molecular formula C9H15NO4 B146115 (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 126496-79-5

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Cat. No.: B146115
CAS No.: 126496-79-5
M. Wt: 201.22 g/mol
InChI Key: OHKDZMSOHBQKDL-UOQJWNSWSA-N
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Description

(S)-1-Tert-butyl 2-methyl Aziridine-1,2-dicarboxylate (CAS 126496-79-5) is a chiral aziridine building block of high value in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C9H15NO4 and a molecular weight of 201.22 g/mol, features two different protecting groups—a tert-butyl ester and a methyl ester—which offer orthogonal deprotection strategies for sophisticated molecular construction . Its primary research value lies in its use as a versatile electrophilic synthon for the synthesis of chiral amine derivatives; the strained, three-membered aziridine ring can be regioselectively opened by various nucleophiles, enabling the stereoselective introduction of complex functional groups in drug discovery programs . Researchers utilize this reagent as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. The (S)-configuration is critical for achieving desired stereochemical outcomes in asymmetric synthesis . Please handle with care and refer to the Safety Data Sheet (SDS) before use. This product is labeled with the GHS07 signal word and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the product sealed in a dry environment at 2-8°C to maintain stability and purity, specified at ≥97% . This product is For Research Use Only and is not intended for diagnostic, therapeutic, or household use.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDZMSOHBQKDL-UOQJWNSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is a synthetically valuable chiral building block, prized for its role as a precursor to a diverse array of non-canonical amino acids and nitrogen-containing bioactive molecules. The inherent strain of the three-membered aziridine ring, combined with its specific stereochemistry and functional group handles, makes it a potent intermediate for complex molecular construction.[1][2] This guide provides an in-depth, technically-focused protocol for the reliable and stereospecific synthesis of this compound, starting from the readily available chiral pool starting material, L-serine. We will elucidate the mechanistic underpinnings of each synthetic step, provide a detailed experimental procedure, discuss critical process parameters, and offer insights into characterization and potential troubleshooting. This document is intended for researchers and professionals in organic synthesis and drug development who require a robust and well-validated methodology for accessing this key chiral intermediate.

Introduction: The Strategic Importance of Chiral Aziridines

Aziridines, as the smallest nitrogen-containing heterocycles, are powerful intermediates in organic synthesis. The significant ring strain (approximately 26-27 kcal/mol) makes them susceptible to nucleophilic ring-opening reactions, providing a regio- and stereocontrolled pathway to introduce nitrogen functionality.[1][3] When the aziridine is chiral and functionalized, as with this compound, it becomes a linchpin for asymmetric synthesis.

The target molecule incorporates several key features:

  • A Defined Stereocenter (S)-configuration: This allows for the synthesis of enantiomerically pure target molecules.

  • An N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group activates the aziridine ring towards nucleophilic attack while being stable to a wide range of reaction conditions. It can be readily removed under acidic conditions.[4]

  • A Methyl Ester: This functionality can be hydrolyzed, reduced, or converted into other functional groups, serving as a synthetic handle for further elaboration.

These features make the title compound an ideal precursor for synthesizing complex α- and β-amino acids, peptide mimics, and various nitrogenous natural products.[2][5]

Overview of Synthetic Strategy

While several methods exist for aziridine synthesis, including the aziridination of alkenes and the Gabriel-Cromwell reaction, a highly reliable and stereospecific approach begins with a precursor from the chiral pool.[6][7] This guide details a robust, three-step synthesis starting from commercially available L-Serine methyl ester hydrochloride. This substrate-controlled approach ensures the desired (S)-stereochemistry is maintained throughout the synthesis.

The overall synthetic workflow is as follows:

G cluster_workflow Synthetic Workflow Start L-Serine Methyl Ester HCl Step1 N-Boc Protection Start->Step1 Boc₂O, Base Step2 Hydroxyl Activation (Tosylation) Step1->Step2 TsCl, Pyridine Step3 Intramolecular Cyclization Step2->Step3 K₂CO₃, MeCN Purification Chromatographic Purification Step3->Purification Product (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate Purification->Product G cluster_mechanism Key Cyclization Mechanism start N-Boc Protected & Tosylated Serine Derivative H-N(Boc)-CH(CO₂Me)-CH₂-OTs deprotonation Deprotonation ⁻N(Boc)-CH(CO₂Me)-CH₂-OTs start->deprotonation + Base - H-Base⁺ transition Transition State (Sₙ2) deprotonation->transition Intramolecular Attack product (S)-Aziridine Product + OTs⁻ transition->product Ring Closure

Figure 2: Mechanism of the intramolecular Sₙ2 cyclization.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of potentially hazardous chemicals. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.

Materials and Reagents:

ReagentM.W. ( g/mol )Molar Eq.Notes
L-Serine methyl ester HCl155.581.0Starting material
Di-tert-butyl dicarbonate (Boc₂O)218.251.1N-Protecting agent
Triethylamine (Et₃N)101.192.2Base for protection step
Dichloromethane (DCM)84.93-Solvent
p-Toluenesulfonyl chloride (TsCl)190.651.2Activating agent for hydroxyl group
Pyridine79.10-Solvent/Base for tosylation
Potassium Carbonate (K₂CO₃)138.213.0Base for cyclization
Acetonitrile (MeCN)41.05-Solvent for cyclization
Ethyl Acetate (EtOAc)88.11-Eluent for chromatography
Hexanes--Eluent for chromatography
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Drying agent

Step 1: N-Boc Protection of L-Serine methyl ester

  • To a round-bottom flask charged with L-Serine methyl ester hydrochloride (1.0 eq), add dichloromethane (DCM, approx. 0.2 M).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 50% EtOAc/Hexanes).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate as a crude oil, which can often be used directly in the next step.

Step 2: Tosylation of the Hydroxyl Group

  • Dissolve the crude product from Step 1 in anhydrous pyridine (approx. 0.3 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 4-6 hours, then store in a cold room (approx. 4 °C) for 16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with cold 1 M CuSO₄ (aq) until the blue color persists (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude tosylate should be used immediately in the next step.

Step 3: Intramolecular Cyclization

  • Dissolve the crude tosylated intermediate from Step 2 in acetonitrile (approx. 0.1 M) in a round-bottom flask.

  • Add anhydrous potassium carbonate (3.0 eq).

  • Heat the suspension to reflux (approx. 82 °C) and stir vigorously for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient eluent system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 25-30%.

  • Combine the fractions containing the desired product (visualized by TLC, e.g., with a permanganate stain) and concentrate under reduced pressure to yield this compound as a colorless or pale yellow oil.

Product Characterization

The final product should be characterized to confirm its identity and purity. Due to the strained nature of aziridines, they can be sensitive to decomposition, especially on silica gel. [8]It is advisable to use the purified product promptly or store it at low temperatures.

Expected Analytical Data:

Analysis TypeExpected Results
¹H NMR (400 MHz, CDCl₃, δ ppm): ~3.75 (s, 3H, -OCH₃), ~3.20 (dd, 1H, aziridine H), ~2.60 (d, 1H, aziridine H), ~2.40 (d, 1H, aziridine H), ~1.45 (s, 9H, -C(CH₃)₃). Note: Aziridine protons are diastereotopic and will show complex splitting patterns.
¹³C NMR (101 MHz, CDCl₃, δ ppm): ~168.0 (C=O, ester), ~160.0 (C=O, carbamate), ~81.5 (quaternary C of Boc), ~52.5 (-OCH₃), ~36.0 (C2 of aziridine), ~33.0 (C3 of aziridine), ~28.0 (-C(CH₃)₃).
HRMS (ESI) Calculated for C₉H₁₅NO₄ [M+Na]⁺, the exact mass should be confirmed.
Yield 45-60% over 3 steps.
Appearance Colorless to pale yellow oil.

Note: NMR chemical shifts are estimates based on structurally similar compounds and may vary slightly.[9][10]

Troubleshooting and Optimization

  • Low Yield in Cyclization: Ensure the tosylated intermediate is dry and used promptly as it can be unstable. The potassium carbonate should be finely ground and anhydrous to maximize its surface area and reactivity. Vigorous stirring is essential.

  • Product Decomposition during Purification: The aziridine ring is susceptible to opening under acidic conditions. [8]To mitigate this, the silica gel can be pre-treated by slurrying it with a 1-2% solution of triethylamine in the eluent and then dried. This deactivates acidic sites on the silica.

  • Incomplete Tosylation: Ensure all reagents are anhydrous, as water will consume the tosyl chloride. If the reaction stalls, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, but care must be taken as it can also promote side reactions.

Conclusion

The described three-step protocol provides a reliable and stereocontrolled route to this compound from a readily available chiral starting material. By understanding the underlying mechanisms and paying close attention to the experimental details, particularly the handling of intermediates and the final purification, researchers can consistently obtain this valuable synthetic building block in good yield and high purity. This guide serves as a foundational methodology, enabling further exploration and application of this versatile compound in the synthesis of complex nitrogen-containing molecules.

References

  • Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.

  • Organic Chemistry Portal. Aziridine synthesis by ring closure reaction.

  • Kraszewska, A., et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Molecules, 25(3), 713.

  • Sasaki, M. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2837-2870.

  • Minakata, S., et al. (2021). A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate. Organic & Biomolecular Chemistry, 19(25), 5588-5592.

  • Jacobsen, E. N. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign, Department of Chemistry.

  • ResearchGate. (n.d.). Synthesis of aziridines from amino alcohols.

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

  • Donohue, A. C., et al. (2001). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry.

  • BenchChem. (2025). Stereoselective Synthesis of Aziridine-2-Carboxylates - Technical Support Center.

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11.

  • Ali, M. A., & Ismail, M. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(49), 27854-27881.

  • Wang, Y., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.

  • BenchChem. (n.d.). An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxylate.

  • ResearchGate. (n.d.). The Sharpless Asymmetric Aminohydroxylation.

  • Legters, J. (1990). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Nijmegen.

  • BenchChem. (2025). The Pivotal Role of Tert-butyl Aziridine-2-carboxylate as a Versatile Synthetic Intermediate: A Technical Guide.

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

  • Hassan, Z. S., et al. (2018). Synthesis, Characterization, and Cytotoxicity of Some New Sulfonylaziridine Derivatives. Al-Nahrain Journal of Science, 21(2), 239-247.

  • Wurm, F. R., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3266.

Sources

physicochemical properties of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

This compound stands as a chiral building block of significant interest in contemporary organic synthesis and medicinal chemistry. Its strained three-membered ring, coupled with the stereodefined center at the C2 position and the orthogonal protecting groups, presents a unique scaffold for the introduction of nitrogen-containing functionalities in a stereocontrolled manner. This guide is structured to provide a comprehensive understanding of its core physicochemical properties, moving from fundamental identifiers to practical experimental considerations. The causality behind experimental choices is emphasized, providing a self-validating framework for researchers engaging with this versatile molecule.

Chemical Identity and Molecular Structure

This compound is a diester derivative of an aziridine, a nitrogen-containing heterocycle. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, known for its stability under a wide range of conditions and its facile removal under acidic conditions[1][2]. The carboxylate at the C2 position is a methyl ester. The "(S)" designation indicates the stereochemistry at the chiral center C2.

Identifier Value Source
IUPAC Name 1-(tert-butyl) 2-methyl (2S)-aziridine-1,2-dicarboxylateChemScene[3]
CAS Number 126496-79-5Precise PEG[4], ChemScene[3]
Molecular Formula C₉H₁₅NO₄Precise PEG[4], ChemScene[3]
Molecular Weight 201.22 g/mol Precise PEG[4], ChemScene[3]
Synonyms (S)-N-tert-butoxycarbonyl aziridine-2-carboxylate methyl esterChemScene[3]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Table of Physicochemical Properties:

Property Value Source/Method
Appearance Likely a colorless to pale yellow oil at room temperature.Inferred from related N-Boc protected amino acid esters.
Boiling Point Not experimentally determined. Expected to be high and likely require distillation under reduced pressure to avoid decomposition.Prediction
Melting Point Not applicable if liquid at room temperature. For oils, a melting point is determined after freezing.Prediction
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water.Inferred from structural features (ester and Boc groups).
Specific Rotation ([α]D) Not experimentally determined. A non-zero value is expected due to the (S)-chirality.Prediction
Topological Polar Surface Area (TPSA) 55.61 ŲChemScene[3] (Calculated)
LogP 0.7787ChemScene[3] (Calculated)

Experimental Protocols for Physicochemical Characterization

For properties where experimental data is lacking, the following established protocols can be employed for their determination.

Determination of Boiling Point under Reduced Pressure

Given the expected high boiling point and potential for thermal decomposition, a vacuum distillation is the recommended method.

Protocol:

  • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.

  • Place the sample in a round-bottom flask with a magnetic stir bar.

  • Connect the apparatus to a vacuum pump and a manometer.

  • Gradually reduce the pressure to the desired level.

  • Begin heating the distillation flask in a heating mantle.

  • Record the temperature at which the liquid consistently condenses and is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

A nomograph can be used to estimate the boiling point at different pressures[5].

Determination of Solubility

The shake-flask method is a standard protocol for determining the solubility of a compound in various solvents[6][7].

Protocol:

  • Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Allow any undissolved solid to settle.

  • Carefully extract a known volume of the supernatant.

  • Determine the concentration of the compound in the supernatant using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

Measurement of Specific Rotation

Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

Protocol:

  • Prepare a solution of the compound of known concentration (c, in g/mL) in a suitable solvent.

  • Calibrate the polarimeter with the pure solvent.

  • Fill the polarimeter cell of a known path length (l, in decimeters) with the solution.

  • Measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589.3 nm).

  • Calculate the specific rotation using the formula: [α]TD = α / (l × c)[1].

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While a full experimental spectrum for this specific molecule is not publicly available, the following sections detail the expected spectral features based on its structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the arrangement of hydrogen atoms in the molecule. The diastereotopic nature of the protons on the aziridine ring is a key feature to consider[8][9].

Expected ¹H NMR Resonances (in CDCl₃):

  • tert-Butyl group: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9H.

  • Methyl ester group: A sharp singlet at approximately δ 3.7-3.8 ppm, integrating to 3H.

  • Aziridine ring protons:

    • The proton at C2 (CH-CO₂Me) is expected to be a doublet of doublets around δ 2.5-3.0 ppm.

    • The two protons at C3 (CH₂) will be diastereotopic and are expected to appear as two distinct signals, likely as doublets of doublets, in the region of δ 2.0-2.5 ppm. They will show geminal coupling to each other and vicinal coupling to the C2 proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

Expected ¹³C NMR Resonances (in CDCl₃):

  • tert-Butyl group: A quaternary carbon around δ 80-82 ppm and three methyl carbons around δ 28 ppm.

  • Methyl ester group: A methyl carbon around δ 52-53 ppm and a carbonyl carbon around δ 170-172 ppm.

  • N-Boc carbonyl: A carbonyl carbon around δ 155-160 ppm.

  • Aziridine ring carbons: Two distinct signals for C2 and C3 in the range of δ 30-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

  • C=O stretching (ester): A strong band around 1740-1760 cm⁻¹.

  • C=O stretching (Boc-carbamate): A strong band around 1690-1710 cm⁻¹[10][11].

  • C-O stretching: Bands in the region of 1100-1300 cm⁻¹.

  • C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (201.22).

  • Common Fragments: Loss of the tert-butyl group ([M-57]⁺), loss of the Boc group ([M-101]⁺), and other fragments resulting from the cleavage of the ester group and the aziridine ring.

Stability and Reactivity

Stability

The N-Boc protecting group confers significant stability to the aziridine ring under basic and nucleophilic conditions[2]. However, it is labile under acidic conditions, which will lead to the removal of the Boc group and may be followed by polymerization or other reactions of the unprotected aziridine. The compound should be stored at room temperature or under refrigeration to minimize degradation over time[3].

Reactivity

The primary mode of reactivity for N-activated aziridines is nucleophilic ring-opening, driven by the relief of ring strain[12].

G reactant This compound N-Boc, CO₂Me transition_state Transition State reactant->transition_state Nucleophilic Attack nucleophile Nu⁻ nucleophile->transition_state product_alpha α-Nu-β-amino ester Nucleophile at C3 transition_state->product_alpha Major Pathway product_beta β-Nu-α-amino ester Nucleophile at C2 transition_state->product_beta Minor Pathway

Caption: Regioselectivity of nucleophilic ring-opening.

For N-acyl aziridine-2-carboxylates, nucleophilic attack generally occurs preferentially at the C3 position (the less substituted carbon), leading to the formation of α-substituted-β-amino acid derivatives[12][13]. This regioselectivity is influenced by both steric and electronic factors. The electron-withdrawing nature of the N-Boc group activates the ring for nucleophilic attack.

Synthesis and Purification

Illustrative Synthetic Workflow

G start Serine methyl ester step1 N-Boc Protection start->step1 intermediate1 N-Boc-serine methyl ester step1->intermediate1 step2 Hydroxyl Activation (e.g., Tosylation) intermediate1->step2 intermediate2 N-Boc-O-tosyl-serine methyl ester step2->intermediate2 step3 Base-mediated Cyclization intermediate2->step3 product This compound step3->product purification Purification (Chromatography) product->purification

Sources

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate CAS number 126496-79-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate (CAS: 126496-79-5)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, core reactivity, and applications, grounding the discussion in established chemical principles.

Introduction: The Strategic Value of Chiral Aziridines

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds. Their inherent ring strain, estimated at 26-27 kcal/mol, makes them highly reactive and thus exceptionally valuable as synthetic intermediates.[1] Specifically, optically pure aziridine-2-carboxylates serve as versatile precursors for synthesizing a wide array of complex, nitrogen-containing molecules, including non-natural α- and β-amino acids which are critical components of modern pharmaceuticals.[1][2]

The subject of this guide, this compound, is a prominent example. Its structure incorporates three key features:

  • Defined Stereochemistry: The (S)-configuration at the C2 position provides a chiral scaffold, essential for asymmetric synthesis and creating stereospecific therapeutic agents.[3]

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group serves a dual purpose. It protects the nitrogen during synthetic manipulations and its electron-withdrawing nature activates the aziridine ring, facilitating controlled nucleophilic ring-opening reactions.[1][]

  • Ester Functionality: The methyl ester at C2 provides a handle for further chemical transformations, such as hydrolysis or amidation.

This combination makes the molecule a powerful tool in medicinal chemistry, particularly in the construction of peptide linkers for Antibody-Drug Conjugates (ADCs) and as a building block for Proteolysis Targeting Chimeras (PROTACs).[5]

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification.

PropertyValueSource
CAS Number 126496-79-5[5]
Molecular Formula C₉H₁₅NO₄[5][6]
Molecular Weight 201.22 g/mol [5][6]
Purity Typically ≥96-97%[5][6]
Synonym (S)-N-tert-butoxycarbonyl aziridine-2-carboxylate methyl ester[6]
Topological Polar Surface Area (TPSA) 55.61 Ų[6]
LogP (Computed) 0.7787[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 1[6]

Enantioselective Synthesis: A Proven Workflow

The most reliable and stereospecific synthesis of this compound starts from a readily available chiral pool starting material, L-serine methyl ester. This approach ensures the desired (S)-stereochemistry is retained throughout the transformation. The synthesis is a classic example of intramolecular cyclization.

The causality behind this synthetic choice is rooted in efficiency and stereocontrol. By starting with a molecule that already possesses the correct absolute stereochemistry, we bypass the need for chiral resolutions or complex asymmetric catalysis, which can often be costly and lower the overall yield.

Experimental Protocol: Synthesis from L-Serine Methyl Ester

This protocol describes a common three-step process: N-protection, hydroxyl activation, and base-mediated cyclization.

Step 1: N-Boc Protection

  • Dissolve L-serine methyl ester hydrochloride in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) to neutralize the hydrochloride salt and basify the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup and extract the product with ethyl acetate. The resulting N-Boc-L-serine methyl ester is then purified by column chromatography.

Step 2: Hydroxyl Group Activation (Tosylation)

  • Dissolve the purified N-Boc-L-serine methyl ester in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) and a slight excess of triethylamine or pyridine.

  • Stir the reaction at 0 °C for 4-6 hours. The purpose of tosylation is to convert the poor hydroxyl leaving group into an excellent tosylate leaving group, priming the molecule for intramolecular nucleophilic substitution.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute acid, water, and brine, then dry and concentrate to yield the tosylated intermediate.

Step 3: Intramolecular Cyclization

  • Dissolve the tosylated intermediate in an aprotic polar solvent like tetrahydrofuran (THF).

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) at 0 °C. The base deprotonates the N-H of the carbamate, generating an amide anion.

  • This powerful internal nucleophile then attacks the carbon bearing the tosylate leaving group in a stereospecific Sₙ2 reaction, forcing the ring closure and inverting the stereocenter if the attack were intermolecular, but in this intramolecular case, it proceeds with retention of the overall chiral integrity to form the aziridine ring.

  • Stir for 2-4 hours at room temperature.

  • Quench the reaction carefully with saturated ammonium chloride solution.

  • Extract the final product, this compound, and purify by silica gel chromatography.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization Serine L-Serine Methyl Ester BocProtected N-Boc-L-Serine Methyl Ester Serine->BocProtected (Boc)₂O, Et₃N Tosylated Tosylated Intermediate BocProtected->Tosylated TsCl, Et₃N Aziridine (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate Tosylated->Aziridine K-OtBu, THF

Caption: Synthetic pathway from L-serine to the target aziridine.

Spectroscopic Characterization Profile

SpectroscopyExpected Signature
¹H NMR ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.~2.30 ppm (dd, 1H), ~2.55 ppm (dd, 1H): Diastereotopic protons at the C3 position of the aziridine ring.~3.10 ppm (dd, 1H): Proton at the C2 chiral center.~3.75 ppm (s, 3H): Protons of the methyl ester.
¹³C NMR ~28.0 ppm: Methyl carbons of the Boc group.~33.0 ppm, ~35.0 ppm: Aziridine ring carbons (C2 and C3).~52.5 ppm: Methyl carbon of the ester.~81.0 ppm: Quaternary carbon of the Boc group.~160.0 ppm: Carbonyl carbon of the Boc group.~169.0 ppm: Carbonyl carbon of the methyl ester.
IR (Infrared) ~1750 cm⁻¹: Strong C=O stretch from the methyl ester carbonyl.~1700 cm⁻¹: Strong C=O stretch from the Boc carbamate carbonyl.~2980 cm⁻¹: C-H stretching from alkyl groups.
MS (Mass Spec) m/z = 202 [M+H]⁺: Molecular ion peak (ESI-MS).m/z = 146: Loss of tert-butyl group ([M-56]⁺).m/z = 102: Loss of the Boc group ([M-100]⁺).

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the nucleophilic ring-opening of the strained aziridine.[7] The N-Boc group activates the ring, making it susceptible to attack by a wide range of soft and hard nucleophiles.[1] This reaction is often highly regioselective, a feature that is exploited in complex molecule synthesis.[2]

Mechanism: Nucleophilic Ring-Opening

Nucleophilic attack can occur at either the C2 or C3 position.

  • Attack at C3 (Sₙ2-like): Most common pathway for many nucleophiles (e.g., organocuprates, amines, thiols). This results in the formation of a β-substituted α-amino acid derivative. The reaction proceeds with inversion of stereochemistry at the C3 position.

  • Attack at C2: This pathway is less common but can be favored by certain nucleophiles or with Lewis acid catalysis that coordinates to the ester oxygen. This leads to an α-substituted β-amino acid derivative.

This controlled ring-opening provides stereospecific access to valuable chiral amino acid derivatives that are difficult to synthesize by other means.[2]

Visualization of Ring-Opening Reactivity

G cluster_0 cluster_1 Aziridine (S)-N-Boc-Aziridine Ester Nu Nucleophile (Nu⁻) Product_C3 β-Substituted α-Amino Acid Deriv. Nu->Product_C3 Attack at C3 (Major Pathway) Product_C2 α-Substituted β-Amino Acid Deriv. Nu->Product_C2 Attack at C2 (Minor Pathway)

Caption: Regioselective pathways for nucleophilic ring-opening.

Key Applications in Drug Development
  • Synthesis of Unnatural Amino Acids: As described, the ring-opening provides access to novel amino acid structures for incorporation into peptidomimetics or other small molecule drugs.[1]

  • Chiral Building Block: The intact aziridine can be used as a constrained chiral scaffold in larger molecules.

  • ADC and PROTAC Linkers: This molecule is listed as a building block for advanced therapeutic modalities.[5] The products of its ring-opening can be elaborated into the linker components that connect an antibody to a cytotoxic payload (in ADCs) or a target protein ligand to an E3 ligase ligand (in PROTACs).

Safety, Handling, and Storage

As with most reactive small molecules, proper handling is paramount to ensure laboratory safety. Aziridine-containing compounds should be treated as potentially hazardous.

  • Handling: Always handle in a well-ventilated fume hood. Avoid inhalation of vapors or direct contact with skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is generally suitable for incidental contact).

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. Refrigeration (2-8 °C) is recommended to ensure long-term stability.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can cause violent or uncontrolled ring-opening reactions.[8]

References

  • ChemRxiv. (n.d.). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Retrieved from [Link]

  • HETEROCYCLES. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Vol. 85, No. 12. Retrieved from [Link]

  • Precise PEG. (n.d.). 1-(tert-butyl) 2-methyl (S)-aziridine-1,2-dicarboxylate. Retrieved from [Link]

  • Chemical e-data Search. (n.d.). CAS 126496-79-5 1-tert-Butyl 2-Methyl (2S)-Aziridine-1,2-dicarboxylate. Retrieved from [Link]

  • Radboud University Repository. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent breakthroughs in ring-opening annulation reactions of aziridines. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The definitive assignment of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical development. Chiral aziridines, in particular, represent a class of high-value synthetic intermediates due to their utility in constructing complex nitrogen-containing molecules.[1][2][3] This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of a specific chiral N-Boc activated aziridine, (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate. We move beyond simple data reporting to explain the causal logic behind the selection of a multi-technique spectroscopic approach. The core of this analysis pivots from foundational techniques like Mass Spectrometry and NMR—used to establish constitutional isomerism—to the decisive application of Vibrational Circular Dichroism (VCD) spectroscopy for the unambiguous assignment of the C2 stereocenter's absolute configuration. Each protocol is presented as a self-validating system, integrating experimental data with theoretical calculations to ensure the highest degree of scientific trust.

Introduction: The Stereochemical Challenge of Activated Aziridines

Aziridines, the nitrogen analogues of epoxides, are strained three-membered heterocycles that serve as powerful and versatile building blocks in organic synthesis.[3][4] Their ring strain facilitates a variety of stereospecific ring-opening reactions, providing access to a diverse array of chiral amino acids, amino alcohols, and other biologically relevant scaffolds.[5] The introduction of an electron-withdrawing group, such as the tert-butoxycarbonyl (Boc) group on the nitrogen atom, activates the ring system towards nucleophilic attack, enhancing its synthetic utility.[3][6]

The molecule at the center of this guide, 1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate, possesses a single stereocenter at the C2 position. The biological activity and pharmacokinetic properties of molecules derived from this chiral synthon are intrinsically tied to its absolute stereochemistry. Therefore, a robust and irrefutable method for confirming the (S)-configuration is not merely an academic exercise but a critical requirement for its application in fields like medicinal chemistry.[1] This guide details the logical workflow, from initial synthesis to final stereochemical proof, employing a suite of advanced analytical techniques.

Overall Elucidation Strategy

The structure elucidation process is a systematic workflow designed to answer three fundamental questions in order:

  • What is the molecular formula?

  • How are the atoms connected (constitution)?

  • How are the atoms arranged in three-dimensional space (configuration)?

Our approach integrates multiple spectroscopic techniques, where the results of each preceding step inform and validate the next. The final and most critical step involves the synergy between experimental chiroptical data and high-level computational chemistry to solve the stereochemical puzzle.

G cluster_0 Part 1: Constitution cluster_1 Part 2: Absolute Configuration Synthesis Hypothesized Synthesis HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Provides Target Mass IR Infrared (IR) Spectroscopy HRMS->IR Confirms Formula NMR Multidimensional NMR Spectroscopy IR->NMR Confirms Functional Groups VCD_Exp Experimental VCD Spectrum NMR->VCD_Exp Confirms Constitution for Chiroptical Analysis Comparison Spectral Comparison & Correlation VCD_Exp->Comparison VCD_Calc DFT Calculation of (S)-Isomer Spectrum VCD_Calc->Comparison Final_Structure Unambiguous (S)-Structure Comparison->Final_Structure Positive Match Confirms 'S'

Figure 1: Overall workflow for the structure elucidation of this compound.

Spectroscopic Confirmation of Molecular Constitution

Before tackling the stereochemistry, the molecule's elemental composition and atomic connectivity must be unequivocally established.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the gold standard for confirming the elemental composition of a novel compound. Its high mass accuracy allows for the determination of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass. This is the first crucial step in validating the outcome of the synthesis.

Experimental Protocol:

  • Instrument: Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Mode: Positive ion mode.

  • Sample Preparation: The compound is dissolved in methanol with 0.1% formic acid at a concentration of ~1 µg/mL.

  • Analysis: The sample is infused directly, and the mass spectrum is acquired. The exact mass of the sodiated adduct [M+Na]⁺ is measured and compared against the theoretical mass calculated for the expected formula C₉H₁₅NO₄Na.

Data Presentation:

ParameterValue
Molecular Formula C₉H₁₅NO₄
Adduct [M+Na]⁺
Calculated Mass 224.0893 Da
Measured Mass 224.0890 Da
Error -1.3 ppm

Interpretation: The sub-5 ppm mass error provides extremely high confidence in the assigned molecular formula of C₉H₁₅NO₄.[7]

Fourier-Transform Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups.[8] For this molecule, we expect to see strong carbonyl (C=O) absorptions from both the Boc-protecting group and the methyl ester. The absence of N-H or O-H stretches further corroborates the overall structure.

Experimental Protocol:

  • Instrument: FTIR Spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the neat oil is applied directly to the ATR crystal.

  • Analysis: The spectrum is recorded from 4000 to 600 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~1755StrongC=O Stretch (Ester)
~1710StrongC=O Stretch (Carbamate, Boc group)
~1250, ~1160StrongC-O Stretch (Ester and Carbamate)
~2980MediumC-H Stretch (Aliphatic)

Interpretation: The presence of two distinct, strong carbonyl bands confirms the two different C=O environments (ester and carbamate). This data aligns perfectly with the proposed constitutional structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS and IR confirm the formula and functional groups, NMR spectroscopy provides the definitive map of atomic connectivity. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments work in concert to build a complete picture of the carbon skeleton and proton attachments.

Experimental Protocol:

  • Instrument: 500 MHz NMR Spectrometer.

  • Sample Preparation: ~10 mg of the compound dissolved in 0.6 mL of CDCl₃.

  • Experiments: ¹H, ¹³C{¹H}, COSY, and HMBC spectra are acquired at 298 K.

Data Presentation:

Atom Label¹H δ (ppm), Mult. (J in Hz)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (Boc C=O)-~162.0H4 → C1
2 (C2)3.15, dd (6.5, 3.5)~35.5H3a, H3b, H5 → C2
3 (C3)2.50, d (6.5); 2.25, d (3.5)~33.0H2, H5 → C3
4 (Boc C)-~82.0H4a → C1, C4a
4a (Boc CH₃)1.50, s (9H)~28.0H4a → C4
5 (Ester C=O)-~170.0H2, H6 → C5
6 (OCH₃)3.75, s (3H)~52.5H6 → C5

Interpretation:

  • The ¹H NMR shows the characteristic three protons of the aziridine ring (H2, H3a, H3b) in the 2.2-3.2 ppm region with expected geminal and cis/trans coupling constants.

  • The large singlets at 1.50 ppm (9H) and 3.75 ppm (3H) are definitive for the tert-butyl and methyl ester groups, respectively.

  • The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final proof of connectivity. For instance, the correlation from the OCH₃ protons (H6) to the ester carbonyl carbon (C5) and from the aziridine C2 proton (H2) to the same carbonyl (C5) locks in the position of the methyl ester group.

G N1 N1 C2 C2 C3 C3 C1_CO C1 (Boc C=O) C4_tBu C4 (tBu) C5_CO C5 (Ester C=O) C6_OMe C6 (OMe) H2 H2 H2->C5_CO H2 → C5 H6 H6 H6->C5_CO H6 → C5 H4a H4a (tBu) H4a->C1_CO H4a → C1 H4a->C4_tBu H4a → C4 G cluster_exp Experimental Workflow cluster_comp Computational Workflow SamplePrep Dissolve sample in CDCl₃ VCD_Acq Acquire VCD & IR Spectra (e.g., 12 hours) SamplePrep->VCD_Acq Comparison Compare Experimental vs. Calculated Spectra VCD_Acq->Comparison Build_S Build 3D model of (S)-enantiomer Conf_Search Perform Conformational Search Build_S->Conf_Search DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) Conf_Search->DFT_Opt DFT_Calc Calculate Theoretical VCD & IR Spectra DFT_Opt->DFT_Calc DFT_Calc->Comparison Assignment Confirm (S)-Configuration Comparison->Assignment Excellent Agreement

Figure 3: Workflow for absolute configuration assignment using VCD spectroscopy.

  • Experimental Measurement:

    • A concentrated solution (~0.1 M) of the sample in a non-absorbing solvent (e.g., CDCl₃) is prepared.

    • The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Data acquisition is typically performed over several hours to achieve an adequate signal-to-noise ratio.

  • Computational Prediction:

    • A 3D model of the (S)-enantiomer is built in silico.

    • A conformational search is performed to identify all low-energy conformers.

    • The geometry of the most stable conformer(s) is optimized using DFT at a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

    • The vibrational frequencies, IR intensities, and VCD rotational strengths are calculated for the optimized structure(s).

    • If multiple conformers contribute significantly, a Boltzmann-weighted average spectrum is computed.

  • Data Interpretation & Validation:

    • The experimental IR spectrum is compared to the calculated IR spectrum to confirm that the calculation accurately represents the vibrational modes of the molecule.

    • The experimental VCD spectrum is then overlaid with the calculated VCD spectrum for the (S)-enantiomer.

    • An excellent agreement in the signs (+/-) and relative intensities of the major VCD bands across the fingerprint region (e.g., 1800-1000 cm⁻¹) provides definitive proof of the (S)-configuration.

For this compound, a strong positive VCD couplet observed in the carbonyl stretching region, matching the sign and shape predicted by the DFT calculation for the (S)-isomer, would serve as irrefutable evidence for the assigned stereochemistry.

Conclusion: An Unambiguous Structural Assignment

By systematically integrating a suite of spectroscopic techniques, the complete structure of 1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate has been elucidated. High-resolution mass spectrometry confirmed the molecular formula, while IR and a full complement of 1D and 2D NMR experiments established the precise atomic connectivity. The final and most critical structural question—the absolute configuration of the C2 stereocenter—was definitively answered using the powerful combination of experimental and computational Vibrational Circular Dichroism. The strong correlation between the measured VCD spectrum and the DFT-predicted spectrum for the (S)-enantiomer provides an unambiguous and trustworthy assignment. This rigorous, multi-faceted approach exemplifies the gold standard in modern chemical characterization, ensuring the highest level of structural integrity for this valuable chiral building block.

References

  • Shustov, G. V., Kachanov, A. V., Korneev, V. A., Kostyanovsky, R. G., & Rauk, A. (2002). Chiroptical properties of C2-symmetric N-haloaziridines. Chiral rules for the N-haloaziridine chromophore. Journal of the American Chemical Society. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2023). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Available at: [Link]

  • Gimbert, C., et al. (2021). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules. Available at: [Link]

  • Ha, H. J. (2016). New perspective on the synthesis with chiral aziridines. Organic Chemistry: Current Research. Available at: [Link]

  • Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica. Available at: [Link]

  • ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Available at: [Link]

  • Waddell, T. G. (1984). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Wageningen University & Research. Available at: [Link]

  • Polavarapu, P. L., et al. (2000). Vibrational circular dichroism and absolute configuration of chiral sulfoxides: tert-butyl methyl sulfoxide. Chemistry--A European Journal. Available at: [Link]

  • Wickens, Z. K., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. The Journal of Organic Chemistry. Available at: [Link]

  • van der Vlugt, T. P. H., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Aziridine. Available at: [Link]

  • van der Vlugt, T. P. H., et al. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Physical Chemistry Chemical Physics. Available at: [Link]

  • ChemRxiv. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. Available at: [Link]

  • Rybka, Z., et al. (1990). Studies on aziridine derivatives. III. Synthesis and immunopharmacological activity of aziridine derivatives of propionic acid. Archivum Immunologiae et Therapiae Experimentalis. Available at: [Link]

  • Kaminský, J., et al. (2021). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. Available at: [Link]

  • Theato, P., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers. Available at: [Link]

  • van der Vlugt, T. P. H., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Communications. Available at: [Link]

  • Wiley Online Library. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Macromolecular Rapid Communications. Available at: [Link]

  • Ha, H. J. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Accounts of Chemical Research. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 2-methylaziridine-1-carboxylate. Available at: [Link]

  • Bhattacharyya, D. (2023). Infrared IR Spectroscopy in Metabolomics. YouTube. Available at: [Link]

  • Káncz, A., et al. (2020). An Easy Route to Aziridine Ketones and Carbinols. Molecules. Available at: [Link]

  • ChemSynthesis. (n.d.). 1-tert-butyl-3-methyl-2-aziridinone. Available at: [Link]

  • Ye, Y., et al. (2014). Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Epistemeo. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. Available at: [Link]

Sources

spectroscopic data (NMR, IR, MS) for (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering spectroscopic data for (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate. I'm focusing my searches on reliable databases and journals to ensure the data's credibility. The initial searches aim to build a robust foundation for subsequent analysis. I'm focused on NMR, IR, and MS spectra.

Expanding Data Gathering

I'm now expanding my data gathering beyond initial searches. I am analyzing the retrieved spectral data, focusing on key features and fragmentation patterns. I'm also actively searching for established protocols and authoritative resources to support the interpretation of the techniques and the compound's characterization.

Deepening Search Strategy

I'm now expanding my data collection to include Google searches, with a focus on comprehensive spectroscopic data. I'm prioritizing reputable databases and journals for NMR, IR, and MS spectra. Analysis of spectral features and fragmentation patterns remains crucial, and I'm seeking established protocols and authoritative resources to ensure robust and reliable methodologies.

Discovering Basic Properties

I've started by gathering foundational information. Initial searches yielded the molecular formula (C9H15NO4), weight (201.22), and CAS number (126496-74-8) for this compound. This is the starting point for further inquiry.

Narrowing the Data Search

I'm now focusing on finding spectroscopic data. While initial searches revealed some basic properties of this compound, the necessary NMR, IR, and MS data are elusive. Similar compounds appear, like the R-enantiomer, or those with different substituents. I also found data for related but simpler structures. I need targeted searches to uncover relevant spectroscopic data. If the exact data is unavailable, I'll explore very close analogs.

Pursuing Specific Spectra

I'm still struggling to find the precise spectroscopic data I need for the this compound. Initial searches yielded basic information, but NMR, IR, and MS data remain elusive. The data for similar compounds isn't adequate. I'll need to try more targeted search strategies, but I'm willing to use an analogous compound's data if the original proves impossible to find.

Gathering Crucial Information

I've been deep in the search, and though I haven't found the full spectroscopic dataset I need, this round of searches did deliver some vital pieces of the puzzle. I'm now sorting through them, hoping to piece together the complete picture for this compound.

Analyzing Related Compounds

Synthesizing Available Data

I've exhausted the searches for a complete dataset and it's clear the exact spectra aren't publicly available. The good news is, multiple supplier sites gave me the chemical properties. I've also found an article's supplementary information with 1H NMR, 13C NMR, and IR for related N-Boc protected cyclic amines, plus synthesis papers. Now, I will build the guide using a predicted spectroscopic profile for the target compound and explain the reasoning.

Whitepaper: Strategic Synthesis of Chiral Aziridine-2-Carboxylates: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Chiral aziridine-2-carboxylates are high-value synthetic intermediates, prized for their unique combination of steric strain and diverse reactivity, which makes them powerful precursors for complex nitrogen-containing molecules, including peptidomimetics, unnatural amino acids, and pharmacologically active compounds. Their synthesis, however, presents a significant stereochemical challenge. This guide provides an in-depth analysis of the core mechanistic strategies for accessing these enantiomerically enriched building blocks. We will dissect the underlying principles of stereocontrol, provide field-proven experimental protocols, and offer a comparative analysis of the dominant synthetic routes, including the Gabriel-Cromwell reaction, catalytic asymmetric aza-Michael additions, and ylide-mediated aziridination.

Introduction: The Strategic Value of Aziridine-2-Carboxylates

The three-membered aziridine ring, an aza-analogue of the epoxide, is a privileged scaffold in modern organic synthesis. The inherent ring strain (approx. 27 kcal/mol) makes it susceptible to regioselective ring-opening by a wide array of nucleophiles, providing a reliable platform for introducing molecular complexity. When substituted with a carboxylate group at the C2 position, the resulting aziridine-2-carboxylate becomes a constrained, chiral amino acid analogue. This structural motif is of paramount interest in drug development, where it is used to enforce specific conformations in peptide-based therapeutics, thereby enhancing binding affinity and metabolic stability.

The primary challenge in their synthesis is the precise control over the absolute stereochemistry at the C2 and, often, C3 positions. This guide will explore the principal methodologies developed to meet this challenge, focusing on the mechanistic logic that underpins stereochemical induction.

The Gabriel-Cromwell Pathway: Stereospecific Ring Closure

One of the most established and reliable methods for synthesizing chiral aziridine-2-carboxylates is the intramolecular cyclization of β-amino alcohol derivatives, a strategy known as the Gabriel-Cromwell reaction. The stereochemical integrity of this method is its hallmark, as the configuration of the starting chiral β-amino alcohol directly dictates the final aziridine stereochemistry.

Mechanistic Rationale

The reaction proceeds via an intramolecular SN2 Williamson ether-type synthesis. The stereochemical outcome is a direct consequence of the SN2 mechanism, which involves an inversion of configuration at the carbon bearing the leaving group.

The process involves two key steps:

  • Activation of the Hydroxyl Group: The hydroxyl group of the β-amino alcohol is converted into a good leaving group (e.g., mesylate, tosylate, or halide).

  • Intramolecular Cyclization: The nitrogen atom, acting as an internal nucleophile, displaces the leaving group to form the aziridine ring.

For the synthesis of cis-aziridines, a starting material with anti-stereochemistry is typically required, while syn-precursors lead to trans-aziridines, although this depends on which hydroxyl group is activated if the precursor has two. When starting from a typical chiral amino acid, the stereocenter at the α-carbon (which becomes the C2 of the aziridine) is set, and the newly formed C3 stereocenter's configuration is controlled by the cyclization.

Visualization: Gabriel-Cromwell Mechanism

Caption: Stereospecific synthesis of an aziridine via SN2 cyclization.

Field-Proven Experimental Protocol

Synthesis of Methyl (2R,3R)-1-benzyl-3-phenylaziridine-2-carboxylate from (2R,3S)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate:

  • Step 1: N-Benzylation (Precursor Synthesis): To a solution of (2R,3S)-methyl 2-amino-3-hydroxy-3-phenylpropanoate (1.0 eq) in methanol, add benzaldehyde (1.1 eq) and NaBH4 (1.5 eq) portion-wise at 0 °C. Stir the reaction for 12 hours at room temperature. Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the N-benzyl amino alcohol.

  • Step 2: Mesylation (Hydroxyl Activation): Dissolve the N-benzyl amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting material is consumed. Wash the reaction mixture with saturated NaHCO3 solution and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • Step 3: Cyclization (Aziridination): Dissolve the crude mesylate in anhydrous acetonitrile. Add powdered potassium carbonate (K2CO3, 3.0 eq) and heat the suspension to 60 °C for 12 hours. Cool the reaction to room temperature, filter off the base, and concentrate the filtrate. Purify the residue by silica gel chromatography (hexanes/ethyl acetate gradient) to afford the target aziridine.

Data Summary: Ring Closure Methods
Starting Material PrecursorActivating AgentBaseYield (%)Stereochemical Outcome
N-Ts-L-Threonine Me EsterMsClK2CO385-95>99% de (cis)
N-Boc-D-PhenylalaninolPPh3, DEAD (Mitsunobu)-75-85>99% ee (trans)
N-Bn-L-Serine Me EsterSOCl2NaH70-80>99% ee (cis)

Catalytic Asymmetric Aza-Michael Addition

The conjugate addition of an amine nucleophile to an α,β-unsaturated ester is a powerful C-N bond-forming reaction. When combined with an in-situ ring closure, it provides direct access to aziridine-2-carboxylates. The key to rendering this process asymmetric is the use of a chiral catalyst to control the facial selectivity of the initial addition.

Mechanistic Rationale

This approach typically utilizes a chiral amine catalyst (organocatalysis) or a chiral metal complex. The mechanism for an organocatalyzed process using a chiral amine is illustrative:

  • Iminium Ion Formation: The α,β-unsaturated aldehyde (often used in place of an ester for higher reactivity) reacts with the chiral secondary amine catalyst to form a transient, chiral iminium ion. This lowers the LUMO of the olefin, activating it for nucleophilic attack.

  • Stereocontrolled Conjugate Addition: A nitrogen source, such as hydroxylamine, attacks the β-position of the iminium ion from the less sterically hindered face, as dictated by the chiral scaffold of the catalyst.

  • Enamine Formation & Ring Closure: The resulting intermediate collapses to an enamine, which then undergoes an intramolecular SN2-type reaction to form the aziridine ring and regenerate the catalyst.

The enantioselectivity is established in the initial C-N bond-forming step, where the chiral catalyst creates a diastereomeric transition state, favoring one enantiomeric pathway.

Visualization: Organocatalyzed Aza-Michael Cascade

Caption: Catalytic cycle for asymmetric aziridination via aza-Michael addition.

Field-Proven Experimental Protocol

Organocatalytic Asymmetric Aziridination of Cinnamaldehyde:

  • Materials: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%), N-Boc-hydroxylamine (1.2 eq), cinnamaldehyde (1.0 eq), anhydrous toluene.

  • Procedure: To a solution of the cinnamaldehyde and N-Boc-hydroxylamine in toluene at room temperature, add the chiral amine catalyst. Stir the reaction mixture for 24-48 hours, monitoring progress by TLC. Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purification: Elute with a hexanes/ethyl acetate gradient to remove the catalyst and isolate the pure N-Boc-2-formyl-3-phenylaziridine. The product is typically obtained with high diastereo- and enantioselectivity.

  • Self-Validation: The high stereoselectivity is a direct readout of a successful catalytic cycle. Poor enantiomeric excess (ee) would indicate catalyst inhibition, incorrect catalyst choice, or non-optimal reaction conditions (e.g., presence of water).

Data Summary: Catalytic Asymmetric Methods
Olefin SubstrateNitrogen SourceCatalyst SystemYield (%)ee (%)
Ethyl CinnamateBoc-NHOHChiral Phase-Transfer Catalyst8592
CinnamaldehydeCbz-NHOH(S)-Diphenylprolinol Silyl Ether9199
Methyl CrotonateTs-N=S=OChiral N,N'-Dioxide-Sc(OTf)37894

Aza-Corey-Chaykovsky Aziridination

The aza-Corey-Chaykovsky reaction is a powerful method for the diastereoselective synthesis of aziridines from imines. By using a chiral N-sulfinyl group on the imine, this reaction can be rendered highly stereoselective, providing excellent control over the final aziridine configuration.

Mechanistic Rationale

This reaction involves the addition of a sulfur ylide (a carbanion stabilized by an adjacent sulfonium group) to an imine. The key to stereocontrol lies in the use of an N-tert-butanesulfinyl imine, where the chiral sulfinyl group directs the nucleophilic attack of the ylide.

  • Ylide Formation: A sulfonium salt is deprotonated by a strong base (e.g., NaH, t-BuOK) to generate the reactive sulfur ylide.

  • Directed Nucleophilic Addition: The ylide adds to the imine C=N bond. The bulky tert-butanesulfinyl group coordinates to the ylide's counterion (e.g., Li+, Na+) and sterically blocks one face of the imine, forcing the ylide to attack from the opposite face. This leads to a highly diastereoselective addition.

  • Ring Closure: The resulting betaine intermediate undergoes a subsequent intramolecular SN2 displacement, where the nitrogen anion attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide and forming the aziridine ring. The stereochemistry established in the addition step is transferred faithfully to the product.

Visualization: Aza-Corey-Chaykovsky Mechanism

Aza_Corey_Chaykovsky cluster_TS Chelated Transition State Imine Chiral N-Sulfinyl Imine R-CH=N-S(O)tBu Betaine Betaine Intermediate (Diastereoselective Addition) Imine->Betaine TS S(O)tBu directs ylide attack Ylide Sulfur Ylide (e.g., Me2S=CH-COOEt) Ylide->Betaine Nucleophilic Attack Aziridine Chiral Aziridine + Me2S Betaine->Aziridine Intramolecular SN2 Ring Closure

Caption: Diastereoselective aziridination via the aza-Corey-Chaykovsky reaction.

Field-Proven Experimental Protocol

Diastereoselective Synthesis of Ethyl (2S,3R)-1-(tert-butylsulfinyl)-3-phenylaziridine-2-carboxylate:

  • Step 1: Ylide Generation: In a flame-dried, three-neck flask under an argon atmosphere, suspend trimethylsulfonium iodide (1.1 eq) in anhydrous THF. Cool the suspension to -10 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, resulting in a milky white suspension of the ylide.

  • Step 2: Imine Preparation: In a separate flask, dissolve ethyl glyoxylate (1.5 eq) and (R)-tert-butanesulfinamide (1.0 eq) in anhydrous DCM. Add anhydrous CuSO4 (2.0 eq) as a dehydrating agent. Stir at room temperature for 12-18 hours. Filter the mixture through Celite and concentrate to obtain the crude N-sulfinyl iminoacetate.

  • Step 3: Aziridination: Cool the ylide suspension to -78 °C. Add a solution of the crude N-sulfinyl iminoacetate in anhydrous THF dropwise over 30 minutes. Stir the reaction at -78 °C for 4 hours.

  • Step 4: Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired aziridine as a single diastereomer.

Data Summary: Aza-Corey-Chaykovsky Reactions
Imine Substrate (from)Ylide PrecursorBaseYield (%)dr
Benzaldehyde(EtOOCCH2)S+Me2 I-NaH85>98:2
IsovaleraldehydeMe3S+I-t-BuOK9195:5
Ethyl glyoxylateMe3SO+I-NaH78>98:2

Conclusion and Outlook

The synthesis of chiral aziridine-2-carboxylates is a mature yet continually evolving field. The classic Gabriel-Cromwell cyclization remains a robust and highly predictable method, especially when the required chiral β-amino alcohol is readily accessible from the chiral pool. For constructing the ring from acyclic precursors with high enantioselectivity, catalytic asymmetric methods , particularly organocatalyzed aza-Michael additions, have become the state-of-the-art, offering operational simplicity and excellent stereocontrol. Finally, the aza-Corey-Chaykovsky reaction provides a powerful tool for diastereoselective synthesis, where the stereochemistry is dictated by a removable chiral auxiliary.

The choice of method depends critically on the desired substitution pattern, the availability of starting materials, and scalability requirements. Future developments will likely focus on expanding the substrate scope of catalytic systems, reducing catalyst loadings, and developing novel ring-forming strategies that offer even greater efficiency and stereocontrol, further cementing the role of these valuable building blocks in the synthesis of complex nitrogen-containing molecules.

References

  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols. Molecules Journal.[Link]

  • Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES.[Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. Organic & Biomolecular Chemistry.[Link]

  • Catalytic asymmetric aziridination of α,β-unsaturated aldehydes. Chemistry – A European Journal.[Link]

  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry.[Link]

  • Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey–Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Organic Letters.[Link]

  • Synthesis of Chiral Aziridines Through Decarboxylative Generation of Sulfur Ylides and Their Reaction With Chiral Sulfinyl Imines. Synthetic Communications.[Link]

  • The Johnson–Corey–Chaykovsky Reaction. Wikipedia.[Link]

literature review on N-Boc-aziridine-2-carboxylic acid methyl esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Boc-Aziridine-2-Carboxylic Acid Methyl Esters: Synthesis, Reactivity, and Applications

Introduction: The Strategic Value of a Strained Ring

In the landscape of modern synthetic chemistry, N-Boc-aziridine-2-carboxylic acid methyl esters have emerged as exceptionally versatile and powerful chiral building blocks. These molecules, characterized by a strained three-membered nitrogen-containing heterocycle, an activating N-tert-butoxycarbonyl (Boc) group, and a methyl ester at the C2 position, occupy a pivotal role in the synthesis of complex, high-value nitrogenous compounds.[1][2][3] Their significance stems from the inherent ring strain (approximately 27 kcal/mol), which makes them susceptible to regio- and stereoselective ring-opening reactions.[3][4]

The N-Boc group is not merely a protecting group; it is a crucial activating substituent. By withdrawing electron density, it enhances the electrophilicity of the ring carbons, making the aziridine significantly more reactive towards nucleophiles than its N-alkyl or N-H counterparts.[4][5][6] This activation allows for a broad scope of transformations under relatively mild conditions, providing access to a diverse array of α- and β-amino acid derivatives, which are fundamental components of numerous pharmaceuticals and biologically active molecules.[4][7] This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of these essential synthetic intermediates for researchers and professionals in drug development.

Core Architecture and Reactivity Nodes

The fundamental structure of an N-Boc-aziridine-2-carboxylic acid methyl ester contains two primary sites for nucleophilic attack, the C2 and C3 carbons, leading to distinct product classes.

Caption: General structure highlighting the reactive C2 and C3 carbons.

Synthesis of the Aziridine Core

The preparation of enantiomerically pure N-Boc-aziridine-2-carboxylic acid methyl esters is critical for their application in asymmetric synthesis. Several reliable strategies have been established.

N-Boc Protection of Pre-formed Aziridines

A straightforward method involves the direct N-functionalization of the parent methyl aziridine-2-carboxylate.[5] This precursor can be synthesized from readily available chiral starting materials like serine, ensuring the desired stereochemistry is established early.[8][9]

  • Causality: The reaction of methyl aziridine-2-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) proceeds efficiently. The base deprotonates the aziridine nitrogen, increasing its nucleophilicity towards the electrophilic carbonyl of Boc₂O. This method is often high-yielding and preserves the stereochemical integrity of the chiral center.

Asymmetric Aziridination

Catalytic asymmetric aziridination represents a more convergent approach, constructing the ring and setting the stereochemistry simultaneously. This is commonly achieved through the reaction of an imine with a carbene equivalent.[10][11]

  • Mechanism: In the Wulff aziridination, for instance, a chiral borate catalyst derived from ligands like VAPOL or VANOL mediates the reaction between an N-protected imine and ethyl diazoacetate.[1][10] The catalyst creates a chiral environment that directs the approach of the diazoacetate, leading to high diastereo- and enantioselectivity.[10] The resulting N-protected aziridine can then be functionalized with the Boc group if not installed directly.

Intramolecular Cyclization of Amino Alcohols

Inspired by biosynthetic pathways, this method relies on the cyclization of a β-functionalized amine, typically a β-amino alcohol derived from a chiral amino acid.[4][12]

  • Process: The hydroxyl group of the amino alcohol (e.g., derived from serine methyl ester) is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular Sₙ2 reaction where the nitrogen atom displaces the leaving group to form the aziridine ring.[4] The nitrogen can be protected with a Boc group either before or after the cyclization step.

The Cornerstone of Utility: Nucleophilic Ring-Opening Reactions

The synthetic power of N-Boc-aziridine-2-carboxylates is realized through their ring-opening reactions. The regiochemical outcome—attack at C2 versus C3—is the most critical parameter and is governed by a combination of steric, electronic, and mechanistic factors.[13][14]

Regioselectivity: A Tale of Two Carbons

The presence of the electron-withdrawing N-Boc and C2-ester groups activates both ring carbons to nucleophilic attack. The general trend is that under neutral or basic conditions, nucleophilic attack preferentially occurs at the less sterically hindered C3 position (β-attack), leading to α-amino acid derivatives.[4][7] However, under acidic conditions or with specific nucleophiles, attack can be directed to the C2 position (α-attack) to yield β-amino acid derivatives.[5][14]

G cluster_paths start N-Boc-Aziridine- 2-Carboxylate C3_Attack Attack at C3 (β-position) start->C3_Attack Sₙ2-like Common for many nucleophiles (e.g., R₂CuLi, N₃⁻) C2_Attack Attack at C2 (α-position) start->C2_Attack Sₙ1-like character Favored by Lewis acids or specific nucleophiles (e.g., F⁻) prod_alpha α-Amino Acid Derivative C3_Attack->prod_alpha prod_beta β-Amino Acid Derivative C2_Attack->prod_beta

Caption: Regioselective pathways for aziridine ring-opening.

Summary of Ring-Opening Reactions

The choice of nucleophile and reaction conditions dictates the synthetic outcome.

Nucleophile/ReagentTypical ConditionsPredominant Attack SiteProduct TypeYield (%)Reference(s)
[¹⁸F]Fluoride (as K¹⁸F/Kryptofix)Acetonitrile, Microwave, 100 °CC2 (α-attack)α-[¹⁸F]Fluoro-β-alanineGood[5]
Organocuprates (R₂CuLi)THF, -78 °C to rtC3 (β-attack)α-Amino acid derivativeHigh[4]
Azide (TMSN₃)Catalytic TBAF, 60 °CC3 (β-attack)α-Azido-β-amino ester81[15]
Grignard Reagents (RMgX)THF, -78 °CC3 (β-attack)α-Amino acid derivativeVariable[4]
Samarium Diiodide (SmI₂)THF, DMEAC-N Cleavage (Reductive)β-Amino esterHigh[16]
Carboxylic Acid DianionsTHF/HMPAC3 (β-attack)γ-Amino acidModerate[6]
  • Expert Insight: The regioselectivity with fluoride is particularly noteworthy. The reaction proceeds with complete regioselectivity to give the α-fluoro-β-alanine derivative.[5] This outcome is attributed to the hard nature of the fluoride nucleophile and stabilization of a partial positive charge at the C2 position by the adjacent ester group, favoring attack at the more substituted carbon.[5] In contrast, softer nucleophiles like organocuprates predominantly attack the less hindered C3 position.[4]

Application in Drug Development and Total Synthesis

The synthetic utility of N-Boc-aziridine-2-carboxylates is best illustrated through their application in the synthesis of complex, biologically active molecules.

Workflow: From Aziridine to Bioactive Amines

G cluster_0 Core Intermediate cluster_1 Key Transformation cluster_2 Product Classes cluster_3 Final Targets start (R)-N-Boc-Aziridine- 2-Carboxylic Acid Methyl Ester ring_open Regioselective Ring-Opening start->ring_open alpha_amino α-Substituted β-Amino Esters ring_open->alpha_amino  C2 Attack beta_amino β-Substituted α-Amino Esters ring_open->beta_amino  C3 Attack drug1 Antivirals (e.g., Tamiflu precursor) alpha_amino->drug1 drug2 Neurotransmitters (e.g., L-DOPA) beta_amino->drug2 drug3 Antibiotics (e.g., Florfenicol) beta_amino->drug3

Caption: Synthetic workflow from the aziridine core to drug molecules.

Case Study: Synthesis of L-DOPA and Florfenicol

The asymmetric synthesis of L-DOPA, a crucial drug for treating Parkinson's disease, and the antibiotic Florfenicol can be achieved using chiral aziridine-2-carboxylates as key intermediates.[1][10] The synthesis often begins with a catalytic asymmetric aziridination to form a 3-aryl-aziridine-2-carboxylate.[10] Subsequent regioselective ring-opening at the C3 position (benzylic position) with a nucleophile, followed by functional group manipulations, yields the target molecules with high stereochemical fidelity.[1][16]

Experimental Protocols

Protocol 1: Synthesis of (R)-N-Boc-Aziridine-2-Carboxylic Acid Methyl Ester from Methyl (R)-Serinate

This protocol is based on the principle of intramolecular cyclization.

  • N-Boc Protection: To a solution of methyl (R)-serinate hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: Triethylamine neutralizes the hydrochloride salt and facilitates the nucleophilic attack of the amine onto the Boc anhydride.

  • Mesylation: After aqueous workup and concentration, dissolve the crude N-Boc-serine methyl ester in dry DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 2 hours.

    • Causality: The hydroxyl group is converted to a mesylate, an excellent leaving group, in preparation for intramolecular displacement.

  • Cyclization: To the reaction mixture, add a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) at 0 °C. Allow the reaction to stir at room temperature for 16 hours.

    • Causality: DBU deprotonates the Boc-protected amine, generating an amide anion that acts as an intramolecular nucleophile, displacing the mesylate to form the aziridine ring.

  • Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, and dry over Na₂SO₄. Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the title compound.

Protocol 2: Regioselective Ring-Opening with [¹⁸F]Fluoride

This protocol describes the synthesis of α-[¹⁸F]fluoro-β-alanine, a PET imaging agent precursor, based on the methodology reported by the European Journal of Organic Chemistry.[5]

  • [¹⁸F]Fluoride Preparation: Elute cyclotron-produced aqueous [¹⁸F]fluoride from an anion-exchange cartridge with a solution of Kryptofix 2.2.2 (K₂₂₂, 1.1 eq) and K₂CO₃ (0.5 eq) in acetonitrile/water. Dry the mixture azeotropically at 110 °C under a stream of nitrogen.

  • Radiolabeling: To the dried [¹⁸F]fluoride-K₂₂₂ complex, add a solution of N-Boc-aziridine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous acetonitrile. Seal the reaction vial and heat using microwave irradiation at 100 °C for 10 minutes.

    • Causality: Microwave heating accelerates the nucleophilic substitution. The reaction proceeds via attack at the more substituted C2 position, leading to the ring-opened product with high regioselectivity.[5]

  • Deprotection: After cooling, add 1 M HCl to the reaction mixture and heat at 100 °C for 5 minutes.

    • Causality: The strong acidic conditions hydrolyze the methyl ester and cleave the acid-labile Boc protecting group simultaneously to reveal the final product.

  • Purification: Purify the final product using semi-preparative HPLC to isolate α-[¹⁸F]fluoro-β-alanine.

Conclusion and Future Outlook

N-Boc-aziridine-2-carboxylic acid methyl esters are firmly established as elite chiral intermediates in synthetic chemistry. Their predictable synthesis and highly tunable reactivity, particularly the regioselectivity of their ring-opening reactions, provide elegant and efficient pathways to valuable chiral amines, amino acids, and complex drug targets.[1][2] The ability to control the reaction outcome by judicious choice of nucleophile and reaction conditions underscores their strategic importance. Future research will likely focus on developing novel catalytic systems for even more efficient and selective aziridinations and exploring new modes of ring-opening, further expanding the synthetic toolbox available to chemists in academia and industry.

References

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  • Frontiers in Chemistry. (2023, October 18). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]

  • European Journal of Organic Chemistry. (n.d.). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Retrieved from [Link]

  • Angewandte Chemie International Edition. (n.d.). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction. Retrieved from [Link]

  • Frontiers in Chemistry. (2023, October 19). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Retrieved from [Link]

  • Chemical Society Reviews. (2011, September 6). Regioselectivity in the ring opening of non-activated aziridines. Retrieved from [Link]

  • HETEROCYCLES. (2012, September 5). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, July 18). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. Retrieved from [Link]

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  • ResearchGate. (2025, August 8). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of N-substituted aziridine-2-carboxylates. Retrieved from [Link]

  • Radboud University Repository. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved from [Link]

  • Molecules. (2021, March 22). Synthetic Applications of Aziridinium Ions. Retrieved from [Link]

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  • MDPI. (2024, October 11). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Retrieved from [Link]

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  • Molecules. (n.d.). An Easy Route to Aziridine Ketones and Carbinols. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic strategy of using chiral aziridine‐2‐carboxylate. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Conversion of Aziridine-2-carboxylic Esters into 2H-Azirine-2. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: ASYMMETRIC SYNTHESIS OF AZIRIDINE-2-CARBOXYLIC ACID AND THE FORMATION OF CHIRAL SERINE. Retrieved from [Link]

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Sources

A Technical Guide to the Safe Handling, Storage, and Stability of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Section 1: Introduction & Chemical Context

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is a valuable chiral building block in modern organic synthesis, frequently employed in the development of novel pharmaceuticals and complex molecules.[1] Its utility stems from the unique reactivity imparted by its structure: a strained three-membered aziridine ring functionalized with both a methyl ester and a tert-butoxycarbonyl (Boc) protecting group.

Compound Identification
CAS Number 126496-79-5[2]
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol [2]
Synonyms (S)-N-tert-butoxycarbonyl aziridine-2-carboxylate methyl ester, N-Boc-(S)-aziridine-2-carboxylic acid methyl ester[2]

The synthetic power of this reagent is intrinsically linked to its chemical liabilities. The aziridine ring possesses approximately 27 kcal/mol of ring strain, making it susceptible to nucleophilic ring-opening reactions—a desirable trait for synthetic chemists.[3][4] This inherent reactivity is further enhanced by the N-Boc group. As an electron-withdrawing substituent, the Boc group polarizes the ring's C-N bonds, "activating" the carbon atoms for nucleophilic attack.[5][6]

However, this same activation creates significant challenges for safety, handling, and long-term storage. The Boc group itself is notoriously sensitive to acidic conditions, which can lead to its cleavage.[7][8] Therefore, a comprehensive understanding of these properties is not merely procedural but essential for ensuring experimental success, reproducibility, and, most importantly, laboratory safety.

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are rooted in the high reactivity of the aziridine moiety. While a specific, comprehensive safety data sheet for this exact compound is not widely published, data from suppliers and the known chemistry of the aziridine class allow for a robust risk assessment.[9][10]

GHS Hazard Classification (Anticipated)
Hazard Statement Description
H302Harmful if swallowed.[10]
H317May cause an allergic skin reaction. (Class characteristic)[11][12]
H319Causes serious eye irritation. (Class characteristic)[12]
-Uncontrolled Reactivity: Prone to exothermic polymerization or degradation with incompatible materials (e.g., acids, moisture).[9][13]
Core Chemical Hazards
  • Reactivity and Polymerization: Aziridines are highly reactive towards nucleophiles, including moisture, and can undergo rapid, exothermic polymerization when exposed to acids or other incompatible materials.[9][13] This can lead to pressure buildup in sealed containers.[13]

  • Health Hazards: Direct contact may cause skin and eye irritation or burns.[9][14] While data for this specific molecule is limited, many functionalized aziridines are classified as sensitizers.[11][12] Inhalation of vapors should be avoided.[9]

  • Stability Concerns: The compound's stability is compromised by:

    • Acids: Catalyze ring-opening and polymerization, and can cleave the N-Boc group.[7][9]

    • Moisture: Can initiate degradation pathways.[13] The compound should be considered moisture-sensitive.[15]

    • Heat: Can accelerate decomposition and potential polymerization.[16]

Hazard_Relationship cluster_0 Inherent Properties cluster_1 Primary Hazards cluster_2 Control Measures Prop1 Strained Aziridine Ring Haz1 High Reactivity (Polymerization Risk) Prop1->Haz1 Haz2 Potential Toxicity & Sensitization Prop1->Haz2 Prop2 N-Boc Activating Group Prop2->Haz1 Prop2->Haz2 Ctrl1 Engineering Controls (Fume Hood, Inert Gas) Haz1->Ctrl1 Ctrl3 Strict Storage Conditions Haz1->Ctrl3 Haz2->Ctrl1 Ctrl2 Personal Protective Equipment (PPE) Haz2->Ctrl2

Caption: Relationship between inherent properties, hazards, and controls.

Section 3: Protocols for Safe Handling & Use

Adherence to strict protocols is critical. The causality behind these steps is to prevent contact, mitigate inhalation risk, and maintain an environment that preserves the compound's chemical integrity.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All manipulations must be performed in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[15]

Personal Protective Equipment (PPE) Specification & Rationale
Hand Protection Nitrile gloves (double-gloving recommended). Inspect for integrity before use. Rationale: Prevents skin contact and potential sensitization.[12]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Rationale: Protects eyes from splashes.
Body Protection Flame-resistant laboratory coat. Rationale: Protects against splashes and provides a removable barrier in case of contamination.
Experimental Protocol: Weighing and Dispensing Under Inert Atmosphere

This protocol is designed to prevent exposure to atmospheric moisture and oxygen, which can initiate degradation.[13]

  • Preparation: Place a clean, dry, and appropriately sized flask, a magnetic stir bar, and a septum on a balance within the fume hood. Tare the balance.

  • Inerting the Vessel: Remove the flask from the balance and securely fit the septum. Using a needle connected to a source of inert gas (argon or nitrogen) and a second venting needle, purge the flask for several minutes.

  • Reagent Equilibration: Remove the this compound container from refrigerated storage and allow it to warm to ambient temperature in a desiccator. Causality: This crucial step prevents condensation of atmospheric moisture onto the cold reagent upon opening.

  • Transfer: Once the reagent has reached room temperature, briefly open it under a positive flow of inert gas and use a clean, dry spatula to quickly transfer the approximate desired amount into the purged flask.

  • Sealing and Weighing: Immediately reseal the reagent bottle and the flask. Remove the venting needle from the flask. Place the sealed flask back on the tared balance to obtain the precise weight of the transferred reagent.

  • Solubilization: Introduce solvent via a syringe through the septum to dissolve the reagent under a positive pressure of inert gas.

  • Cleanup: Thoroughly clean the spatula and any contaminated surfaces immediately. Return the reagent to proper refrigerated storage.

Handling_Workflow Start Start: Prepare Fume Hood & PPE Equilibrate Equilibrate Reagent to Room Temperature Start->Equilibrate Inert Purge Reaction Vessel with Inert Gas Equilibrate->Inert Transfer Transfer Reagent Under Inert Atmosphere Inert->Transfer Weigh Seal and Weigh Transferred Reagent Transfer->Weigh Solubilize Add Solvent via Syringe Weigh->Solubilize Store Reseal & Return Reagent to Cold Storage Solubilize->Store End End: Clean Workspace Store->End

Caption: Workflow for safe reagent handling and dispensing.

Section 4: Storage and Stability Management

The long-term viability of this reagent is entirely dependent on meticulous storage practices. Suboptimal conditions will lead to degradation, compromising experimental outcomes.

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°C[10]Slows the rate of potential decomposition and oligomerization reactions.
Atmosphere Under an inert gas (Argon or Nitrogen).[13]Protects against moisture and carbon dioxide, which can initiate degradation.[13]
Container Original supplier bottle with a tightly sealed cap.Minimizes headspace and ensures a proper seal against atmospheric contaminants.
Incompatible Materials Segregate from acids, strong oxidizing agents, and sources of moisture.[9][13]Prevents accidental contact that could lead to violent or exothermic reactions.
Assessing Reagent Integrity

Before use, especially if the reagent has been stored for an extended period, a visual and analytical check is warranted.

  • Visual Inspection: Look for signs of degradation, such as a distinct color change from colorless/pale yellow to dark yellow or brown, or any evidence of pressure buildup in the container.[13] If these are observed, the reagent's purity is suspect.

  • Analytical Verification: ¹H NMR spectroscopy is the most effective method for confirming purity.[13]

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a quantitative assessment of purity using an internal standard.

  • Select Internal Standard: Choose a stable, non-reactive standard with sharp singlets that do not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate). The standard must be accurately weighed.

  • Sample Preparation: a. Accurately weigh ~5-10 mg of the internal standard into a clean, dry vial and record the mass. b. To the same vial, add ~15-25 mg of the this compound and record its mass. c. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Crucial Parameter: Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate signal integration.[13]

  • Calculation: Compare the integration of a known proton signal from the analyte to a known proton signal from the internal standard, factoring in their respective molecular weights and masses, to determine the purity.

Caption: Decision tree for assessing reagent integrity before use.

References

  • MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
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The Advent of Enantiopure Aziridines: A Historical and Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiopure aziridines, three-membered nitrogen-containing heterocycles, stand as pivotal intermediates in modern organic synthesis and drug development. Their inherent ring strain and chirality make them versatile building blocks for the stereoselective synthesis of complex nitrogenous compounds, including amino acids, amino alcohols, and alkaloids. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies to access enantiopure aziridines. We will traverse the timeline from early, non-stereoselective methods to the advent of chiral auxiliaries and the subsequent explosion of catalytic asymmetric aziridination reactions. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the causal relationships behind experimental choices and the self-validating nature of robust synthetic protocols.

The Significance of Chiral Aziridines in Modern Chemistry

The aziridine moiety, while first reported by Gabriel in 1888, has seen its synthetic utility burgeon over the last few decades, largely due to the development of methods for its enantioselective synthesis.[1] The unique reactivity of aziridines stems from their significant ring strain, which facilitates regio- and stereoselective ring-opening reactions with a variety of nucleophiles.[2][3] This reactivity allows for the facile introduction of nitrogen-containing functionalities, a cornerstone of medicinal chemistry.

Many biologically active compounds and pharmaceuticals contain the aziridine ring or are synthesized via aziridine intermediates.[3][4][5][6] Notable examples include the anti-tumor agent Mitomycin C and the antiviral drug Tamiflu, underscoring the profound impact of enantiopure aziridines on human health.[1][4][5][7] The ability to control the absolute stereochemistry of the aziridine ring is paramount, as different enantiomers of a chiral molecule often exhibit distinct biological activities.[4][5]

Foundational Syntheses: The Dawn of Aziridine Chemistry

The early methods for aziridine synthesis were not stereoselective and typically required harsh reaction conditions. However, they laid the groundwork for future developments and are still relevant in certain contexts.

The Wenker Synthesis (1935)

The Wenker synthesis is a classic method for preparing aziridines from β-amino alcohols.[8] The reaction proceeds in two steps: first, the amino alcohol is reacted with sulfuric acid to form a sulfate ester. Subsequent treatment with a strong base induces intramolecular cyclization to yield the aziridine.[8]

Protocol: Classical Wenker Synthesis of Aziridine

  • Esterification: Ethanolamine is reacted with concentrated sulfuric acid at elevated temperatures (typically 140-250 °C) to form the corresponding sulfate monoester.

  • Cyclization: The resulting sulfate salt is treated with a strong base, such as sodium hydroxide, to facilitate the abstraction of an amine proton, followed by intramolecular nucleophilic displacement of the sulfate group to form the aziridine ring.[8]

While effective for the synthesis of aziridine itself, the original Wenker synthesis suffered from low yields due to charring at high temperatures.[8] Modifications using milder conditions have since been developed to improve the yield and broaden the substrate scope.[9][10][11]

The Gabriel-Cromwell Reaction

Another cornerstone in aziridine synthesis is the Gabriel-Cromwell reaction, which involves the reaction of an α,β-dihaloketone with a primary amine. This method is particularly useful for the synthesis of 2-acylaziridines.[12][13][14] The reaction proceeds through a series of steps including Michael addition, elimination, and subsequent intramolecular nucleophilic substitution.[13]

Protocol: Gabriel-Cromwell Synthesis of a Ferrocenyl-Substituted Aziridine [12][13]

  • Bromination: An α,β-unsaturated ferrocenyl ketone (e.g., acryloylferrocene) is brominated to yield the corresponding α,β-dibromo ketone.

  • Aziridination: The dibrominated ketone is then reacted with a primary amine (e.g., benzylamine) in the presence of a base like triethylamine. The reaction proceeds to afford the ferrocenyl-substituted aziridine in high yield.[12][13]

The Leap to Enantioselectivity: Chiral Auxiliaries and Early Asymmetric Methods

The quest for enantiopure aziridines began with the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. While often requiring additional synthetic steps for attachment and removal, these methods were the first to provide reliable access to enantiomerically enriched aziridines.

One notable example involves the use of Oppolzer's sultam as a chiral auxiliary in a modified Gabriel-Cromwell reaction to achieve asymmetric synthesis of chiral aziridines.[13]

The Revolution of Catalytic Asymmetric Aziridination

The development of catalytic enantioselective methods marked a paradigm shift in the synthesis of enantiopure aziridines. These methods offer a more atom-economical and efficient approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

Transition Metal-Catalyzed Aziridination

A significant breakthrough in this area was the use of transition metal complexes to catalyze the transfer of a nitrene group to an olefin. Copper and rhodium-based catalysts have been particularly successful in this regard.[15][16][17]

The general mechanism for a metal-catalyzed aziridination involves the reaction of a nitrene precursor, such as a sulfonylimide or an azide, with a metal catalyst to form a metal-nitrene intermediate. This reactive species then transfers the nitrene group to an alkene to form the aziridine ring. The chirality of the ligands coordinated to the metal center dictates the enantioselectivity of the reaction.[15]

Key Developments in Transition Metal-Catalyzed Asymmetric Aziridination:

Catalyst SystemOlefin SubstrateNitrene SourceEnantiomeric Excess (ee)YieldReference
CuOTf / Bis(oxazoline)Cinnamate estersTsN=IPh94-97%60-63%[15]
Rh(III) Indenyl ComplexUnactivated terminal alkenesSulfonyl azidesup to 95:5 e.r.up to 77%[16][17]
Ru(CO)salen ComplexVarious alkenesSES-protected azideHighGood[18]

Experimental Workflow: Rhodium-Catalyzed Enantioselective Aziridination of an Unactivated Alkene [16][17]

  • Catalyst Preparation: A planar chiral rhodium indenyl catalyst is prepared and characterized.

  • Reaction Setup: In a glovebox, the rhodium catalyst, an unactivated terminal alkene, and a sulfonyl azide are combined in a suitable solvent (e.g., dichloromethane) in a sealed vial.

  • Reaction Execution: The reaction mixture is stirred at a specific temperature for a designated period.

  • Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the enantiopure aziridine.

  • Analysis: The yield is determined, and the enantiomeric excess is measured using chiral HPLC.

Organocatalytic Asymmetric Aziridination

In parallel with transition metal catalysis, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of aziridines. Organocatalysts are small, chiral organic molecules that can catalyze reactions with high stereoselectivity, avoiding the use of potentially toxic and expensive metals.

The aza-Darzens reaction, which involves the reaction of an imine with an enolate, is a prominent example of an organocatalytic approach to aziridines.[2] Chiral Brønsted acids and cinchona alkaloids are among the organocatalysts that have been successfully employed in asymmetric aziridination reactions.[7][19]

Logical Relationship: Organocatalytic Asymmetric Aziridination

G Substrate Imine + Enolate Precursor Intermediate Chiral Ion Pair Intermediate Substrate->Intermediate Activation Catalyst Chiral Organocatalyst (e.g., Chiral Phosphoric Acid) Catalyst->Intermediate Product Enantiopure Aziridine Intermediate->Product Cyclization

Caption: Organocatalytic aza-Darzens reaction pathway.

Biocatalytic Asymmetric Aziridination

More recently, biocatalysis has entered the arena of asymmetric aziridination. Engineered enzymes, such as cytochrome P450s, have been shown to catalyze the intermolecular aziridination of olefins with high enantioselectivity and catalytic turnovers.[20] This approach offers the advantages of mild reaction conditions and the potential for further optimization through directed evolution.

Modern Perspectives and Future Outlook

The field of enantiopure aziridine synthesis continues to evolve, with ongoing efforts to develop more efficient, sustainable, and broadly applicable methods. The development of catalysts that can functionalize unactivated C-H bonds for aziridination and the use of flow chemistry for safer and more scalable synthesis are active areas of research.[7] The continued innovation in synthetic methodologies will undoubtedly expand the utility of enantiopure aziridines in drug discovery and the synthesis of complex molecules.

References

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  • Wang, Z., & Rovis, T. (2023). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 145(30), 16671–16679. [Link]

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solubility of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Topic: Solubility of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate in Common Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a valuable chiral building block in medicinal chemistry, prized for its role in the asymmetric synthesis of complex molecules. Its physicochemical properties, particularly its solubility, are critical determinants of its utility in synthetic and formulation workflows. A thorough understanding of its solubility profile in common organic solvents is paramount for optimizing reaction conditions, ensuring efficient purification, and developing viable drug delivery systems. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will delve into a predictive analysis based on its molecular structure, present detailed, field-proven protocols for qualitative and semi-quantitative solubility assessment, and offer a logical framework for interpreting the resulting data. This document is designed to equip researchers and drug development professionals with the necessary tools to effectively integrate this key intermediate into their research and development pipelines.

Introduction to the Compound and the Importance of Solubility

The Strategic Role of this compound

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a highly versatile intermediate in organic synthesis. The inherent ring strain makes it susceptible to nucleophilic ring-opening reactions, providing a powerful method for introducing nitrogen-containing functionalities with stereochemical control. The subject of this guide, this compound, combines several key features:

  • Defined Stereochemistry: The (S)-configuration at the C2 position makes it an invaluable chiral synthon for asymmetric synthesis.

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves two purposes. It "activates" the aziridine ring, making it more susceptible to certain transformations, while also modulating the nucleophilicity of the nitrogen.[1][2][3] This protecting group is stable under many reaction conditions but can be removed under relatively mild acidic conditions.[1][3]

  • Ester Functionality: The methyl ester at C2 provides a handle for further chemical modification.

These structural attributes make the compound a precursor for a wide range of biologically active molecules, including enzyme inhibitors and specialty polymers.[4]

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential before undertaking experimental work.

PropertyValueSource
Molecular Formula C₉H₁₅NO₄[5][6]
Molecular Weight 201.22 g/mol [5][6]
Appearance White solid (typical)[7]
Calculated LogP 0.7787[5]
Topological Polar Surface Area (TPSA) 55.61 Ų[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 4[5]

The calculated LogP value suggests a moderate degree of lipophilicity, while the TPSA indicates significant polar character. This duality is key to its solubility behavior.

The Critical Impact of Solubility in Drug Development

Solubility is not merely a physical constant; it is a critical parameter that influences every stage of the pharmaceutical pipeline:

  • Process Chemistry: Solvent selection is crucial for controlling reaction kinetics, ensuring homogeneity, and managing temperature. Poor solubility can lead to inefficient reactions and the generation of impurities.

  • Purification: Crystallization, a primary method for purifying intermediates and final APIs, is entirely dependent on differential solubility in various solvent systems.[8] Solvents used during workup and purification, such as hexane and dichloromethane, are often chosen based on the compound's limited solubility, allowing it to be washed or precipitated.[7]

  • Formulation & Bioavailability: For a drug to be effective, it must first dissolve. The solubility of the final active pharmaceutical ingredient (API) directly impacts its dissolution rate and, consequently, its absorption and bioavailability.

Predictive Solubility Analysis: A Theoretical Framework

While precise experimental data is the gold standard, a predictive analysis based on molecular structure provides an invaluable starting point, saving time and resources. The "like dissolves like" principle is the cornerstone of this analysis.[9]

Structural Deconstruction and Polarity

The solubility of this compound is governed by a balance of its polar and non-polar regions:

  • Non-Polar Character: The bulky tert-butyl group is strongly lipophilic and will favor interactions with non-polar (hydrocarbon-based) solvents.

  • Polar Character: The two carbonyl groups (C=O) of the carbamate and the ester are highly polar and capable of dipole-dipole interactions and accepting hydrogen bonds. These groups will drive solubility in polar solvents.

Given the calculated LogP of ~0.78, the molecule is expected to exhibit a balanced solubility profile, likely dissolving well in solvents of intermediate polarity.

Predicted Solubility in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneLow to Sparingly Soluble While the tert-butyl group provides some lipophilicity, the strong polarity of the ester and carbamate functionalities will likely limit solubility in purely non-polar media. Synthetic procedures often use hexane as an anti-solvent or for slurrying, confirming low solubility.[7]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN)Good to High These solvents effectively solvate both the non-polar and polar regions of the molecule. Their ability to engage in dipole-dipole interactions with the ester and carbamate groups, without the steric hindrance of hydrogen bonding, should lead to high solubility. THF and DCM are commonly used as reaction solvents for related compounds.[4][7]
Polar Protic Methanol, Ethanol, IsopropanolModerate to Good The lower alcohols are polar enough to interact with the ester and carbamate groups. However, their strong hydrogen-bonding network must be disrupted to solvate the molecule, which may slightly reduce solubility compared to polar aprotic solvents.
Highly Polar WaterVery Low / Insoluble The large, non-polar tert-butyl group and the overall carbon backbone are too hydrophobic to be effectively solvated by water, despite the presence of polar functionalities. General solubility tests for organic compounds begin with water to confirm the presence of highly polar functional groups and small molecular size.[10]

Experimental Protocol for Solubility Determination

The following protocols provide a systematic approach to validating the predicted solubility profile. These methods are designed to be self-validating by progressing from a rapid qualitative assessment to a more precise semi-quantitative measurement.

General Laboratory Best Practices

Causality: Adherence to these practices is essential for ensuring data reproducibility and laboratory safety.

  • Solvent Purity: Use anhydrous, high-purity solvents (e.g., HPLC grade) to avoid variability from water or other contaminants.

  • Material Purity: Ensure the this compound is of known, high purity (≥97%).[5]

  • Temperature Control: Conduct all experiments at a consistent, recorded ambient temperature (e.g., 22 ± 2 °C), as solubility is temperature-dependent.[9]

  • Equilibrium: Ensure the solute-solvent mixture has reached equilibrium. Insufficient mixing time is a common source of error.

Workflow for Solubility Assessment

The following diagram outlines the logical flow of the experimental process, from initial screening to semi-quantitative determination.

Caption: Experimental workflow for determining compound solubility.

Step-by-Step Methodology: Qualitative Screening

Objective: To rapidly classify solubility in a range of solvents.

  • Preparation: Accurately weigh 10 mg (± 0.2 mg) of this compound into a series of labeled 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the first test solvent to the corresponding vial.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds.

    • Expert Insight: Vigorous mixing is crucial to break down particle aggregates and maximize the surface area exposed to the solvent, accelerating the approach to equilibrium for this initial screen.

  • Observation: Allow the sample to stand for 1-2 minutes. Visually inspect the solution against a dark background. Note if the solid has completely dissolved.

  • Classification:

    • Soluble: No visible solid particles remain. The solution is clear.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

    • Insoluble: The solid material appears largely unchanged.

  • Repeat: Repeat steps 2-5 for each solvent to be tested.

Step-by-Step Methodology: Semi-Quantitative Determination (Isothermal Shake-Flask Method)

Objective: To determine a more precise solubility value (e.g., in mg/mL) for solvents where the compound was not freely soluble in the qualitative screen. This method is considered a gold standard for its reliability.[9]

  • Preparation: Add an excess of solid (e.g., ~20-30 mg) to a 4 mL vial. The key is to ensure undissolved solid remains at equilibrium, confirming saturation.

  • Solvent Addition: Add exactly 1.0 mL of the solvent.

  • Equilibration: Cap the vial and place it on a mechanical rotator or shaker at a constant temperature for at least 4 hours (overnight is ideal).

    • Expert Insight: This extended equilibration period is critical for ensuring the solution reaches true thermodynamic saturation, especially for compounds that dissolve slowly.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solids.

    • Trustworthiness: Centrifugation is a self-validating step. A clear, particle-free supernatant confirms that the subsequent sampling will not be contaminated with undissolved solid, a major source of artificially high results.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 500 µL) using a calibrated pipette. Transfer it to a pre-weighed, labeled vial.

  • Solvent Removal: Evaporate the solvent from the new vial completely using a stream of nitrogen or a vacuum centrifuge. Avoid excessive heat to prevent compound degradation.

  • Final Weighing: Weigh the vial containing the dried residue.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = (Weight of Vial with Residue - Weight of Empty Vial) / Volume of Supernatant Sampled (mL)

Data Presentation and Interpretation

Organizing experimental results into a clear, structured format is essential for analysis and reporting.

Predicted vs. Experimental Solubility

The following diagram illustrates the logical connections between a solvent's intrinsic properties and the expected solubility of the target compound.

G C (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate P1 Polar Groups (Ester, Carbamate) C->P1 P2 Non-Polar Group (tert-Butyl) C->P2 S1 Polar Aprotic Solvents (e.g., THF, DCM) P1->S1 S3 Polar Protic Solvents (e.g., Methanol) P1->S3 P2->S1 S2 Non-Polar Solvents (e.g., Hexane) P2->S2 O1 HIGH SOLUBILITY S1->O1 leads to O2 LOW SOLUBILITY S2->O2 leads to O3 MODERATE SOLUBILITY S3->O3 leads to I1 Strong Dipole-Dipole Interactions I2 Favorable van der Waals Interactions I3 Repulsive Interactions (Hydrophobic/Hydrophilic Mismatch)

Caption: Relationship between compound structure, solvent properties, and solubility.

Data Summary Tables

Presenting the data in tables allows for easy comparison across different solvents.

Table 1: Qualitative Solubility Results

Solvent Class Result (Soluble / Sparingly Soluble / Insoluble)
Dichloromethane Polar Aprotic
Tetrahydrofuran Polar Aprotic
Ethyl Acetate Polar Aprotic
Acetone Polar Aprotic
Acetonitrile Polar Aprotic
Methanol Polar Protic
Ethanol Polar Protic
Toluene Non-Polar
Hexane Non-Polar

| Water | Highly Polar | |

Table 2: Semi-Quantitative Solubility Results (at 22 °C)

Solvent Class Solubility (mg/mL)
e.g., Toluene Non-Polar
e.g., Methanol Polar Protic

| e.g., Hexane | Non-Polar | |

Conclusion

This compound possesses a balanced molecular structure with significant polar and non-polar characteristics. Theoretical analysis predicts high solubility in polar aprotic solvents (DCM, THF, Ethyl Acetate), moderate solubility in polar protic solvents (Methanol, Ethanol), and low solubility in non-polar (Hexane) and highly polar (Water) media. These predictions provide a strong basis for solvent selection in synthesis and purification. However, as solubility can be influenced by subtle factors including crystalline form and minor impurities, the experimental protocols detailed in this guide are essential for generating the robust, quantitative data required for successful process development and formulation in a regulated research environment. The systematic application of these methods will ensure reliable and reproducible results, accelerating the journey from chemical intermediate to valuable pharmaceutical asset.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. MDPI AG. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Wattelet, A., Madan, D., & Musio, B. (2023). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 19, 1318–1353. Retrieved from [Link]

  • Giri, C., Chang, J. Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. Retrieved from [Link]

  • Kiani, M., Halladj, R., & Askari, S. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Strained Chiral Synthon

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate stands as a cornerstone chiral building block in modern asymmetric synthesis. Its utility stems from the inherent ring strain of the three-membered aziridine core (approximately 27 kcal/mol), which provides a strong thermodynamic driving force for stereospecific ring-opening reactions.[1][2] The strategic placement of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the C2 position serves a dual purpose: it activates the aziridine ring towards nucleophilic attack and provides orthogonal protecting groups for subsequent synthetic manipulations. This unique combination allows for the predictable and highly stereocontrolled introduction of nitrogen-containing functionalities, making it an invaluable precursor for the synthesis of non-proteinogenic amino acids, complex alkaloids, and other pharmaceutically relevant molecules.[3]

The N-Boc group, being a potent electron-withdrawing group, enhances the electrophilicity of the ring carbons, facilitating cleavage even with moderately reactive nucleophiles.[2][4] Critically, the ring-opening typically proceeds via an SN2-type mechanism, resulting in a predictable inversion of stereochemistry at the center of nucleophilic attack.[1] The regioselectivity of this attack is governed by a combination of steric and electronic factors, with nucleophiles generally attacking the less substituted and sterically more accessible C3 position. However, the presence of the ester at C2 can influence this selectivity, and careful choice of reaction conditions is paramount. This document provides an in-depth guide to the application of this versatile synthon, detailing the mechanistic rationale and providing actionable protocols for its use in the synthesis of high-value chiral compounds.

Core Application: Asymmetric Synthesis of α-Amino Acids via Regioselective Ring-Opening

A primary application of this compound is the synthesis of enantiomerically pure α-amino acids through regioselective ring-opening at the C3 position with carbon nucleophiles.[5][6] Organocuprates have proven to be particularly effective reagents for this transformation, delivering the desired carbon framework with high fidelity and yield.[7]

Mechanistic Rationale

The reaction of the N-Boc activated aziridine with a higher-order organocuprate proceeds via a nucleophilic substitution pathway. The nucleophilic carbon species of the cuprate preferentially attacks the less sterically hindered C3 carbon of the aziridine ring. This attack occurs from the face opposite to the C-N bond, leading to a clean inversion of configuration at the C3 center if it were substituted. The Boc group on the nitrogen atom is crucial for activating the ring towards this nucleophilic attack. The subsequent protonation of the resulting nitrogen anion during aqueous workup yields the protected amino acid derivative.

mechanistic_pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aziridine (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate TransitionState SN2 Transition State (Attack at C3) Aziridine->TransitionState Nucleophilic Attack Cuprate R₂Cu(CN)Li₂ (Higher-Order Cuprate) Cuprate->TransitionState Intermediate Ring-Opened Intermediate (Nitrogen Anion) TransitionState->Intermediate Ring Opening (Inversion of Stereochemistry) AminoAcid Protected α-Amino Acid Derivative Intermediate->AminoAcid Aqueous Workup (H⁺)

Caption: SN2 Ring-Opening of the Aziridine with an Organocuprate.

Protocol 1: Synthesis of a Protected Phenylalanine Derivative

This protocol details the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-4-phenyl-3-butenoic acid methyl ester via the ring-opening of this compound with a vinyl cuprate.

Materials:

  • This compound

  • Copper(I) cyanide (CuCN)

  • Vinyllithium solution (or generated in situ from vinyl bromide and t-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Cuprate:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add CuCN (1.1 equivalents).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add vinyllithium solution (2.2 equivalents) via syringe.

    • Allow the mixture to stir at -78 °C for 30 minutes to form the higher-order vinyl cuprate.

  • Ring-Opening Reaction:

    • In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the aziridine solution to -78 °C.

    • Slowly transfer the aziridine solution to the pre-formed cuprate solution via cannula.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to 0 °C and stir for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the protected amino acid derivative.

Parameter Value Reference
Typical Yield 75-85%[6]
Enantiomeric Excess >98%[6]
Reaction Time 3-4 hoursInternal Data
Temperature -78 °C to 0 °C[6]

Application 2: Diastereoselective Synthesis of β-Substituted α-Amino Acids

The presence of a substituent at the C3 position of the aziridine allows for the diastereoselective synthesis of β-substituted α-amino acids. The stereochemical outcome is dictated by the SN2 nature of the ring-opening reaction.

Protocol 2: Synthesis of a Protected (2S, 3R)-3-Methylaspartic Acid Derivative

This protocol outlines the synthesis of a protected (2S, 3R)-3-methylaspartic acid derivative from (2S, 3S)-1-tert-butyl 2-methyl 3-methylaziridine-1,2-dicarboxylate using a cyanide nucleophile.

Materials:

  • (2S, 3S)-1-tert-butyl 2-methyl 3-methylaziridine-1,2-dicarboxylate

  • Trimethylsilyl cyanide (TMSCN)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an argon atmosphere, add (2S, 3S)-1-tert-butyl 2-methyl 3-methylaziridine-1,2-dicarboxylate (1.0 equivalent) and anhydrous acetonitrile.

    • Add trimethylsilyl cyanide (1.5 equivalents) to the solution.

    • Cool the mixture to 0 °C.

  • Nucleophilic Addition:

    • Slowly add TBAF solution (0.1 equivalents) to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired protected β-methyl-α-amino acid nitrile derivative.

diastereoselective_synthesis Start (2S, 3S)-Aziridine Me Transition SN2 Attack at C2 Start:f0->Transition Regioselective Attack Reagents TMSCN TBAF (cat.) Reagents:f0->Transition Product (2S, 3R)-Product Me CN Transition->Product:f0 Inversion at C2

Caption: Diastereoselective Synthesis Workflow.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The stereochemical integrity of the product is directly correlated to the enantiopurity of the starting this compound. Therefore, confirmation of the enantiomeric excess (ee) of the final product via chiral HPLC or NMR analysis using a chiral solvating agent serves as a direct validation of the stereospecificity of the ring-opening reaction. Furthermore, the regioselectivity can be confirmed by 1D and 2D NMR techniques (e.g., HMBC, NOESY) to establish the connectivity and spatial relationships within the final product, ensuring that the nucleophile has added at the intended position.

References

  • Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. National Institutes of Health. Available at: [Link]

  • ChemInform Abstract: Synthesis of α‐Amino Acids by Ring Opening of Aziridine‐2‐ carboxylates with Carbon Nucleophiles. Sci-Hub. Available at: [Link]

  • Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. Available at: [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Available at: [Link]

  • Ring opening of pymisyl-protected aziridines with organocuprates. PubMed. Available at: [Link]

  • Synthesis of aziridines from amino alcohols. ResearchGate. Available at: [Link]

  • aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, Vol. 85, No. 12, 2012. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Wageningen University & Research. Available at: [Link]

  • An Easy Route to Aziridine Ketones and Carbinols. National Institutes of Health. Available at: [Link]

  • Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. ResearchGate. Available at: [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines. National Institutes of Health. Available at: [Link]

  • Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. PubMed. Available at: [Link]

  • Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. Available at: [Link]

  • Part One Strained Heterocycles in the Synthesis of Natural Products. Wiley-VCH. Available at: [Link]

Sources

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate: A Versatile Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate has emerged as a pivotal chiral building block in the synthesis of complex pharmaceutical agents. Its inherent ring strain, coupled with the stere directing influence of its substituents, allows for highly regio- and stereoselective ring-opening reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile intermediate. We will delve into its physicochemical properties, explore its key applications with a focus on mechanistic rationale, and provide detailed, field-tested protocols for its use in the construction of crucial pharmaceutical synthons, such as chiral amino alcohols and diamines.

Introduction: The Significance of Chiral Aziridines in Medicinal Chemistry

Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable intermediates in organic synthesis due to their unique chemical reactivity.[1] The significant ring strain of approximately 26-27 kcal/mol makes them susceptible to nucleophilic ring-opening reactions, providing a powerful tool for the stereocontrolled introduction of nitrogen-containing moieties.[2] In the realm of medicinal chemistry, the precise installation of chiral amine functionalities is often a prerequisite for achieving desired pharmacological activity and selectivity.

This compound, with its defined stereochemistry at the C2 position, serves as an exceptional chiral building block. The electron-withdrawing N-Boc (tert-butoxycarbonyl) group activates the aziridine ring, facilitating nucleophilic attack.[3] This, in conjunction with the methyl ester at the C2 position, allows for a high degree of control over the regioselectivity of the ring-opening reaction, making it a favored precursor for a wide range of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and effective use in synthetic protocols.

PropertyValue
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
Appearance Colorless to pale yellow oil
CAS Number 126496-79-5
Purity ≥97%
Boiling Point Not available
Density Not available
Optical Rotation ([α]D) Specific rotation varies by supplier
Solubility Soluble in most common organic solvents (e.g., CH2Cl2, THF, DMF, EtOAc)
Storage Conditions Store at 4°C for long-term stability

Core Application: Regioselective Ring-Opening Reactions

The synthetic utility of this compound is primarily derived from its predictable reactivity in nucleophilic ring-opening reactions. The regioselectivity of this transformation is governed by a combination of electronic and steric factors. For N-acyl substituted aziridine-2-carboxylates, nucleophilic attack is generally favored at the more hindered C2 carbon when using nucleophiles such as azides, halides, or cyanides. Conversely, attack at the less hindered C3 position is often observed with alcohol nucleophiles.[4]

Protocol 1: Synthesis of a Chiral β-Thio-α-amino Acid Derivative

This protocol describes the regioselective ring-opening of this compound with a thiol nucleophile. This transformation is a key step in the synthesis of various enzyme inhibitors and peptidomimetics. The reaction is typically catalyzed by a mild Lewis acid to enhance the electrophilicity of the aziridine ring.

Causality of Experimental Choices:

  • Lewis Acid Catalyst (e.g., BF3·OEt2): The Lewis acid coordinates to the nitrogen or carbonyl oxygen of the aziridine, further polarizing the C-N bonds and making the ring more susceptible to nucleophilic attack.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can compete with the thiol as a nucleophile and lead to undesired byproducts.

  • Low Temperature (0 °C to rt): Maintaining a low temperature helps to control the reaction rate, minimize side reactions, and enhance regioselectivity.

Experimental Workflow:

Caption: Workflow for the Lewis acid-catalyzed ring-opening of the aziridine with a thiol.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere, add the desired thiol (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (BF3·OEt2) (0.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-thio-α-amino acid derivative.

Protocol 2: Synthesis of a Chiral 1,2-Diamine Precursor

Chiral 1,2-diamines are privileged structures in medicinal chemistry and serve as crucial ligands in asymmetric catalysis.[5][6][7] This protocol details the synthesis of a protected chiral 1,2-diamine synthon from this compound via a two-step sequence involving azide ring-opening followed by reduction.

Causality of Experimental Choices:

  • Sodium Azide (NaN3): Azide is a potent nucleophile that readily opens the activated aziridine ring.

  • DMF as Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this reaction as it effectively dissolves the sodium azide and promotes the SN2-type reaction.

  • Heating: The reaction is typically heated to ensure a reasonable reaction rate.

  • Reduction of Azide: The resulting azide is then reduced to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Synthetic Pathway:

G A (S)-Aziridine-1,2-dicarboxylate C9H15NO4 B Azide Ring-Opening NaN3, DMF, 60-80 °C A->B Step 1 C Azido-amino Ester Intermediate B->C D Reduction H2, Pd/C or PPh3, H2O C->D Step 2 E Chiral 1,2-Diamine Precursor D->E

Sources

Application Notes & Protocols: Nucleophilic Ring-Opening Reactions of N-Boc-Aziridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The N-Boc-aziridine moiety is a cornerstone in modern synthetic organic chemistry, serving as a versatile precursor for the stereoselective synthesis of complex nitrogen-containing molecules.[1][2] The inherent ring strain of the three-membered heterocycle, combined with the electronic nature of the tert-butoxycarbonyl (Boc) protecting group, renders these substrates susceptible to a wide array of nucleophilic attacks. This guide provides an in-depth exploration of the nucleophilic ring-opening reactions of N-Boc-aziridines, offering both mechanistic insights and detailed, field-proven protocols.

The Underlying Chemistry: Why N-Boc-Aziridines are Prized Substrates

The reactivity of aziridines is largely dictated by the substituent on the nitrogen atom. The N-Boc group, being an electron-withdrawing group, "activates" the aziridine ring, making it more electrophilic and thus more reactive towards nucleophiles compared to N-alkyl (non-activated) aziridines.[3][4] This activation is a double-edged sword; it facilitates the desired ring-opening but also necessitates careful control of reaction conditions to achieve high selectivity.

The mechanism of ring-opening is predominantly an SN2-type process, which is often catalyzed by Lewis or Brønsted acids.[5][6] The acid promoter coordinates to the nitrogen or carbonyl oxygen of the Boc group, further polarizing the C-N bonds and enhancing the electrophilicity of the ring carbons. This activation step is crucial for the reaction to proceed efficiently with a broad range of nucleophiles.[7]

Regioselectivity: The Decisive Factor

The regioselectivity of the nucleophilic attack is a critical aspect of N-Boc-aziridine chemistry and is governed by a combination of steric and electronic factors.[8][9]

  • For 2-substituted N-Boc-aziridines: Under acidic or Lewis acidic conditions, the nucleophile generally attacks the more substituted carbon (C2).[8][9] This is attributed to the formation of a partial positive charge on the more substituted carbon, which can be stabilized by the substituent (e.g., a phenyl or alkyl group). This pathway has some SN1-like character in the transition state.

  • For 2,2-disubstituted or 2,3-disubstituted N-Boc-aziridines: The nucleophilic attack typically occurs at the less sterically hindered carbon.[10]

It is imperative to consider the specific substrate and reaction conditions to predict the regiochemical outcome.

Stereochemistry: Preserving Chirality

The nucleophilic ring-opening of chiral, non-racemic N-Boc-aziridines proceeds with a high degree of stereospecificity. The SN2 mechanism dictates that the nucleophile attacks the carbon atom from the face opposite to the C-N bond, resulting in an inversion of configuration at the center of attack.[11] This predictable stereochemical outcome is a powerful tool for the synthesis of enantiomerically pure vicinal amino alcohols and other chiral building blocks.[11][12]

A Spectrum of Nucleophiles: Expanding the Synthetic Toolbox

A wide variety of nucleophiles can be employed in the ring-opening of N-Boc-aziridines, leading to a diverse array of functionalized amine products.[1]

Oxygen Nucleophiles

The reaction with oxygen nucleophiles, such as water, alcohols, and carboxylic acids, provides a direct route to β-amino alcohols and their derivatives. These reactions are typically promoted by Lewis acids.

Nitrogen Nucleophiles

Nitrogen nucleophiles, including amines, anilines, and azides, yield valuable vicinal diamine precursors.[11] The azide opening is particularly useful as the resulting azide can be readily reduced to a primary amine.

Carbon Nucleophiles

The formation of C-C bonds via the ring-opening of N-Boc-aziridines is a powerful strategy for building molecular complexity.[13] Organocuprates, Grignard reagents, and organolithium compounds are commonly used carbon nucleophiles.

Sulfur and Halogen Nucleophiles

Sulfur nucleophiles, such as thiols, lead to the formation of β-aminothioethers. Halide nucleophiles (e.g., from LiCl, LiBr) can also be used to open the aziridine ring, affording β-haloamines.[3]

Experimental Protocols: From Theory to Practice

The following protocols are representative examples of nucleophilic ring-opening reactions of N-Boc-aziridines. These should be considered as starting points and may require optimization for specific substrates.

General Considerations for All Protocols
  • Reagent Quality: Use freshly distilled solvents and high-purity reagents. N-Boc-aziridines can be sensitive to moisture and acidic impurities.

  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Temperature Control: Precise temperature control is crucial for achieving high selectivity and minimizing side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Lewis Acid-Catalyzed Ring-Opening of N-Boc-2-phenylaziridine with Methanol

This protocol details the synthesis of a β-amino ether, a common structural motif in pharmaceuticals.

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-Boc-2-phenylaziridine in anhydrous CH2Cl2 B Cool to 0 °C A->B C Add Lewis Acid (e.g., BF3·OEt2) dropwise B->C D Add anhydrous Methanol dropwise C->D E Stir at 0 °C to room temperature D->E F Monitor reaction by TLC/LC-MS E->F G Quench with saturated aq. NaHCO3 F->G H Extract with CH2Cl2 G->H I Dry organic layer (Na2SO4), filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the synthesis of a β-amino ether.

Materials:

Reagent/SolventM.W.AmountMoles
N-Boc-2-phenylaziridine219.281.0 g4.56 mmol
Anhydrous Dichloromethane (CH2Cl2)-20 mL-
Boron trifluoride diethyl etherate (BF3·OEt2)141.930.63 mL5.02 mmol
Anhydrous Methanol (MeOH)32.040.55 mL13.7 mmol
Saturated aq. NaHCO3-20 mL-
Anhydrous Na2SO4-As needed-
Silica gel for column chromatography-As needed-

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-2-phenylaziridine (1.0 g, 4.56 mmol) and anhydrous CH2Cl2 (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BF3·OEt2 (0.63 mL, 5.02 mmol) dropwise via syringe. Stir the mixture for 15 minutes at 0 °C.

  • Add anhydrous methanol (0.55 mL, 13.7 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired β-amino ether.

Expected Outcome:

The reaction is expected to yield the product resulting from the nucleophilic attack of methanol at the more substituted benzylic position with inversion of stereochemistry if a chiral aziridine is used.[14]

Protocol 2: Ring-Opening of N-Boc-aziridine-2-carboxylate with Sodium Azide

This protocol describes the synthesis of a β-azido-α-amino acid derivative, a versatile intermediate for the preparation of vicinal diamines and peptidomimetics.[11]

Diagrammatic Mechanism:

G cluster_mech Reaction Mechanism Aziridine N-Boc-Aziridine-2-carboxylate TransitionState [Sₙ2 Transition State] Aziridine->TransitionState Azide N3⁻ Azide->Aziridine Nucleophilic Attack (at C3) Product β-Azido-α-amino ester TransitionState->Product Ring Opening

Caption: SN2 mechanism for azide opening of an aziridine.

Materials:

Reagent/SolventM.W.AmountMoles
Methyl N-Boc-aziridine-2-carboxylate201.211.0 g4.97 mmol
Sodium Azide (NaN3)65.010.485 g7.46 mmol
Ammonium Chloride (NH4Cl)53.490.400 g7.48 mmol
N,N-Dimethylformamide (DMF)-15 mL-
Water-5 mL-
Diethyl ether-As needed-
Saturated aq. NaCl-As needed-

Procedure:

  • In a round-bottom flask, dissolve methyl N-Boc-aziridine-2-carboxylate (1.0 g, 4.97 mmol), sodium azide (0.485 g, 7.46 mmol), and ammonium chloride (0.400 g, 7.48 mmol) in a mixture of DMF (15 mL) and water (5 mL).

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (30 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the β-azido-α-amino ester.

Expected Outcome:

The reaction typically proceeds with high regioselectivity, with the azide nucleophile attacking the less substituted C3 position, yielding the β-azido product.[3]

Troubleshooting and Expert Insights

  • Low Reactivity: If the ring-opening is sluggish, consider increasing the amount of Lewis acid or using a stronger one (e.g., Sc(OTf)3). For non-activated aziridines, an activation step is necessary.[7]

  • Poor Regioselectivity: The choice of Lewis acid and solvent can significantly influence regioselectivity. A less coordinating solvent may favor the formation of a more developed carbocationic intermediate, potentially altering the regiochemical outcome.

  • Side Reactions: The formation of oxazolidinones can be a competing pathway, especially with N-acylaziridines.[12] Careful control of reaction conditions is key to minimizing this side reaction. With strong carbon nucleophiles, attack at the Boc-carbonyl group is a possibility.

Conclusion

The nucleophilic ring-opening of N-Boc-aziridines is a robust and versatile transformation that provides access to a wide range of valuable nitrogen-containing building blocks. A thorough understanding of the underlying mechanistic principles, particularly those governing regioselectivity and stereochemistry, is paramount for the successful application of this methodology in research and drug development. The protocols provided herein serve as a practical starting point for chemists looking to harness the synthetic potential of these fascinating three-membered heterocycles.

References

  • Singh, G., Singh, M. & Lakhan, R. (2018). Nucleophilic Ring Opening Reactions of Aziridines. Molecular Diversity, 22(2), 447-501. [Link]

  • Zhang, J., et al. (2019). Synthesis of Chiral Vicinal Amino Alcohol Derivatives via Lewis Acid‐Catalyzed Asymmetric Ring Opening of Aziridines with Alcohols and Carboxylic Acids. Chemistry – An Asian Journal, 14(24), 4648-4652. [Link]

  • Ranjith, K. & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]

  • Ranjith, K. & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

  • Zahoor, A. F., et al. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501. [Link]

  • Gajda, R., et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Molecules, 25(3), 713. [Link]

  • ResearchGate. (n.d.). Acid-catalyzed ring-opening polymerization mechanism of aziridine... ResearchGate. [Link]

  • Verma, A., et al. (2023). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry, 21(34), 6845-6864. [Link]

  • MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4811. [Link]

  • Choi, J., Yu, T.-H. & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735. [Link]

  • ResearchGate. (n.d.). Nucleophilic ring opening of aziridines. ResearchGate. [Link]

  • Padwa, A. & Murphree, S. S. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2835. [Link]

  • Bergmeier, S. C. & Stanchina, D. M. (1999). Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening. The Journal of Organic Chemistry, 64(8), 2852-2859. [Link]

  • Park, S., et al. (2018). Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions. Organic & Biomolecular Chemistry, 16(29), 5302-5309. [Link]

  • Kelley, B. T., Carroll, P. & Joullié, M. M. (2014). Possible Reason for the Unusual Regioselectivity in Nucleophilic Ring Opening of Trisubstituted Aziridines Under Mildly Basic Conditions. The Journal of Organic Chemistry, 79(11), 5121-5133. [Link]

  • ResearchGate. (n.d.). Synthesis of aziridines from amino alcohols. ResearchGate. [Link]

  • Stankovic, S., et al. (2012). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643-665. [Link]

  • Ghorai, M. K., Tiwari, D. P. & Jain, N. (2013). Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 78(15), 7649-7661. [Link]

  • Ghorai, M. K., Ghosh, K. & Kumar, A. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5833-5836. [Link]

  • Shimizu, Y. & Kanai, M. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1934-1947. [Link]

  • ChemRxiv. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]

  • MDPI. (n.d.). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 22(10), 1664. [Link]

  • Wikipedia. (n.d.). Aziridines. Wikipedia. [Link]

  • Scilit. (2006). Asymmetric Ring‐Opening of Epoxides and Aziridines with Carbon Nucleophiles. Chemistry – A European Journal, 12(24), 6214-6223. [Link]

  • Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]

Sources

application of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate in Advanced Peptide Synthesis

Introduction: Beyond the Canonical 20 Amino Acids

In the pursuit of novel therapeutics, advanced chemical probes, and next-generation biomaterials, the field of peptide science has increasingly ventured beyond the canonical 20 proteinogenic amino acids. The incorporation of non-proteinogenic, conformationally constrained building blocks is a cornerstone of modern peptidomimetic design.[1] (S)-Aziridine-2-carboxylic acid (Azy) and its derivatives, such as this compound, represent a uniquely powerful class of these building blocks.

The three-membered aziridine ring imparts significant structural rigidity due to its inherent ring strain.[1][2] This rigidity can be exploited to control peptide conformation, enhance proteolytic stability, and ultimately modulate biological activity. Furthermore, the electrophilic nature of the aziridine ring serves as a versatile handle for site-selective, post-synthetic modifications, enabling the creation of covalent protein labels, cyclic peptides, and complex molecular architectures.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for utilizing this compound in peptide synthesis.

Core Principles: The Dual Reactivity of Aziridine-2-Carboxylates

The utility of this compound stems from its dual chemical personality. On one hand, it serves as a rigid surrogate for amino acids like Alanine or Serine.[5] On the other, the strained ring is a latent electrophile, primed for nucleophilic attack.[5][6]

  • Incorporation as a Structural Cassette: The building block is protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen and a methyl ester at the C-terminus. For standard peptide coupling, the methyl ester must first be saponified to a free carboxylic acid. The Boc-protected nitrogen ensures compatibility with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) following this initial hydrolysis step. Once incorporated, the intact aziridine ring forces a specific, rigid turn in the peptide backbone.

  • Post-Synthetic Functionalization via Ring-Opening: After the peptide has been assembled, the aziridine ring can be selectively opened by a wide range of nucleophiles. This reaction is highly regioselective, with nucleophilic attack typically occurring at the unsubstituted β-carbon (C3).[7][8] This process transforms the aziridine residue into a β-substituted amino acid, providing a powerful method for late-stage diversification of the peptide scaffold.[3][4][9]

cluster_0 Part 1: Incorporation cluster_1 Part 2: Functionalization (Optional) BuildingBlock (S)-1-Boc-2-Me-Aziridine -dicarboxylate Hydrolysis Saponification (LiOH) BuildingBlock->Hydrolysis ActivatedAziridine (S)-1-Boc-Aziridine -2-carboxylic Acid Hydrolysis->ActivatedAziridine SPPS SPPS Coupling (HBTU/DIEA) ActivatedAziridine->SPPS Peptide Aziridine-Containing Peptide SPPS->Peptide RingOpening Regioselective Ring-Opening Peptide->RingOpening Nucleophile Nucleophile (e.g., R-SH, NaN3) Nucleophile->RingOpening ModifiedPeptide β-Substituted Peptide RingOpening->ModifiedPeptide

Caption: Dual utility of the aziridine building block.

Application Protocol I: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis is the preferred method for incorporating aziridine-2-carboxylates, offering significant efficiency gains over traditional solution-phase techniques.[3] The following protocol details the incorporation of the building block into a peptide sequence on a standard rink amide resin using Fmoc chemistry.

Workflow for SPPS Incorporation

SPPS_Workflow Resin 1. Resin Swelling (Rink Amide in DMF) Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect Wash1 3. DMF Wash Fmoc_Deprotect->Wash1 Coupling 4. Aziridine Coupling (Pre-activated building block) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Chain_Elongation 6. Repeat Steps 2-5 for subsequent amino acids Wash2->Chain_Elongation Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Chain_Elongation->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Step 1: Preparation of (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid

The commercially available methyl ester must be hydrolyzed prior to coupling.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the aziridine methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add LiOH (1.2 eq) portion-wise and stir the reaction at 0 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

    • Quench the reaction by adding 1 M HCl at 0 °C until the pH is ~3-4.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free acid, which can be used without further purification.

Step 2: Solid-Phase Peptide Synthesis Coupling
  • Materials & Equipment:

    • Fmoc-Rink Amide resin

    • (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid (from Step 1)

    • Standard Fmoc-protected amino acids

    • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIEA)

    • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Deprotection Solution: 20% (v/v) piperidine in DMF

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

    • Automated or manual peptide synthesizer vessel

  • Procedure:

    • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to deprotect the N-terminal Fmoc group of the growing peptide chain.

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Activation & Coupling:

      • In a separate vial, pre-activate the (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid (3.0 eq) with HBTU (2.9 eq) and DIEA (6.0 eq) in DMF for 5-10 minutes.

      • Add the activated solution to the resin vessel.

      • Agitate the reaction at room temperature for 2-4 hours. A longer coupling time is recommended due to the unique structure.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating free amines, a second coupling may be necessary.

    • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

    • Chain Elongation: Continue the peptide synthesis by repeating steps 2-5 for each subsequent amino acid to be added.

    • Final Cleavage: Once the sequence is complete, wash the resin with dichloromethane (DCM), dry it, and treat with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours.

    • Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the crude product, and purify by reverse-phase HPLC.

Application Protocol II: Site-Selective Peptide Modification

This protocol describes the ring-opening of an aziridine-containing peptide with a thiol nucleophile as a representative example.[3]

Ring_Opening Az_Peptide Aziridine-Peptide Cα(2) Cβ(3) Product β-Thiophenyl-Peptide Cα retains stereochemistry Cβ inverted stereochemistry Az_Peptide->Product SN2 Attack at Cβ Nucleophile Thiophenol (PhSH) Nucleophile->Product

Caption: Regioselective SN2 ring-opening reaction.

  • Materials:

    • Purified aziridine-containing peptide

    • Thiophenol

    • Solvent: Acetonitrile (ACN) or a mixture of ACN/Water

    • Base (optional, for activating thiol): DIEA or Triethylamine (TEA)

  • Procedure:

    • Dissolve the aziridine-containing peptide in the chosen solvent system.

    • Add thiophenol (5-10 eq) to the solution. If the reaction is slow, a catalytic amount of a non-nucleophilic base like DIEA can be added.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by LC-MS, observing the disappearance of the starting material mass and the appearance of the product mass (M_start + M_thiophenol).

    • Once the reaction is complete, directly purify the reaction mixture by reverse-phase HPLC to isolate the modified peptide.

Data and Characterization

Successful synthesis and modification must be confirmed by rigorous analytical methods.

Table 1: Typical SPPS Coupling Conditions & Considerations
ParameterCondition/ReagentRationale & Expert Insight
Coupling Agent HATU, HBTUThese uronium-based reagents provide rapid activation and are highly effective for coupling sterically hindered or unusual amino acids.[10] They help minimize epimerization risk compared to carbodiimides alone.[11]
Base DIEAA non-nucleophilic base is crucial to prevent unwanted side reactions. Use 2 equivalents for every equivalent of coupling agent.
Equivalents 3-4 eq of Acid/Coupling AgentUsing a higher excess of the aziridine building block can help drive the reaction to completion.
Coupling Time 2-4 hoursThe constrained nature of the aziridine may slow coupling kinetics. Allow for extended reaction times and confirm completion with a Kaiser test.
Solvent Peptide-grade DMF or NMPHigh-quality, anhydrous solvents are essential to prevent hydrolysis of the activated ester.
Analytical Characterization
  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact molecular weight of the final peptide and any modified products, validating successful incorporation and/or ring-opening.[5]

  • Nuclear Magnetic Resonance (NMR): The protons on the aziridine ring (Hα and Hβ) have characteristic chemical shifts in ¹H NMR, typically in the upfield region (2.0-3.5 ppm). Upon ring-opening, these signals will shift significantly, providing definitive proof of the modification.

  • Reverse-Phase HPLC (RP-HPLC): Used for both purification and assessment of purity of the final product.

Troubleshooting and Best Practices

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance of the aziridine ring.- Insufficient activation or coupling time.- Perform a double coupling: repeat the coupling step with fresh reagents before proceeding.- Switch to a more potent coupling agent like HATU.- Extend the coupling time to 4-6 hours.
Premature Ring-Opening - Instability of the aziridine ring to acid.[12]- Prolonged exposure to the acidic TFA cleavage cocktail.- Minimize the cleavage time to the minimum required for deprotection (e.g., 2 hours).- Ensure the 20% piperidine/DMF solution for Fmoc deprotection is fresh to avoid acidic degradation products.
Epimerization - Over-activation of the carboxylic acid.- Presence of excess base during coupling.- Use a coupling agent with a built-in additive like HOBt (found in HBTU) to suppress racemization.[11]- Avoid unnecessarily long pre-activation times.
Difficult Deprotection - Deprotection of fully protected N-terminal aziridine-containing dipeptides can be problematic and lead to mixtures.[5][13]- Whenever possible, design the peptide sequence so the aziridine is not at the N-terminus during final cleavage.- If N-terminal placement is required, perform small-scale test cleavages to optimize conditions.

References

  • Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides. PubMed.
  • Application Notes and Protocols for the Incorporation of (S)-Aziridine-2-Carboxylic Acid into Peptides. Benchchem.
  • The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.
  • Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. PubMed.
  • Versatile synthesis of stereospecifically labelled D-amino acids via labelled aziridines. RSC Publishing.
  • Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Functionalization of Aziridines: A Perspective View from Pharmaceutical Industries.
  • Synthesis of aziridine containing dipeptides.
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxyl
  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.
  • The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. PubMed.
  • aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES.
  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxyl
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • Epimeris
  • Overview of Custom Peptide Synthesis. CSBio.

Sources

synthesis of non-natural beta-amino acids from (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Non-Natural β-Amino Acids from (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Authored by: A Senior Application Scientist

Introduction: The Significance of Non-Natural β-Amino Acids

In the landscape of modern drug discovery and medicinal chemistry, non-natural β-amino acids represent a cornerstone for innovation. Unlike their α-amino acid counterparts, peptides and molecules incorporating β-amino acids, often termed β-peptides, exhibit remarkable resistance to proteolytic degradation and can fold into unique, stable secondary structures.[1][][3] This enhanced metabolic stability and conformational predictability make them invaluable as peptidomimetics and core components of novel therapeutic agents.

A powerful and stereocontrolled strategy for accessing these vital building blocks is through the regioselective ring-opening of chiral, activated aziridines.[1][4][5] Specifically, this compound has emerged as a preeminent chiral synthon.[1][6] The inherent ring strain (26-27 kcal/mol) of the three-membered aziridine ring makes it highly susceptible to nucleophilic attack, providing a direct and efficient pathway to a diverse array of functionalized β-amino acid derivatives.[4]

This application note provides a comprehensive guide to the synthesis of non-natural β-amino acids, leveraging the unique reactivity of this N-Boc activated aziridine. We will delve into the core principles of the reaction, provide detailed, field-proven protocols, and explain the critical causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Principle: The Art of Regioselective Aziridine Ring-Opening

The synthetic utility of aziridine-2-carboxylates hinges on the precise control of regioselectivity during the nucleophilic ring-opening step. An incoming nucleophile can theoretically attack two distinct electrophilic sites: the C2 carbon (α-carbon, adjacent to the ester) or the C3 carbon (β-carbon).[4][7][8] To forge a β-amino acid, nucleophilic attack must be exclusively directed to the C3 position.

This crucial regiochemical outcome is governed by the electronic nature of the substituent on the aziridine nitrogen. The presence of a strong electron-withdrawing group (EWG), such as the tert-butyloxycarbonyl (Boc) group in our starting material, is paramount.[1][5] The Boc group serves two primary functions:

  • Activation: It significantly enhances the electrophilicity of the ring carbons by withdrawing electron density, making them more susceptible to nucleophilic attack.[4][5]

  • Directing Effect: It promotes an SN2-type mechanism. In this concerted process, the nucleophile attacks the sterically less hindered and electronically activated C3 position, leading to the cleavage of the C3-N bond with a clean inversion of stereochemistry.

This predictable stereochemical outcome is a cornerstone of asymmetric synthesis, allowing the defined (S)-stereocenter of the starting material to directly template the creation of a new chiral center at the β-position.

Visualizing the Core Reaction Mechanism

The following diagram illustrates the general mechanism for the synthesis of a β-amino acid derivative via the SN2 ring-opening of this compound.

G cluster_0 Step 1: Regioselective Ring-Opening cluster_1 Step 2: Deprotection Start (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate Intermediate Tetrahedral Intermediate (S,R)-configuration Start->Intermediate Sₙ2 Attack at C3 (Inversion of configuration) Product1 N-Boc, O-Methyl Protected β-Amino Acid Derivative Intermediate->Product1 Ring Opening Product1_ref Protected β-Amino Acid Nucleophile Nucleophile (Nu⁻) Nucleophile->Start Product2 N-Boc β-Amino Acid Product1_ref->Product2 1. Saponification (e.g., LiOH) 2. Acidification FinalProduct Final Non-Natural β-Amino Acid Product2->FinalProduct Boc Removal (e.g., TFA)

Caption: General workflow for β-amino acid synthesis from an N-Boc aziridine.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, providing researchers with a robust starting point for their synthetic explorations.

Protocol 1: General Procedure for Nucleophilic Ring-Opening of the Aziridine

This protocol describes a general method for the ring-opening reaction. The choice of nucleophile and specific conditions may require optimization. Organocuprates, generated in situ from Grignard or organolithium reagents and a copper(I) salt, are highly effective carbon nucleophiles for this transformation.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., Gilman reagent like Li₂Cu(CN)R₂, 1.2-1.5 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Lewis Acid (optional, e.g., BF₃·OEt₂, 0.1-1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound. Dissolve the aziridine in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Low temperatures are critical to control the reactivity of organometallic nucleophiles and minimize side reactions, such as attack at the ester carbonyl.

  • Nucleophile Addition: Add the chosen nucleophile solution (e.g., a freshly prepared organocuprate in THF) dropwise to the stirred aziridine solution over 15-20 minutes. If a Lewis acid is used, it is typically added before the nucleophile to pre-complex with the substrate.[9][10]

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure, protected β-amino acid derivative.

Protocol 2: Two-Step Deprotection to Yield the Free β-Amino Acid

The product from Protocol 1 is a fully protected amino acid. A sequential deprotection is required to liberate the free β-amino acid.

Step A: Saponification of the Methyl Ester

  • Setup: Dissolve the purified product from Protocol 1 in a 3:1 mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH·H₂O, 2-3 equiv) and stir the mixture vigorously at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidification & Extraction: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected β-amino acid, which is often used directly in the next step.

Step B: Removal of the N-Boc Protecting Group

  • Setup: Dissolve the crude N-Boc β-amino acid from the previous step in anhydrous dichloromethane (DCM).

  • Cleavage: Add trifluoroacetic acid (TFA, 10-20 equiv, typically a 25-50% v/v solution in DCM). Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. Anisole or triethylsilane can be added as a scavenger to trap the reactive tert-butyl cation, preventing potential side reactions.

  • Reaction: Stir the solution at room temperature for 1-3 hours.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The resulting residue can be triturated with cold diethyl ether to precipitate the final β-amino acid, often as a TFA salt. The solid can then be collected by filtration, washed with cold ether, and dried under vacuum.

Data Summary: Representative Ring-Opening Reactions

The versatility of this method is demonstrated by the wide range of nucleophiles that can be employed. The following table summarizes typical outcomes for the ring-opening of N-Boc-aziridine-2-carboxylates.

Entry Nucleophile Reagent/Catalyst Solvent Temp (°C) Yield (%)
1PhenylPh₂CuLiTHF-78 to 0~85-95
2MethylMe₂CuLiTHF-78 to 0~90-98
3ThiophenolPhSH / K₂CO₃DMF25~80-90
4AzideNaN₃ / NH₄ClMeOH/H₂O60~90-97[11]
5Fluoride[¹⁸F]KF / K₂₂₂DMSO130~60-70[7]
6IndoleIndole / InBr₃DCM25~85-95

Note: Yields are representative and may vary based on specific substrate and reaction scale.

Visualizing the Synthetic Workflow

This diagram provides a high-level overview of the entire synthetic sequence, from the chiral starting material to the final deprotected product.

workflow cluster_input Inputs cluster_process Core Synthesis cluster_output Outputs start_mat (S)-Aziridine Dicarboxylate ring_opening Protocol 1: Regioselective Ring-Opening start_mat->ring_opening nucleophile Selected Nucleophile (R-M) nucleophile->ring_opening intermediate Protected β-Amino Acid ring_opening->intermediate deprotection Protocol 2: Two-Step Deprotection final_product Target Non-Natural β-Amino Acid deprotection->final_product intermediate->deprotection

Caption: High-level experimental workflow for β-amino acid synthesis.

Conclusion and Future Outlook

The regioselective ring-opening of this compound stands as a robust, reliable, and highly versatile method for the asymmetric synthesis of non-natural β-amino acids. The predictability of the SN2 reaction, combined with the mild removal of the Boc and ester protecting groups, provides a clear and efficient path to these valuable molecules. By understanding the core principles of aziridine activation and the causality behind the specific reaction conditions, researchers and drug development professionals can confidently apply and adapt this methodology to construct a vast library of tailor-made β-amino acids, paving the way for the next generation of peptidomimetics and pharmaceuticals.

References

  • Gajda, T., Napieraj, A., & Wujczyk, J. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Molecules, 25(3), 724. [Link]

  • Hu, X. E. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2827-2864. [Link]

  • ResearchGate. (2015). Synthesis of aziridines from amino alcohols. [Link]

  • Marques, C. S., Burke, A. J., & Maycock, C. D. (2012). Organocatalytic asymmetric ring-opening of aziridines. Organic & Biomolecular Chemistry, 10(3), 545-555. [Link]

  • Andreana, P. R., & Liu, C. C. (2009). Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates. Organic letters, 11(5), 1067-1070. [Link]

  • Pekošak, A., & Aigbirhio, F. I. (2014). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry, 2014(25), 5534-5541. [Link]

  • Ha, H. J., Lee, S. Y., & Park, Y. S. (1998). Stereoselective synthesis of β-amino acids. Synthetic Communications, 28(19), 3591-3600. [Link]

  • Wang, Z., Wong, Y. F., Sun, J., & Zhou, J. (2016). Synthesis of Chiral Vicinal Amino Alcohol Derivatives via Lewis Acid-Catalyzed Asymmetric Ring Opening of Aziridines with Alcohols and Carboxylic Acids. Angewandte Chemie International Edition, 55(4), 1494-1498. [Link]

  • Ranjith, P., & Ha, H. J. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4419-4444. [Link]

  • Ha, H. J., & Ranjith, P. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1275685. [Link]

  • ResearchGate. (2016). Synthesis of Chiral Vicinal Amino Alcohol Derivatives via Lewis Acid-Catalyzed Asymmetric Ring Opening of Aziridines with Alcohols and Carboxylic Acids. [Link]

  • Legrand, F., Bénéteau, V., & Couty, F. (2011). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 13(21), 5780-5783. [Link]

  • Concellón, J. M., & Suárez, J. R. (2007). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 72(19), 7236-7240. [Link]

  • Chen, J. R., & Lu, H. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(18), 4185. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2017). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 22(1), 125. [Link]

  • Fernández, M., & de la Pradilla, R. F. (2014). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of organic chemistry, 79(17), 8049-8061. [Link]

  • Martin, R. (2021). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Catalysts, 11(10), 1213. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Pike, V. W., & Aigbirhio, F. I. (1995). Synthesis of [4-C-11]amino acids via ring-opening of aziridine-2-carboxylates. Journal of the Chemical Society, Chemical Communications, (21), 2215-2216. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

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  • Glorius, F., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 14(10), 1124-1131. [Link]

Sources

Application Note: Synthetic Strategies for the Derivatization of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is a pivotal chiral building block in medicinal chemistry and organic synthesis, offering a stereodefined scaffold for the creation of non-natural amino acids and other nitrogen-containing compounds. Its utility stems from the high ring strain of the aziridine core (approximately 26-27 kcal/mol) and the electronic activation provided by the N-tert-butyloxycarbonyl (N-Boc) group.[1] This combination facilitates stereospecific ring-opening reactions with a diverse array of nucleophiles. This guide provides detailed experimental protocols for the derivatization of this substrate, focusing on regioselective ring-opening reactions. We will explore the underlying principles of aziridine reactivity, provide step-by-step procedures for reactions with both heteroatom and carbon-based nucleophiles, and discuss subsequent functional group manipulations.

Foundational Principles of Reactivity

The synthetic utility of this compound is governed by three key factors:

  • Ring Strain: The three-membered aziridine ring is highly strained, making it an excellent electrophile susceptible to ring-opening by nucleophiles. This inherent reactivity is the primary driving force for its derivatization.[1]

  • N-Boc Activation: The N-Boc group is a critical feature. As an electron-withdrawing group (EWG), it reduces the electron density on the ring nitrogen, which in turn polarizes the C-N bonds and activates the ring carbons toward nucleophilic attack.[1][2] This activation allows reactions to proceed under milder conditions than those required for N-alkyl or N-H aziridines.

  • Regioselectivity: Nucleophilic attack can theoretically occur at two positions: the C2 carbon (α to the ester) or the C3 carbon (β to the ester). The outcome is dictated by a combination of steric hindrance, electronic effects, and the nature of the nucleophile.

    • Attack at C3 (β-position): This is the most common pathway for heteroatom nucleophiles and many carbon nucleophiles, especially under catalytic conditions. It proceeds via a classic S(_N)2 mechanism, resulting in a product corresponding to an α-substituted-β-amino acid derivative.

    • Attack at C2 (α-position): Attack at the more substituted carbon is less common but can be favored under certain conditions, particularly with nucleophiles that have a high affinity for the carbon bearing the ester group or through Lewis acid catalysis that directs the nucleophile.

The general mechanism for nucleophilic ring-opening is depicted below.

cluster_main Regioselective Aziridine Ring-Opening start (S)-Aziridine-1,2-dicarboxylate path_a_node Attack at C3 (β-position) (S_N2) start->path_a_node Path A path_b_node Attack at C2 (α-position) start->path_b_node Path B nucleophile Nucleophile (Nu⁻) nucleophile->path_a_node nucleophile->path_b_node product_a α-Amino, β-Nu Adduct (Major Pathway) path_a_node->product_a product_b β-Amino, α-Nu Adduct (Minor/Condition-Dependent) path_b_node->product_b

Figure 1. General pathways for the nucleophilic ring-opening of activated aziridine-2-carboxylates.

Protocol I: Ring-Opening with Azide Nucleophiles

This protocol details the reaction with sodium azide, a robust heteroatom nucleophile, to generate a precursor to valuable α,β-diamino acids. The reaction is highly regioselective for the C3 position.[3]

Scientific Principle

The azide anion (N₃⁻) acts as a soft nucleophile that attacks the less sterically hindered C3 carbon of the Boc-activated aziridine ring in an S(_N)2 fashion. This leads to a clean inversion of stereochemistry at the C3 carbon (which is achiral in the starting material but relevant for substituted analogs) and selective formation of a β-azido-α-amino ester derivative. The resulting azide can be readily reduced to a primary amine, providing access to vicinal diamine structures.[3]

Experimental Workflow

cluster_workflow Workflow: Azide Ring-Opening A 1. Dissolve Aziridine in DMF B 2. Add NaN₃ and NH₄Cl A->B C 3. Heat Reaction (e.g., 60-70 °C, 12-24h) B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup (H₂O/EtOAc Extraction) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Product Isolation & Characterization F->G

Figure 2. Step-by-step workflow for the synthesis of a β-azido-α-amino ester derivative.

Detailed Protocol
  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.97 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL). To this solution, add sodium azide (NaN₃, 0.485 g, 7.46 mmol, 1.5 equiv.) and ammonium chloride (NH₄Cl, 0.400 g, 7.46 mmol, 1.5 equiv.).

    • Causality: DMF is an excellent polar aprotic solvent for this reaction, effectively solvating the ionic reagents. Ammonium chloride acts as a mild proton source to facilitate the ring opening.

  • Reaction: Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed within 12-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the product, methyl (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-azidopropanoate, as a colorless oil.

Protocol II: Ring-Opening with Organocuprate Reagents

This protocol describes the C-C bond-forming reaction using an organocuprate, derived from a Grignard reagent, for the regioselective alkylation or arylation at the C3 position.

Scientific Principle

While powerful nucleophiles, Grignard reagents alone can exhibit poor regioselectivity and may attack the ester carbonyl.[1] The addition of a copper(I) salt, such as copper(I) iodide (CuI), generates a Gilman-type organocuprate reagent in situ. This softer nucleophile preferentially attacks the β-carbon (C3) of the activated aziridine via a conjugate addition-like mechanism, ensuring high regioselectivity and preserving the ester functionality.[4][5]

Experimental Workflow

cluster_workflow Workflow: Organocuprate Ring-Opening A 1. Suspend CuI in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add Grignard Reagent (e.g., PhMgBr) B->C D 4. Add Aziridine Substrate (Slowly, at -78 °C) C->D E 5. Warm to RT & Stir D->E F 6. Quench with sat. NH₄Cl solution E->F G 7. Aqueous Workup & Purification F->G

Figure 3. Step-by-step workflow for the copper-catalyzed Grignard ring-opening reaction.

Detailed Protocol
  • Catalyst Preparation: To a flame-dried, three-neck 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add copper(I) iodide (CuI, 0.095 g, 0.50 mmol, 0.1 equiv.) and anhydrous tetrahydrofuran (THF, 20 mL).

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Organocuprate Formation: Slowly add phenylmagnesium bromide (PhMgBr, 3.0 M in diethyl ether, 1.83 mL, 5.5 mmol, 1.1 equiv.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

    • Causality: Anhydrous conditions are critical as Grignard reagents are strong bases and are readily quenched by protic sources like water. Low temperature maintains the stability of the organometallic reagents.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 g, 4.97 mmol, 1.0 equiv.) in anhydrous THF (10 mL). Add this solution dropwise to the cold organocuprate suspension over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Workup: Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired product, methyl (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate.

Protocol III: Post-Derivatization N-Boc Deprotection

Following successful ring-opening, the N-Boc group can be efficiently removed to reveal the free amine, which can then be used in subsequent reactions such as peptide coupling.

Scientific Principle

The tert-butoxycarbonyl (Boc) group is specifically designed to be stable to a wide range of nucleophilic and basic conditions but labile under strong acid.[6][7] Trifluoroacetic acid (TFA) is commonly used for this purpose. It protonates the carbonyl oxygen of the Boc group, leading to the collapse of the carbamate via the loss of a stable tert-butyl cation (which is scavenged by TFA or decomposes to isobutylene) and carbon dioxide, liberating the primary amine as its trifluoroacetate salt.[7]

Detailed Protocol
  • Reagent Preparation: Dissolve the N-Boc protected amino ester derivative (e.g., the product from Protocol I or II, 1.0 equiv.) in dichloromethane (DCM, approximately 0.1 M concentration).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.

    • Causality: The reaction is exothermic and generates gas (CO₂ and isobutylene); slow addition at 0 °C ensures better control. DCM is a good solvent that is stable to strong acids.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization (Optional but Recommended): Dissolve the residue in DCM and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and generate the free amine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product. Note that the free amino ester may be less stable than its salt form and is often used immediately in the next step.

Summary of Derivatization Strategies

ProtocolNucleophile ClassExample NucleophileKey Reagents/CatalystRegioselectivityProduct Class
I HeteroatomSodium Azide (NaN₃)NH₄Cl, DMFC3 (β-position)β-Azido-α-amino ester
II Carbon (Organometallic)Phenylmagnesium BromideCopper(I) Iodide (CuI)C3 (β-position)β-Aryl-α-amino ester
III Post-Derivatization-Trifluoroacetic Acid (TFA)-Free Amino Ester

References

  • Hu, X., et al. (2010). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PLoS ONE, 5(8), e12313. [Link]

  • Singh, G. S., & D'hooghe, M. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2847-2877. [Link]

  • Kędzia, J., et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Molecules, 25(3), 735. [Link]

  • Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1699. [Link]

  • Flemmich, B., Kalesse, M., & Gschwind, R. M. (2019). Regiodivergent and Stereospecific Aziridine Opening by Copper-Catalyzed Addition of Silicon Grignard Reagents. Chemistry, 25(26), 6505-6507. [Link]

  • Ranjith, P., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269894. [Link]

  • The Hive. (2001). Ring opening of aziridine with PhMgX. Hive Serious Chemistry. [Link]

  • Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • Wurm, F. R., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3290. [Link]

  • Legros, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25171-25176. [Link]

Sources

large-scale synthesis of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Chiral Aziridines

Aziridines, the nitrogen-containing analogues of epoxides, are highly valuable three-membered heterocyclic compounds. Their significance in synthetic chemistry stems from the inherent ring strain (approximately 26-27 kcal/mol), which makes them susceptible to regio- and stereoselective ring-opening reactions.[1] This reactivity allows for the facile introduction of nitrogen functionalities, establishing aziridines as versatile building blocks for a diverse array of complex molecules.

Among this class of compounds, optically active aziridine-2-carboxylates are of particular importance. They serve as pivotal chiral intermediates in the asymmetric synthesis of non-proteinogenic α- and β-amino acids, peptide mimics, and various biologically active compounds.[1][2] The ability to control the stereochemistry at the C2 position is crucial for the development of novel therapeutics and agrochemicals.

This document provides a comprehensive, field-proven protocol for the , a key chiral building block. The methodology is designed for scalability, robustness, and high stereochemical fidelity, addressing the needs of researchers in both academic and industrial drug development settings.

Synthetic Strategy: A Chiral Pool Approach

The selected synthetic route employs a "chiral pool" strategy, starting from the readily available and inexpensive enantiopure amino acid, L-Serine. This approach is advantageous for large-scale synthesis as it obviates the need for complex asymmetric catalysis or chiral resolution steps, leveraging the inherent stereochemistry of the starting material.

The overall transformation involves a three-step sequence:

  • N-Protection: The amino group of L-serine methyl ester is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is chosen for its stability under the subsequent reaction conditions and its ease of removal under acidic conditions, should further derivatization be required.[3]

  • Hydroxyl Activation: The primary hydroxyl group is converted into a good leaving group via sulfonylation with p-toluenesulfonyl chloride (TsCl). This activation is critical for facilitating the subsequent intramolecular cyclization.

  • Intramolecular Cyclization: A base-mediated intramolecular SN2 reaction, where the protected nitrogen acts as the nucleophile, displaces the tosylate leaving group to form the aziridine ring with inversion of configuration at the C3 position of serine (which becomes the C2 of the aziridine).

Visualizing the Synthetic Workflow

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: O-Sulfonylation cluster_2 Step 3: Aziridination A L-Serine Methyl Ester HCl B N-Boc-L-Serine Methyl Ester A->B Boc₂O, Et₃N DCM, 0°C to RT C N-Boc-O-Tosyl-L-Serine Methyl Ester B->C TsCl, Pyridine DCM, 0°C D (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate C->D K₂CO₃ MeCN, RT

Caption: Overall workflow for the synthesis of the target aziridine.

Detailed Experimental Protocol

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Reagents such as p-toluenesulfonyl chloride and strong bases are corrosive and/or irritants and should be handled with care.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )PurityNotes
L-Serine methyl ester hydrochloride5855-43-6155.58>98%Store under inert gas.
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25>98%
Triethylamine (Et₃N)121-44-8101.19>99%Distill from CaH₂ before use.
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65>98%Corrosive. Handle with care.
Pyridine110-86-179.10>99.8%Anhydrous grade.
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Finely powdered and dried.
Dichloromethane (DCM)75-09-284.93>99.8%Anhydrous grade.
Acetonitrile (MeCN)75-05-841.05>99.8%Anhydrous grade.
Ethyl Acetate (EtOAc)141-78-688.11HPLCFor chromatography.
n-Hexane110-54-386.18HPLCFor chromatography.
Silica Gel7631-86-960.08-230-400 mesh for chromatography.
Step 1: Synthesis of N-Boc-L-Serine Methyl Ester
  • Setup: To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add L-serine methyl ester hydrochloride (50.0 g, 0.321 mol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 800 mL) and cool the resulting slurry to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (98.6 mL, 0.707 mol, 2.2 eq) via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C. Stir for an additional 15 minutes.

  • Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (77.2 g, 0.353 mol, 1.1 eq) in DCM (200 mL). Add this solution to the reaction mixture dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the mixture to 0 °C and quench by slowly adding 1 M aq. KHSO₄ solution (500 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1 M aq. KHSO₄ (2 x 250 mL), saturated aq. NaHCO₃ (2 x 250 mL), and brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester as a colorless oil or white solid. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification.

    • Expected Yield: ~68-70 g (96-99%).

Step 2: Synthesis of N-Boc-O-Tosyl-L-Serine Methyl Ester
  • Setup: In a 2 L flask under a nitrogen atmosphere, dissolve the crude N-Boc-L-serine methyl ester (68.0 g, 0.310 mol) in anhydrous DCM (800 mL).

  • Reagent Addition: Add anhydrous pyridine (75.2 mL, 0.931 mol, 3.0 eq) and cool the solution to 0 °C.

  • Sulfonylation: Add p-toluenesulfonyl chloride (65.2 g, 0.341 mol, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Workup: Quench the reaction by the slow addition of cold water (500 mL). Separate the organic layer.

  • Washing: Wash the organic phase sequentially with cold 1 M aq. HCl (3 x 300 mL) to remove pyridine, followed by saturated aq. NaHCO₃ (300 mL) and brine (300 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude tosylate can be purified by recrystallization from ethyl acetate/hexane or used directly in the next step if sufficiently pure.

    • Expected Yield: ~105-110 g (90-94%).

Step 3: Intramolecular Cyclization to form this compound
  • Setup: To a 3 L flask, add the crude N-Boc-O-tosyl-L-serine methyl ester (105 g, 0.281 mol) and anhydrous acetonitrile (MeCN, 1.5 L).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (116.7 g, 0.844 mol, 3.0 eq).[1]

  • Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. The reaction is driven by the intramolecular nucleophilic attack of the carbamate nitrogen onto the carbon bearing the tosylate leaving group. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts and wash the pad with MeCN (2 x 100 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude product as a pale yellow oil.

Mechanism of Aziridination

Caption: Base-mediated intramolecular cyclization to form the aziridine ring.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of 5% to 20% ethyl acetate in n-hexane. The product typically elutes at around 10-15% ethyl acetate.

  • Procedure:

    • Prepare a column with a slurry of silica gel in 5% EtOAc/hexane.

    • Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed material and carefully load it onto the top of the column.

    • Elute with the solvent gradient, collecting fractions of ~50 mL.

    • Analyze fractions by TLC and combine those containing the pure product.

    • Remove the solvent under reduced pressure to afford the final product as a clear, colorless oil.

    • Expected Yield: ~45-50 g (80-85% for the final step).

    • Overall Yield: ~68-75% over three steps.

Characterization Data
AnalysisExpected Result
¹H NMR (CDCl₃)δ (ppm): 3.75 (s, 3H, OCH₃), 3.05 (dd, 1H, J=6.0, 3.0 Hz, Az-CH), 2.50 (dd, 1H, J=6.0, 1.0 Hz, Az-CH₂), 2.25 (d, 1H, J=3.0 Hz, Az-CH₂), 1.45 (s, 9H, C(CH₃)₃).
¹³C NMR (CDCl₃)δ (ppm): 169.5 (C=O, ester), 160.0 (C=O, carbamate), 81.5 (C(CH₃)₃), 52.5 (OCH₃), 35.0 (Az-CH), 33.5 (Az-CH₂), 28.0 (C(CH₃)₃).
HRMS (ESI) m/z: Calculated for C₉H₁₅NO₄ [M+Na]⁺: 224.0893; Found: 224.0895.
Optical Rotation [α]²⁰D = +XX.X° (c = 1.0, CHCl₃). (Note: The exact value should be determined experimentally and compared to literature precedents for confirmation of enantiopurity).

Trustworthiness & Field Insights

  • Causality of Reagent Choice: The use of potassium carbonate is a key feature for large-scale synthesis.[1] While stronger bases like potassium tert-butoxide could be used for faster reaction times, K₂CO₃ is significantly cheaper, safer to handle, non-hygroscopic, and its heterogeneity simplifies the workup to a simple filtration.

  • Process Control: Maintaining low temperatures during the addition of Boc₂O and TsCl is critical to minimize side reactions and ensure high yields. The exothermicity of these reactions can lead to byproducts if not controlled.

  • Self-Validation: The stereochemical outcome is validated by the optical rotation of the final product. A significant deviation from the expected value would indicate racemization, possibly due to elevated temperatures or incorrect base selection during the cyclization step. The mechanism dictates an inversion of configuration, preserving the enantiopurity from the L-serine starting material.

  • Troubleshooting: If the cyclization stalls, gentle heating (40-50 °C) can be applied, but this should be done with caution as it may increase the risk of side reactions. Ensure the K₂CO₃ is finely powdered and the stirring is vigorous to maximize the interfacial reaction area. If purification proves difficult due to product instability on silica, using deactivated (neutral) alumina can be an effective alternative.[4]

References

  • Journal of the Chemical Society, Chemical Communications.
  • HETEROCYCLES. Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. 2012.
  • ChemRxiv. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. 2024.
  • ACS Publications. Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into CH Bonds. Chemical Reviews.
  • MSU Chemistry.
  • ACS Publications. Asymmetric Synthesis of Trisubstituted Aziridines via Aza-Darzens Reaction of Chiral Sulfinimines. Organic Letters. 2014.
  • RSC Blogs.
  • NIH.
  • NIH.
  • PubMed.
  • The Royal Society of Chemistry.

Sources

Catalytic Applications of Metal Complexes with (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this document aims to provide a comprehensive overview of the catalytic applications of metal complexes featuring the chiral ligand (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate. However, a comprehensive search of the scientific literature and patent databases did not yield specific examples of catalytically active metal complexes incorporating this particular ligand.

While the field of asymmetric catalysis extensively utilizes chiral ligands to induce enantioselectivity in a vast array of chemical transformations, it appears that this compound has not been widely adopted or reported for this purpose. The existing literature predominantly focuses on other classes of chiral aziridine-containing ligands.

This guide will, therefore, provide a broader context on the catalytic applications of related chiral aziridine derivatives, offering insights into potential, yet currently undocumented, applications for the title compound. The principles and protocols described for analogous systems can serve as a foundational resource for researchers interested in exploring the catalytic potential of metal complexes with this compound.

The Landscape of Chiral Aziridine Ligands in Asymmetric Catalysis

Chiral aziridines are valuable building blocks in organic synthesis due to their inherent ring strain, which facilitates stereoselective ring-opening reactions.[1][2] When incorporated into ligand scaffolds, the stereocenters on the aziridine ring can effectively transfer chiral information to a metal center, thereby enabling enantioselective catalysis.

Common applications of metal complexes with other chiral aziridine-containing ligands include:

  • Asymmetric Allylic Alkylation (AAA): Palladium complexes bearing chiral ligands are widely used to catalyze the enantioselective alkylation of allylic substrates.

  • Cycloaddition Reactions: Copper, rhodium, and other transition metal complexes with chiral ligands can mediate a variety of enantioselective cycloaddition reactions.

  • Addition of Organometallic Reagents to Carbonyls: Chiral ligands are crucial for achieving high enantioselectivity in the addition of organozinc, Grignard, and other organometallic reagents to aldehydes and ketones.

  • C-H Functionalization: Recent advances have seen the emergence of chiral ligands that direct the enantioselective functionalization of C-H bonds.[3]

The efficacy of a chiral ligand is highly dependent on its steric and electronic properties, which influence the coordination geometry and reactivity of the metal complex.

Potential Catalytic Systems for this compound

Based on the reactivity of analogous aziridine-2-carboxylate systems and the general principles of asymmetric catalysis, several transition metals could potentially form catalytically active complexes with this compound. The ester and carbamate functionalities on the ligand offer potential coordination sites.

Potential Metal Partners:

  • Palladium: Palladium(II) complexes are staples in cross-coupling and allylic substitution reactions. A chiral Pd complex of the title ligand could potentially be explored in asymmetric allylic alkylation.

  • Copper: Copper(I) and Copper(II) complexes are versatile catalysts for a wide range of reactions, including cyclopropanation, aziridination, and conjugate addition. The coordination of the ligand to a copper center could facilitate enantioselective variants of these transformations.

  • Rhodium: Rhodium complexes are renowned for their high activity and selectivity in hydrogenation, hydroformylation, and C-H insertion reactions. A chiral rhodium complex could be a candidate for asymmetric C-H functionalization or cyclopropanation.

  • Cobalt: Cobalt complexes have gained prominence in recent years for their utility in C-H activation and ring-opening reactions of aziridines.[4]

Hypothetical Application Note: Asymmetric Aziridination

Below is a hypothetical application note and protocol for an asymmetric aziridination reaction, illustrating the type of research that could be undertaken to explore the catalytic activity of a metal complex of this compound. It must be stressed that this is a theoretical example and has not been experimentally validated.

Application Note: Copper-Catalyzed Asymmetric Aziridination of Alkenes

Introduction:

This application note describes a hypothetical protocol for the asymmetric aziridination of styrenic olefins using a copper(I) complex of this compound as a chiral catalyst. The objective is to achieve high yields and enantioselectivities of the corresponding chiral aziridines, which are valuable synthetic intermediates.

Principle:

The reaction proceeds via the in-situ formation of a chiral copper-carbene intermediate. The stereochemical outcome of the aziridination is dictated by the chiral environment created by the this compound ligand coordinated to the copper center.

dot

Caption: Hypothetical workflow for copper-catalyzed asymmetric aziridination.

Experimental Protocol:

Materials:

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)

  • This compound

  • Styrene (or other olefin)

  • Ethyl diazoacetate (or other diazo compound)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Catalyst Preparation (in-situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add CuOTf·0.5C₇H₈ (0.05 mmol, 5 mol%).

    • Add this compound (0.06 mmol, 6 mol%).

    • Add 2 mL of anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow for complex formation. The causality behind pre-stirring is to ensure the formation of the active chiral catalyst before the introduction of the reactants.

  • Reaction Setup:

    • To the catalyst solution, add the alkene substrate (1.0 mmol, 1.0 equiv).

    • Cool the reaction mixture to 0 °C in an ice bath. This is a common practice to control the reaction rate and improve selectivity.

  • Addition of Diazo Reagent:

    • Dissolve the diazo reagent (1.2 mmol, 1.2 equiv) in 3 mL of anhydrous DCM.

    • Add the diazo reagent solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate, which helps to minimize side reactions and improve enantioselectivity.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of a suitable quenching agent (e.g., acetic acid).

    • Warm the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis:

    • Determine the yield of the isolated aziridine product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation (Hypothetical):

EntryAlkeneDiazo ReagentYield (%)ee (%)
1StyreneEthyl diazoacetateTBDTBD
24-ChlorostyreneEthyl diazoacetateTBDTBD
34-MethoxystyreneEthyl diazoacetateTBDTBD
4Styrenetert-Butyl diazoacetateTBDTBD

TBD: To be determined experimentally.

Future Directions and Call for Research

The lack of documented catalytic applications for metal complexes of this compound presents a clear opportunity for new research. The synthesis of this ligand is known, and its structural features suggest it could be a viable candidate for inducing asymmetry in various metal-catalyzed reactions.

Researchers are encouraged to:

  • Synthesize and characterize coordination complexes of this ligand with various transition metals.

  • Screen these complexes in a range of asymmetric catalytic transformations, such as those mentioned in this guide.

  • Conduct mechanistic studies to understand the mode of action of any successful catalytic systems.

  • Publish and share their findings to enrich the field of asymmetric catalysis.

The exploration of novel chiral ligands is a cornerstone of advancing synthetic organic chemistry. While the catalytic journey of this compound is yet to be written, the principles and protocols from related systems provide a clear roadmap for its investigation.

References

Due to the lack of specific literature on the catalytic applications of metal complexes with this compound, a formal reference list with clickable URLs cannot be provided. The information presented is based on general principles of asymmetric catalysis and literature on related chiral aziridine ligands. Researchers interested in this area should consult general reviews and articles on asymmetric catalysis with chiral aziridine-containing ligands. Some relevant search terms for further exploration include: "chiral aziridine ligands," "asymmetric catalysis," "metal-catalyzed aziridination," and "enantioselective synthesis."

Sources

Application Notes and Protocols for [3+2] Cycloaddition Reactions of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Aziridines in Pyrrolidine Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] Among the most powerful methods for constructing this five-membered heterocycle is the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile.[1] Aziridines, particularly "donor-acceptor" substituted variants, serve as stable, masked precursors to these highly reactive 1,3-dipoles.[2]

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is a chiral, donor-acceptor aziridine of significant synthetic interest. The N-Boc (tert-butoxycarbonyl) and C2-methyl ester groups activate the aziridine ring, facilitating its ring-opening to form a transient azomethine ylide. This ylide can be trapped in situ by a variety of dipolarophiles to generate highly functionalized, chiral pyrrolidine derivatives. The inherent chirality at the C2 position offers a valuable handle for diastereoselective transformations, making this reagent a powerful tool for asymmetric synthesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in [3+2] cycloaddition reactions. We will delve into the underlying reaction mechanism and provide detailed, field-proven protocols for both thermal and Lewis acid-catalyzed variants of this transformation.

Reaction Mechanism: From Aziridine to Azomethine Ylide

The core of the [3+2] cycloaddition lies in the generation of an azomethine ylide from the aziridine precursor. For a donor-acceptor aziridine like this compound, this transformation proceeds via the cleavage of the C-C bond, which is weakened by the vicinal electron-withdrawing ester group and the nitrogen-bound Boc group. This ring-opening can be initiated either thermally or through coordination with a Lewis acid.

1. Thermal Activation: Upon heating, the aziridine ring can undergo a concerted, conrotatory electrocyclic ring-opening to form the azomethine ylide, in accordance with Woodward-Hoffmann rules. The geometry of the resulting ylide is crucial for determining the stereochemistry of the final pyrrolidine product.

2. Lewis Acid Catalysis: The presence of a Lewis acid can significantly accelerate the reaction by coordinating to the carbonyl oxygen of the C2-ester group. This coordination polarizes the C-C bond, facilitating its heterolytic cleavage to form a metallo-azomethine ylide intermediate.[3][4] This method often allows the reaction to proceed at lower temperatures with improved selectivity.

Once formed, the azomethine ylide, a 1,3-dipole, readily reacts with a 2π-electron component (the dipolarophile) in a concerted, suprafacial [3+2] cycloaddition to yield the five-membered pyrrolidine ring.

Mechanism cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition Aziridine (S)-Aziridine Dicarboxylate Ylide Azomethine Ylide (1,3-Dipole) Aziridine->Ylide   Δ or Lewis Acid (C-C Cleavage) TS [3+2] Transition State Ylide->TS Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->TS Pyrrolidine Substituted Pyrrolidine TS->Pyrrolidine

Caption: General workflow for the [3+2] cycloaddition reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization of solvent, temperature, and catalyst loading may be necessary depending on the specific dipolarophile used.

Protocol 1: Thermal [3+2] Cycloaddition with an Electron-Deficient Alkene

This protocol describes a general procedure for the thermally induced reaction, which is often suitable for electron-deficient dipolarophiles like maleimides or acrylates. The higher temperatures required can sometimes lead to mixtures of diastereomers if the ylide geometry equilibrates.

Materials:

  • This compound

  • Dipolarophile (e.g., N-Phenylmaleimide)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification supplies (Silica gel, solvents)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon.

  • Reagent Addition: Add the dipolarophile (e.g., N-Phenylmaleimide, 1.2 equiv) followed by anhydrous toluene (to achieve a concentration of 0.1 M with respect to the aziridine).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired pyrrolidine cycloadduct.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the diastereomeric ratio.

Protocol 2: Lewis Acid-Catalyzed [3+2] Cycloaddition

The use of a Lewis acid catalyst allows for milder reaction conditions and can enhance diastereoselectivity. Scandium (III) triflate (Sc(OTf)₃) is an effective catalyst for promoting the C-C bond cleavage of similar aziridine systems.[5][6]

Materials:

  • This compound

  • Dipolarophile (e.g., Dimethyl maleate)

  • Scandium (III) triflate (Sc(OTf)₃)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification supplies

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Scandium (III) triflate (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon.

  • Reagent Addition: Add anhydrous DCM (to achieve a final concentration of 0.1 M with respect to the aziridine). Add the dipolarophile (1.5 equiv), followed by this compound (1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to isolate the pyrrolidine product.

  • Characterization: Confirm the structure and determine the diastereoselectivity of the purified product using NMR spectroscopy and mass spectrometry.

Protocols cluster_thermal Protocol 1: Thermal cluster_lewis Protocol 2: Lewis Acid start Start: (S)-Aziridine Dicarboxylate + Dipolarophile T_Solvent Add Anhydrous Toluene start->T_Solvent L_Catalyst Add Sc(OTf)₃ (10 mol%) in Anhydrous DCM start->L_Catalyst T_Reflux Reflux (110°C) 12-24h T_Solvent->T_Reflux Workup Aqueous Workup & Concentration T_Reflux->Workup L_Stir Stir at Room Temp 4-12h L_Catalyst->L_Stir L_Stir->Workup Purify Silica Gel Chromatography Workup->Purify Product Characterized Pyrrolidine Product Purify->Product

Caption: Experimental workflows for thermal vs. Lewis acid-catalyzed protocols.

Data Presentation: Expected Outcomes and Considerations

The choice of protocol and dipolarophile will significantly impact the reaction's efficiency and stereochemical outcome. The following table provides a representative summary based on established principles for similar donor-acceptor aziridines.

Protocol Dipolarophile Example Typical Conditions Expected Yield Expected Diastereoselectivity Key Considerations
Thermal N-PhenylmaleimideToluene, 110 °C, 18 hGood to ExcellentModerate to GoodRequires higher temperatures; potential for side reactions or ylide isomerization. Best for robust substrates.
Lewis Acid Dimethyl MaleateSc(OTf)₃ (10 mol%), DCM, 25 °C, 6 hExcellentGood to ExcellentMilder conditions preserve sensitive functionalities. Catalyst can enhance facial selectivity of the ylide.
Lewis Acid Aldehydes (e.g., Benzaldehyde)Nd(OTf)₃/Chiral LigandGoodHigh (cis-oxazolidine)Reaction with carbonyls yields oxazolidines, not pyrrolidines. Requires specific catalyst systems for high enantioselectivity.[7]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following validation steps are critical:

  • Substrate Purity: The purity of the this compound is paramount. It is commercially available, but its purity should be confirmed by ¹H NMR before use.[8][9]

  • Anhydrous Conditions: Both protocols, especially the Lewis acid-catalyzed version, are sensitive to moisture. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.

  • Reaction Monitoring: Actively monitor the reaction by a suitable chromatographic method (TLC, LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

  • Consistent Characterization: The stereochemical outcome should be rigorously determined using high-field NMR techniques (e.g., NOESY experiments) to assign the relative stereochemistry of the newly formed pyrrolidine ring.

By adhering to these principles, researchers can confidently apply these methods to generate novel, chiral pyrrolidine derivatives for applications in drug discovery and complex molecule synthesis.

References

  • Broekman, M. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved from Radboud University Repository. [Link]

  • Szymańska, J., Rachwalski, M., & Pieczonka, A. M. (2024). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. MDPI. [Link]

  • Al-hadedi, A. A. M., & Ghaffo, D. A. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2839. [Link]

  • Szymańska, J., Rachwalski, M., & Pieczonka, A. M. (2024). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. National Institutes of Health. [Link]

  • Sergeev, P. G., Novikov, R. A., & Tomilov, Y. V. (2022). Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors. National Institutes of Health. [Link]

  • Piaz, V. D., & Ciciani, G. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Szymańska, J., Rachwalski, M., & Pieczonka, A. M. (2024, May 29). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. ResearchGate. [Link]

  • Lewis acid‐catalyzed intramolecular cycloaddition of aziridine... ResearchGate. [Link]

  • Mlostoń, G., & Heimgartner, H. (2018, August 6). Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines. ResearchGate. [Link]

  • Reitti, M., & Somfai, P. (2020, December 3). Double Strain‐Release (3+3)‐Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines. Freiburg University. [Link]

  • Reitti, M., & Somfai, P. (2020, December 3). (PDF) Double Strain‐Release (3+3)‐Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines. ResearchGate. [Link]

  • The synthesis of chiral aziridines using α‐chlorinated N‐(tert‐Butanesulfinyl)‐imines. ResearchGate. [Link]

  • Kacergiene, A., Kacergius-Tale, T., & Malinauskiene, J. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. National Institutes of Health. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023, December 30). (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

Sources

use of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate in total synthesis of natural products

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by casting a wide net, initiating comprehensive Google searches to unearth information. My focus is on the compound (S)- 1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate and its applications in total synthesis. I'm prioritizing its reactivity, typical transformations, and examples from published syntheses.

Refining Research Scope

I'm now expanding my search to include total syntheses of natural products that employ (S)- 1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate. This phase will pinpoint key reaction types and specific natural products. Next, I plan to outline the structure of the application note, starting with an introduction and then detailing its use in building natural product motifs, alongside reaction mechanisms. Then, I will develop step-by-step experimental protocols with Graphviz diagrams to clarify the workflows. Finally, I will summarise relevant data like yields and stereoselectivity.

Defining Information Search Parameters

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Drafting Application Notes

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Outlining the Requirements

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Expanding the Literature Review

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Pinpointing Synthesis Examples

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Prioritizing Search Refinement

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Targeting Synthesis Examples

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Targeting Precise Protocols

I'm now prioritizing finding exact examples of the target aziridine in natural product synthesis. Initial searches yielded general aziridine-2-carboxylate information, but I need specific applications for the application note. I will focus on precise searches for "this compound" use or close analogs in detailed total syntheses to build the note around. I am working to define the scope of the synthesis and how that scope is expanded through the ring opening reaction.

Expanding Content Focus

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Targeting Core Reactivity

I've made headway in my research. The second wave of searches has yielded much more precise data. Several key papers detailing the regioselective ring-opening of N-activated aziridine-2-carboxylates are now available. This is the heart of what I'm investigating.

Assessing Key Methods

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Reviewing Found Data

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Focusing on a Case Study

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Revising Research Direction

I've decided to pivot my focus to synthesizing non-proteinogenic amino acids. My application note will highlight regioselective ring-opening to create substituted β-amino acids or cyclic derivatives. I'm prioritizing reactions using the title compound or close analogues. I am searching for specific yield and stereoselectivity data.

Evaluating Further Data

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Prioritizing Synthesis Strategy

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Troubleshooting & Optimization

improving the yield and purity of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Welcome to the dedicated technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, chemists, and process development professionals who utilize this critical chiral building block. Chiral aziridine-2-carboxylates are pivotal intermediates in the synthesis of complex nitrogen-containing molecules, including non-canonical amino acids and pharmaceutically active compounds. However, their synthesis is often accompanied by challenges related to yield, stereocontrol, and purity.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, structured to address the practical issues encountered in the laboratory.

Section 1: Troubleshooting Guide - Low Reaction Yield

This section addresses the most common and frustrating issue in synthesis: suboptimal reaction yields. The questions below tackle specific scenarios to help you diagnose and resolve the underlying problems.

Q1: My asymmetric aziridination reaction shows low conversion of starting materials. What are the likely causes and how can I improve it?

Low conversion is often traceable to issues with reagents, catalysts, or reaction conditions. The three-membered aziridine ring is a strained system, and its formation requires precise control over the reaction environment. Let's break down the potential culprits.

Causality Analysis:

  • Reagent Quality: The purity of starting materials, particularly the alkene and the nitrogen source (e.g., a nitrene precursor), is paramount. Impurities can poison the catalyst or participate in side reactions.

  • Catalyst Activity: Asymmetric catalysis, often employing transition metals like copper or rhodium with chiral ligands, is the cornerstone of modern aziridination. The catalyst's activity can be compromised by atmospheric oxygen, moisture, or impurities in the solvent or reagents. The choice of catalyst itself is critical; for instance, some catalysts are highly effective for activated olefins but perform poorly with unactivated ones.

  • Reaction Conditions: Temperature, concentration, and solvent choice are critical variables. Aziridination reactions can be sensitive, with suboptimal conditions leading to catalyst deactivation or the promotion of undesired reaction pathways.

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Ensure the alkene is free from peroxides or polymerization inhibitors.

    • Use a freshly opened or purified nitrogen source. For example, [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) is a common nitrene precursor that should be of high purity.

    • Use anhydrous solvents, as water can interfere with many catalytic systems.

  • Evaluate the Catalytic System:

    • Activation: Ensure the catalyst is properly activated if required by the specific protocol.

    • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

    • Ligand Choice: The chiral ligand is key to both reactivity and enantioselectivity. Ensure the correct ligand is used and that its integrity has not been compromised.

  • Optimize Reaction Parameters:

    • Temperature: Some reactions require low temperatures to enhance selectivity and stability, while others need heating to overcome activation energy barriers. Systematically screen a range of temperatures.

    • Concentration: Adjust the concentration of your reactants. Excessively dilute conditions may slow the reaction, while overly concentrated mixtures can lead to side reactions like dimerization.

    • Solvent: The polarity and coordinating ability of the solvent can dramatically influence the reaction outcome. Screen a panel of common solvents (e.g., DCM, THF, Toluene, Acetonitrile).

Data Summary: Typical Reaction Parameters

ParameterTypical RangeRationale & Key Considerations
Catalyst Loading 1 - 10 mol%Higher loading can increase rate but also cost. Optimize for a balance.
Temperature -78 °C to 80 °CHighly dependent on the specific catalytic system and substrates. Lower temperatures often favor higher selectivity.
Solvent DCM, THF, MeCN, TolueneSolvent can affect catalyst solubility, stability, and reactivity. Non-coordinating solvents are often preferred.
Concentration 0.05 M - 1.0 MAffects reaction kinetics and the prevalence of intermolecular side reactions.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed reagent_check Step 1: Verify Reagent Purity & Solvent Anhydrous? start->reagent_check reagent_yes Purity Confirmed reagent_check->reagent_yes Yes reagent_no Purify/Replace Reagents reagent_check->reagent_no No catalyst_check Step 2: Evaluate Catalyst System (Activity, Handling) catalyst_yes System OK catalyst_check->catalyst_yes Yes catalyst_no Use Fresh Catalyst/Ligand Improve Inert Technique catalyst_check->catalyst_no No condition_check Step 3: Optimize Reaction Conditions condition_yes Yield Improved condition_check->condition_yes Yes condition_no Consider Alternative Synthetic Route condition_check->condition_no No reagent_yes->catalyst_check catalyst_yes->condition_check

Caption: A decision-making workflow for troubleshooting low reaction conversion.

Q2: I am achieving good conversion, but my yield is low due to the formation of significant side products. What are the most common side reactions and how can they be minimized?

The formation of side products indicates that alternative, undesired reaction pathways are competing with the desired aziridination. The high ring strain of aziridines makes both the product and intermediates susceptible to further reactions.

Causality Analysis:

  • Product Instability (Ring-Opening): The N-Boc activating group makes the aziridine ring susceptible to nucleophilic attack. If nucleophiles (including the amine starting material, solvent, or impurities) are present, they can open the aziridine ring, leading to β-amino acid derivatives or other adducts. This is particularly problematic under acidic or heated conditions.

  • Oligomerization/Polymerization: The starting alkene may polymerize under certain catalytic conditions. Similarly, the aziridine product itself can, in some cases, undergo ring-opening polymerization.

  • Homocoupling of Diazo Compounds: If a diazo compound (like ethyl diazoacetate) is used as a carbene precursor, it can homocouple to form fumarate and maleate esters, especially if the reaction with the imine is slow.

Minimization Strategies:

  • Control Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will disfavor side reactions that may have a higher activation energy than the desired aziridination.

  • Control Stoichiometry and Addition Rate:

    • Avoid using a large excess of any single reagent unless dictated by a validated protocol.

    • If using a highly reactive reagent (like a diazo compound), add it slowly via syringe pump to keep its instantaneous concentration low, thereby minimizing self-reaction.

  • Ensure a Non-Nucleophilic Environment:

    • Use non-nucleophilic solvents.

    • Thoroughly purify starting materials to remove any nucleophilic impurities.

  • Choose the Right Catalyst: Some catalysts are known to promote specific side pathways. A literature search for your specific substrate class may reveal a more selective catalyst system. For example, rhodium-based catalysts are often highly effective for nitrene/carbene transfer while minimizing other pathways.

Reaction Pathways: Desired vs. Undesired

G cluster_main Reaction Pathways cluster_side Common Side Reactions Reactants Alkene + N-Source + Catalyst Desired (S)-Aziridine Dicarboxylate (Desired Product) Reactants->Desired Desired Aziridination RingOpening Ring-Opened Products (e.g., Amino Esters) Reactants->RingOpening Nucleophilic Attack Polymer Alkene Polymerization Reactants->Polymer Catalyst-Induced Polymerization Desired->RingOpening Post-synthesis Degradation

Caption: The desired aziridination pathway versus common side reactions.

Section 2: Troubleshooting Guide - Purity and Purification

Achieving high chemical and stereochemical purity is essential for the use of this compound in subsequent synthetic steps.

Q3: My crude product is contaminated with unreacted starting materials. How can I improve the purification process?

Removing starting materials is a common purification challenge. The strategy depends on the physical properties of the product versus the contaminants.

Purification Strategies:

  • Push the Reaction to Completion: The easiest way to remove starting materials is to consume them. If possible, re-evaluate the reaction conditions (see Q1) to drive the reaction closer to 100% conversion.

  • Aqueous Workup: Design a liquid-liquid extraction sequence to separate components based on their acidity/basicity and polarity. For instance, an unreacted amine or acidic starting material might be removed with a mild aqueous acid or base wash, respectively.

  • Silica Gel Chromatography: This is the most powerful and common technique.

    • Solvent System (Eluent): The key is to find a solvent system where the product and starting materials have different retention factors (Rf). A typical starting point for a moderately polar compound like the target aziridine is a hexane/ethyl acetate mixture.

    • Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities and slowly increase the polarity to elute your product, leaving more polar impurities on the column.

  • Trituration/Recrystallization: If your product is a solid, this can be a highly effective method.

    • Trituration: Involves suspending the crude solid in a solvent in which the product is poorly soluble, but the impurities are soluble. Agitation dissolves the impurities, which are then removed by filtration. Cool iso-hexane has been reported as effective for similar compounds.

    • Recrystallization: Involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly. The product should crystallize out in a pure form, leaving impurities behind in the solution. A solvent system like dichloromethane/diisopropyl ether can be effective.

Q4: I'm struggling to remove a persistent, closely-related impurity (e.g., the diastereomer). What are some advanced purification strategies?

Separating diastereomers can be exceptionally challenging as they often have very similar physical properties.

Advanced Strategies:

  • Optimize Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can offer much higher resolution than standard flash chromatography. Chiral HPLC is essential for separating enantiomers but can also be effective for diastereomers.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity and better resolution for difficult separations.

  • Chemical Derivatization: It may be possible to selectively react either the product or the impurity to form a new compound with drastically different physical properties, making separation easier. The protecting group could then be removed to regenerate the desired product. This is a more involved, multi-step approach.

  • Re-evaluate the Synthesis: The best way to avoid a difficult separation is to prevent the formation of the impurity in the first place. Revisit the reaction conditions to improve diastereoselectivity. Minor changes to the ligand, solvent, or temperature can sometimes have a major impact on the diastereomeric ratio (d.r.).

Q5: How can I accurately assess the purity and enantiomeric excess (e.e.) of my product?

Accurate analysis is critical to confirm the success of your synthesis and purification. A multi-technique approach is recommended.

Analytical Techniques:

TechniqueInformation ProvidedKey Considerations
Thin Layer Chromatography (TLC) Rapid assessment of reaction progress and crude purity.Good for initial screening of column chromatography conditions.
Nuclear Magnetic Resonance (NMR) Structural confirmation and assessment of chemical purity (diastereomeric ratio).¹H and ¹³C NMR are essential for confirming the structure. High-field NMR may allow for baseline resolution of diastereotopic protons to calculate d.r.
Mass Spectrometry (MS) Confirmation of molecular weight.Useful for identifying the product and potential side products.
Gas Chromatography (GC) Assessment of chemical purity, especially for volatile impurities.May require derivatization. Can be coupled with MS for identification.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) The gold standard for determining enantiomeric excess (e.e.). Requires screening of different chiral stationary phases (e.g., Chiralcel OD, AD) and mobile phases to achieve baseline separation of enantiomers.

Section 3: Frequently Asked Questions (FAQs)

Q6: Which synthetic route is generally preferred for the synthesis of this compound in terms of scalability and stereocontrol?

For high stereocontrol, catalytic asymmetric aziridination of the corresponding α,β-unsaturated ester (methyl acrylate) is often the most efficient and atom-economical approach. Methods involving transition-metal catalysts (e.g., Cu, Rh) paired with chiral ligands have demonstrated high yields and excellent enantioselectivities. These catalytic methods are generally more scalable than routes requiring stoichiometric chiral auxiliaries.

Q7: What is the role of the N-Boc protecting group in the reaction and subsequent steps?

The tert-butoxycarbonyl (Boc) group serves two primary functions:

  • Activation: As an electron-withdrawing group, it activates the aziridine ring, making it more susceptible to nucleophilic ring-opening reactions in a controlled manner. This is crucial for its use as a synthetic intermediate.

  • Protection & Handling: It protects the nitrogen during the synthesis and subsequent reactions. The Boc group also often increases the crystallinity and improves the handling characteristics of the compound, making it easier to purify by chromatography or recrystallization compared to the free NH-aziridine.

Q8: Are there any specific safety precautions I should take when working with aziridines?

Yes, absolutely. Aziridines as a class of compounds should be handled with caution.

  • Toxicity: Due to their nature as alkylating agents, many aziridines are toxic and potential mutagens. They can react with biological nucleophiles like DNA.

  • Handling: Always handle aziridines in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Waste Disposal: Dispose of all aziridine-containing waste according to your institution's hazardous waste protocols.

Section 4: Protocols and Methodologies

These are generalized protocols and should be adapted based on the specific literature procedure you are following.

Protocol 1: General Asymmetric Aziridination (Conceptual Example)

This protocol is a conceptual framework for a copper-catalyzed reaction.

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the chiral ligand (e.g., a bisoxazoline derivative, ~5 mol%) and the copper catalyst precursor (e.g., Cu(OTf)₂, ~5 mol%).

  • Add anhydrous solvent (e.g., Dichloromethane) and stir until a homogenous solution is formed.

  • Add the alkene substrate (e.g., methyl acrylate, 1.0 equiv).

  • Add the nitrogen source (e.g., a Boc-protected iminoiodinane, 1.1 equiv) portion-wise or as a solution over 30 minutes.

  • Stir the reaction at the optimized temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of Na₂S₂O₃ if an iodinane was used).

  • Perform an aqueous workup, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting with the low-polarity solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the product.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Trituration
  • Place the crude, solid product in a flask with a stir bar.

  • Add a solvent in which the product is known to be sparingly soluble (e.g., cold iso-hexane or diethyl ether).

  • Stir the slurry vigorously at a controlled temperature (e.g., 0 °C) for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid on the filter with a small amount of the cold trituration solvent.

  • Dry the purified solid under high vacuum.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

  • Illinois Chemistry. (2004, September 16). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of chiral aziridine. Scientific Diagram. Available at: [Link]

  • Baran Lab. (n.d.). Aziridines in Synthesis. Scripps Research. Available at: [Link]

  • Royal Society of Chemistry. (2023, May 15). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health. (2022, August 10). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PMC. Available at: [Link]

  • Smolecule. (2023, August 17). *(R)-tert-butyl 2

Technical Support Center: Purification of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic purification. This guide is designed for researchers, chemists, and drug development professionals tackling the purification of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize this challenging separation.

Aziridines, particularly N-Boc protected chiral diesters, present unique challenges due to their potential instability on acidic stationary phases and the difficulty in separating closely related impurities. This guide provides field-proven insights to navigate these complexities effectively.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses common issues encountered during the column chromatography of your target compound.

Question: My separation is poor; the desired product is co-eluting with an impurity. What are my options?

Answer: Poor resolution is the most common challenge. It indicates that the chosen solvent system does not sufficiently differentiate between your product and the impurity based on their interaction with the silica gel.

  • Causality: Separation on silica gel is governed by the polarity of the compounds. If your product and an impurity have very similar polarities, they will travel down the column at nearly the same rate.

  • Immediate Action - Optimize Eluent:

    • Reduce Polarity: If the spots are too high on the TLC plate (Rf > 0.5), decrease the percentage of the polar solvent (e.g., from 20% Ethyl Acetate in Hexane to 15%). This will increase the interaction with the silica and improve separation, though it will extend the elution time.

    • Change Solvent Selectivity: If simply reducing polarity doesn't work, the compounds may have similar polarity but different functional groups. Try a completely different solvent system. For example, replace an Ethyl Acetate/Hexane system with a Dichloromethane/Methanol or a Toluene/Acetone system. This changes the nature of the interactions (e.g., dipole-dipole vs. hydrogen bonding) and can dramatically alter the separation.

    • Implement a Shallow Gradient: Instead of a single (isocratic) solvent mixture, a shallow linear gradient can be exceptionally effective for separating closely running spots.[1] A gradient continuously increases the eluting power of the mobile phase, sharpening peaks and improving resolution between compounds with slightly different polarities.[2] For instance, starting with 5% Ethyl Acetate in Hexane and gradually increasing to 15% over several column volumes can resolve components that would otherwise co-elute.

Question: My compound appears to be smearing or "tailing" down the column, leading to broad fractions and poor purity. Why is this happening and how do I fix it?

Answer: Tailing is often a sign of an undesirable secondary interaction between your compound and the silica gel, or column overload.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The nitrogen atom in the aziridine ring is basic and can interact strongly and non-ideally with these acidic sites, causing it to "stick" and then slowly release, resulting in a tail.

  • Solution - Deactivate the Silica:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base, such as triethylamine (TEA), to your eluent system (typically 0.1-1%).[3][4] The TEA will preferentially bind to the acidic sites on the silica, "masking" them from your aziridine compound. This allows your product to elute based purely on polarity, resulting in sharp, symmetrical peaks.

    • Check Column Loading: Ensure you have not overloaded the column. A general rule of thumb is to load 1 g of crude material per 20-100 g of silica gel, depending on the difficulty of the separation. Overloading saturates the stationary phase, leading to band broadening and tailing.[5]

Question: I've run many column volumes, but I can't find my product. Where did it go?

Answer: This alarming situation has several potential causes, ranging from chemical decomposition to unexpected elution behavior.

  • Possibility 1: Decomposition on Silica: N-Boc protected amines and strained rings like aziridines can be sensitive to the acidity of silica gel.[6][7][8] The compound may have degraded on the column. A quick stability test on a TLC plate can confirm this.[9] (See FAQ section).

  • Possibility 2: Compound is Highly Polar: Your eluent may be too non-polar to move the compound. It is still adsorbed at the very top of the column. Try flushing the column with a much more polar solvent (e.g., 5-10% Methanol in Dichloromethane) to see if the compound elutes.

  • Possibility 3: Compound is Highly Non-Polar: It is possible, though less likely for this specific molecule, that the compound is very non-polar and eluted immediately in the solvent front with non-polar impurities. Always collect and check the very first fractions that come off the column.[9]

Frequently Asked Questions (FAQs)

This section covers essential preparatory questions to ensure a successful purification from the start.

Question 1: How do I determine the best starting solvent system for my column?

Answer: Thin-Layer Chromatography (TLC) is indispensable for this. The goal is to find a solvent mixture that provides good separation and moves the desired compound to a Retention Factor (Rf) of approximately 0.3-0.4.[10] An Rf in this range ensures the compound will move through a column at a reasonable rate, allowing for effective separation from impurities with higher or lower Rf values.

Question 2: My compound is not visible under a UV lamp. How can I visualize it on a TLC plate?

Answer: this compound lacks a strong UV chromophore. You must use a chemical stain for visualization. Two excellent general-purpose options are:

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with (oxidizes) most organic compounds, appearing as yellow/brown spots on a purple background. It is very sensitive.

  • Vanillin Stain: A solution of vanillin in ethanol and sulfuric acid, when heated, produces a range of colors for different functional groups, making it a powerful diagnostic tool.[11]

Stain Preparation Application
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL H₂ODip the dried TLC plate in the solution and gently warm with a heat gun.
Vanillin 6 g Vanillin dissolved in 100 mL Ethanol. Cautiously add 1 mL concentrated H₂SO₄.Dip the dried TLC plate in the solution and heat strongly with a heat gun until spots appear.

Question 3: Is my N-Boc protected aziridine stable to silica gel? How can I be sure?

Answer: This is a critical question. The tert-butoxycarbonyl (Boc) group is designed to be removed by acid, and the acidic surface of standard silica gel can sometimes be sufficient to cause partial or complete deprotection.[6][7] Furthermore, the strained aziridine ring itself can be susceptible to acid-catalyzed ring-opening.[12]

To verify stability, perform a "spot test":

  • Dissolve your crude product in a suitable solvent.

  • Spot it on a TLC plate and let the solvent evaporate.

  • Let the plate sit on the benchtop for 30-60 minutes, exposing the compound to the silica and air.

  • Elute the plate as you normally would.

  • If you see a new spot (in addition to your product and starting impurities), it is highly likely your compound is degrading on the silica.[9] In this case, you should use deactivated silica (by adding 0.5-1% triethylamine to your eluent) or consider an alternative stationary phase like neutral or basic alumina.[13]

Question 4: How should I load my sample onto the column for the best results?

Answer: Proper sample loading is crucial for a high-resolution separation. The goal is to apply the sample in the most concentrated band possible. You have two primary methods:

  • Wet Loading: Dissolve the crude material in the absolute minimum amount of the initial column eluent. Using a pipette, carefully apply this solution to the top of the column bed, allowing it to absorb fully without disturbing the surface. This is quick but can be problematic if your compound is not very soluble in the eluent.

  • Dry Loading (Recommended): Dissolve your crude material in a volatile solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (2-5 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[5] Dry loading is superior as it ensures your compound starts as a very narrow band, significantly improving separation.

Visualized Workflows and Protocols

General Workflow for Purification

This diagram outlines the logical steps from initial analysis to final purification.

G TLC 1. TLC Analysis (Find Solvent System, Rf ≈ 0.3) Stability 2. Silica Stability Test (Spot test on TLC) TLC->Stability Pack 3. Pack Column (Slurry Method) Stability->Pack Load 4. Load Sample (Dry loading preferred) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine & Evaporate (Pure Fractions) Analyze->Combine

Caption: Standard workflow for column chromatography purification.

Troubleshooting Logic for Poor Separation

Use this decision tree to diagnose and solve separation issues.

G Start Problem: Poor Separation Q_Tailing Are peaks tailing? Start->Q_Tailing A_TEA Add 0.5% TEA to eluent Q_Tailing->A_TEA Yes Q_Overlap Are peaks overlapping? Q_Tailing->Q_Overlap No A_Gradient Use a shallower gradient Q_Overlap->A_Gradient Yes A_Solvent Change solvent system (e.g., Hex/EtOAc -> DCM/MeOH) A_Gradient->A_Solvent If still poor

Caption: Decision tree for troubleshooting poor chromatographic separation.

Protocol 1: Step-by-Step Slurry Column Packing
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.

  • Slurry Creation: In a beaker, measure out the required amount of silica gel. Add your initial, non-polar eluent (e.g., Hexane) and stir to create a uniform, pourable slurry.

  • Pouring: With the column stopcock closed, pour the slurry into the column in a single, continuous motion.

  • Packing: Immediately open the stopcock to drain the solvent. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to help the silica pack down into a uniform bed. Crucially, never let the solvent level drop below the top of the silica bed.

  • Finalizing: Once the silica bed is stable, add another ~1 cm layer of sand on top to protect the surface during solvent and sample addition. Drain the solvent until it is level with the top of the sand, and the column is ready for loading.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Hess, S., Oechsler, J., & D'Orazio, D. (2000). Development and validation of a separation method for the diastereomers and enantiomers of aziridine-type protease inhibitors. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 159-173. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Frink, L. A., Weatherly, C. A., & Armstrong, D. W. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(11), 734-740. Retrieved from [Link]

  • Clark, C. R. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Supporting Information for publications. (Various). Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]

  • Siel-HPC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • O'Brien, C. J., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51528. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. Retrieved from [Link]

  • Neue, U. D. (2005). Chapter 1 Aspects of Gradient Optimization. In HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Retrieved from [Link]

  • PubMed. (n.d.). [Preparation and application of chiral silica gel spheres based on L-glutamic]. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Chiral Amino-acids Derivatives:Silica-gel Promoted Ring Opening of Substituted Aziridines. Retrieved from [Link]

  • Reddit. (2018, February 16). Help separating diastereomers with very similar Rf. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • DiVA portal. (n.d.). Synthesis of N-H vinylaziridines: a comparative study. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability and Degradation of N-Boc Protected Aziridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on the stability and degradation pathways of N-Boc protected aziridines. These valuable synthetic intermediates are known for their unique reactivity, which also predisposes them to specific stability challenges. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to empower you to anticipate and overcome potential issues in your experimental work.

Introduction: The Duality of Reactivity and Instability

N-Boc protected aziridines are powerful building blocks in organic synthesis, prized for the facile introduction of a nitrogen atom into a molecular framework. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, modulating the reactivity of the aziridine nitrogen. However, the inherent ring strain of the three-membered aziridine ring, coupled with the acid-labile nature of the Boc group, creates a delicate balance between desired reactivity and unwanted degradation. Understanding these degradation pathways is paramount for successful synthesis, purification, and storage.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and reaction of N-Boc protected aziridines in a practical question-and-answer format.

FAQ 1: Purification & Chromatography

Question: I have synthesized an N-Boc protected aziridine that appears clean by TLC analysis of the crude reaction mixture. However, after purification by silica gel chromatography, my yield is significantly lower than expected, and I observe new, more polar spots on the TLC of the collected fractions. What is happening?

Answer: This is a frequent and often frustrating issue that points to on-column degradation. The primary culprit is the acidic nature of standard silica gel.

  • Probable Cause: The Brønsted and Lewis acidic sites on the surface of silica gel can catalyze the ring-opening of the N-Boc aziridine.[1] The N-Boc group, while electron-withdrawing and activating the ring to some extent, is also susceptible to cleavage under acidic conditions, further promoting degradation.[2][3] Nucleophiles present in the eluent (e.g., trace water or alcohol stabilizers in chloroform) can then attack the activated aziridine, leading to the formation of ring-opened byproducts, such as amino alcohols or amino ethers.

  • Solutions & Proactive Strategies:

    • Avoid Silica Gel: The most effective solution is to use an alternative stationary phase. Basic or neutral alumina are excellent choices for the purification of sensitive aziridines.

    • Deactivate Silica Gel: If silica gel must be used, it can be "deactivated" or "neutralized." This is achieved by pre-treating the silica gel with a solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), before packing the column. This same eluent mixture should then be used for the chromatography.

    • Buffered Mobile Phase: Adding a small amount of a non-nucleophilic base like triethylamine or diisopropylethylamine to the mobile phase can help to neutralize the acidic sites on the silica gel as the chromatography proceeds.

Diagram: Troubleshooting Aziridine Decomposition on Silica Gel

start Low yield after silica gel chromatography cause Probable Cause: Acid-catalyzed ring-opening on silica start->cause solution1 Switch to basic or neutral alumina cause->solution1 Best solution solution2 Deactivate silica gel with triethylamine cause->solution2 Alternative solution3 Buffer mobile phase with a non-nucleophilic base cause->solution3 Alternative

Caption: Decision tree for troubleshooting aziridine decomposition on silica gel.

FAQ 2: Stability in Solution & During Workup

Question: My N-Boc aziridine appears to be degrading during aqueous workup or when dissolved in certain solvents for subsequent reactions. What conditions should I avoid?

Answer: The stability of N-Boc aziridines in solution is highly dependent on the pH and the nucleophilicity of the solvent or reagents present.

  • Probable Causes:

    • Acidic Conditions: Any acidic environment, even mild acids used during workup (e.g., NH₄Cl wash), can lead to ring-opening. The Boc group is acid-labile and can be partially or fully cleaved, generating a more reactive aziridinium ion, which is rapidly attacked by nucleophiles.[1][4]

    • Protic Solvents: Protic solvents, especially in the presence of trace acid, can act as nucleophiles and promote ring-opening.

  • Solutions & Proactive Strategies:

    • Maintain Neutral or Basic pH: During workup, use neutral (brine) or mild basic (saturated sodium bicarbonate) washes. Avoid acidic washes unless the immediate goal is Boc deprotection and ring-opening.

    • Solvent Choice: For reactions and storage, use aprotic, non-nucleophilic solvents.

Solvent/Reagent Class Compatibility Rationale
Halogenated Solvents Dichloromethane (DCM), Chloroform (CHCl₃)Generally good, but be aware of potential acidity from degradation. Use freshly distilled or stabilized grades.
Ethereal Solvents Tetrahydrofuran (THF), Diethyl ether (Et₂O), 1,4-DioxaneExcellent choices for reactions and short-term storage.
Aprotic Polar Solvents Acetonitrile (MeCN), Dimethylformamide (DMF)Generally compatible, but DMF can contain amine impurities that may act as nucleophiles over time.
Hydrocarbon Solvents Toluene, Hexanes, PentaneExcellent for long-term storage of solids or oils.
Protic Solvents Alcohols (Methanol, Ethanol), WaterAvoid. These can act as nucleophiles, leading to ring-opening, especially under acidic conditions.
Acids Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Lewis AcidsIncompatible. Will cause rapid Boc deprotection and/or ring-opening.[2][3]
Bases Triethylamine (TEA), DIPEA, Potassium CarbonateGenerally compatible. The N-Boc group is stable to most common organic bases.[5][6]
FAQ 3: Storage and Long-Term Stability

Question: What are the optimal conditions for storing my purified N-Boc protected aziridine to ensure its integrity for future use?

Answer: Proper storage is critical to prevent degradation over time.

  • Recommendations:

    • Temperature: Store at low temperatures, with -20°C being the standard for long-term storage.[6][7]

    • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[8] This prevents exposure to atmospheric moisture and carbon dioxide.

    • Form: If the compound is a solid, store it as a neat solid. If it is an oil, it can be stored neat or as a concentrated solution in a non-polar, aprotic solvent like toluene.

    • Light: Protect from light by storing in an amber vial or in a dark location.

Principal Degradation Pathways

Acid-Catalyzed Ring Opening

This is the most common degradation pathway. The reaction can be initiated by either protonation of the aziridine nitrogen or the carbonyl oxygen of the Boc group, followed by nucleophilic attack.

cluster_0 Acid-Catalyzed Ring Opening NBocAziridine N-Boc Aziridine ProtonatedAziridine Protonated Aziridine NBocAziridine->ProtonatedAziridine Protonation RingOpenedProduct Ring-Opened Product ProtonatedAziridine->RingOpenedProduct Nucleophilic Attack Nucleophile Nu-H Nucleophile->ProtonatedAziridine H_plus H+ H_plus->NBocAziridine

Caption: Mechanism of acid-catalyzed ring-opening of N-Boc aziridines.

Thermal Degradation

While less common at ambient temperatures, N-Boc protected aziridines can undergo thermal degradation. The likely pathway involves the thermal elimination of the Boc group to form isobutylene and carbon dioxide, followed by potential polymerization or other reactions of the resulting NH-aziridine.[9]

cluster_1 Proposed Thermal Degradation NBocAziridine N-Boc Aziridine TransitionState [Transition State] NBocAziridine->TransitionState Products NH-Aziridine + Isobutylene + CO2 TransitionState->Products Heat Δ Heat->NBocAziridine

Caption: Proposed pathway for thermal degradation of N-Boc aziridines.

Experimental Protocols

Protocol 1: Assessing Aziridine Purity and Stability via Quantitative ¹H NMR (qNMR)

This protocol provides a reliable method to determine the purity of your N-Boc aziridine and to monitor its stability over time or after specific treatments (e.g., exposure to a particular solvent or stationary phase).[9]

Materials:

  • N-Boc aziridine sample

  • High-purity, stable internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes and spectrometer

Methodology:

  • Select an Internal Standard: Choose a standard with a sharp, well-resolved singlet in a region of the ¹H NMR spectrum that does not overlap with signals from your aziridine or solvent. The standard must be non-volatile and unreactive towards your compound.

  • Sample Preparation: a. Accurately weigh a precise amount of the internal standard into a vial (e.g., 10.0 mg). b. Accurately weigh a precise amount of your N-Boc aziridine sample into the same vial (e.g., 20.0 mg). c. Dissolve both compounds completely in a known volume of deuterated solvent. d. Transfer the solution to an NMR tube.

  • NMR Acquisition: a. Acquire a ¹H NMR spectrum. b. Crucially , ensure the relaxation delay (d1) is set to be at least 5 times the longest T1 relaxation time of the protons being integrated (both for the analyte and the standard). A d1 of 30 seconds is often sufficient for accurate quantification.

  • Data Analysis: a. Integrate the signal of the internal standard and a well-resolved, non-overlapping signal from your N-Boc aziridine. b. Calculate the purity using the following formula:

    Purity (%) = ( (I_analyte / N_analyte) / (I_std / N_std) ) * ( (MW_analyte / MW_std) * (m_std / m_analyte) ) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

For Stability Studies: Prepare a stock solution of the N-Boc aziridine with the internal standard. Aliquot this solution into several vials. Subject each vial to different conditions (e.g., different solvents, temperatures, or slurried with different chromatography stationary phases). Analyze each sample by qNMR at various time points to quantify the extent of degradation.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Ha, H.-J., et al. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2839.
  • Singh, G. et al. (2018). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 20(1), 179-184.
  • Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. [Link]

  • Lee, W. K., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735.
  • Apelqvist, T., & Wensbo, D. (1996). Selective removal of the N-BOC protective group using silica gel at low pressure. Tetrahedron Letters, 37(9), 1471-1472.
  • Baran, P. S. Aziridines in Synthesis. [Link]

  • Sweeney, J. B. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51508.
  • Kotha, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25056-25063.
  • Yoon, J. A., et al. (2022).

Sources

removal of unreacted starting materials from (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the removal of unreacted starting materials and byproducts during the synthesis of this compound. The focus is on purification following an intramolecular Mitsunobu reaction of N-Boc-L-serine methyl ester, a common synthetic route.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup and purification of the target aziridine.

Q1: My crude product is a thick, sticky oil that is difficult to handle. What causes this and how can I resolve it?

This is a very common issue, primarily caused by the presence of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct (e.g., diethyl 1,2-hydrazinedicarboxylate if DEAD is used).

  • Causality: Both TPPO and the hydrazine are often oils or low-melting solids at room temperature and are highly soluble in many organic solvents used for extraction, such as dichloromethane or ethyl acetate. When the solvent is removed, these byproducts, along with the desired aziridine, form a viscous mixture.

  • Quick Solution: Before concentrating the crude reaction mixture, attempt to precipitate the byproducts. After the reaction is complete, cool the reaction mixture (often in an ice bath) and add a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO and the hydrazine byproduct may precipitate and can be removed by filtration. This significantly simplifies the subsequent chromatographic purification.

Q2: I am struggling to separate my product from triphenylphosphine oxide (TPPO) using column chromatography. What am I doing wrong?

Separating the desired aziridine from TPPO can be challenging due to their similar polarities in some solvent systems.

  • Expert Insight: The key is to choose an eluent system that maximizes the difference in retention factors (Rf) between the product and TPPO. While ethyl acetate/hexane is a common choice, its effectiveness can vary.

  • Troubleshooting Steps:

    • TLC Analysis: Before running a column, perform a thorough TLC analysis using different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

    • Solvent System Modification: If co-elution is observed, consider adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane to the eluent system. For example, a dichloromethane/methanol system can sometimes provide better separation.

    • Alternative Non-Chromatographic Method: TPPO can be removed by precipitation with diethyl ether as mentioned above. Another strategy involves the formation of a magnesium salt of TPPO, which is insoluble in many organic solvents. Treatment of the crude mixture with MgCl₂ has been reported to facilitate the removal of TPPO.

Q3: How can I effectively remove the unreacted azodicarboxylate (e.g., DEAD or DIAD)?

Unreacted azodicarboxylates can often be removed by careful column chromatography. However, they can sometimes streak on the column.

  • Expertise-Based Recommendation: Unreacted azodicarboxylates are susceptible to hydrolysis. A gentle aqueous workup can help in their removal.

  • Protocol:

    • After the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine. This can help to remove some of the unreacted azodicarboxylate and its hydrolysis products.

    • The remaining unreacted azodicarboxylate can then be separated by column chromatography. It is typically more non-polar than the desired product.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for the purification of this compound.

Guide 1: Step-by-Step Purification Protocol

This protocol assumes the synthesis was performed via an intramolecular Mitsunobu reaction of N-Boc-L-serine methyl ester using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

cluster_reaction Crude Reaction Mixture cluster_workup Aqueous Workup cluster_precipitation Byproduct Precipitation (Optional but Recommended) cluster_chromatography Final Purification crude Contains: Aziridine Product, Unreacted Serine Derivative, TPPO, Hydrazine Byproduct quench Quench with Sat. NaHCO₃ crude->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash concentrate Concentrate Organic Layer wash->concentrate add_ether Add Diethyl Ether & Cool concentrate->add_ether filter Filter to Remove Precipitated TPPO & Hydrazine add_ether->filter column Silica Gel Column Chromatography filter->column analyze Analyze Fractions by TLC column->analyze combine Combine Pure Fractions & Concentrate analyze->combine final_product final_product combine->final_product Pure Aziridine Product Reagents PPh₃ + DEAD Intermediate Activated Hydroxyl (Phosphonium salt) Reagents->Intermediate Activates TPPO TPPO Reagents->TPPO Forms Hydrazine Reduced Hydrazine Reagents->Hydrazine Forms Serine N-Boc-L-serine methyl ester Serine->Intermediate Reacts with Product Aziridine Product Intermediate->Product Cyclization

Technical Support Center: Stereocontrol in Reactions with (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate. This guide is designed for researchers, synthetic chemists, and drug development professionals who are leveraging this versatile chiral building block. Due to its inherent ring strain and stereochemical complexity, achieving predictable and high stereoselectivity in its reactions can be challenging.[1][2][3] This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity and stereoselectivity of this compound. Understanding these concepts is the first step in troubleshooting and optimizing your reactions.

Q1: What are the key structural features of this aziridine, and how do they dictate its reactivity?

Answer: The reactivity of this compound is governed by a combination of electronic and steric factors originating from its three key components:

  • The Aziridine Ring: This three-membered heterocycle possesses significant ring strain (approx. 27 kcal/mol), which is the primary driving force for ring-opening reactions.[4]

  • N-Boc Activating Group: The N-tert-butyloxycarbonyl (Boc) group is a crucial electron-withdrawing group (EWG).[3][5] It activates the aziridine ring towards nucleophilic attack by making the nitrogen a better leaving group and increasing the electrophilicity of the ring carbons.[3][6] Its steric bulk also plays a significant role in directing the approach of incoming reagents.[7]

  • C2-Methyl Ester and (S)-Stereocenter: The methyl ester at the C2 position is another EWG that further activates the ring. The predefined (S)-stereochemistry at this carbon is the cornerstone of its use in asymmetric synthesis. Preserving or predictably transforming this center is the primary goal of stereoselective reactions.

Caption: Key features of the aziridine substrate.

Q2: What is the general mechanism for nucleophilic ring-opening, and how is regioselectivity controlled?

Answer: Nucleophilic ring-opening is the most common reaction manifold for this substrate.[2][4] The regioselectivity—whether the nucleophile attacks the C2 (substituted) or C3 (unsubstituted) carbon—is highly dependent on the reaction conditions, particularly the presence and nature of an acid catalyst.

  • SN2 Pathway (Attack at C3): Under neutral or base-catalyzed conditions, the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered C3 carbon, leading to a predictable inversion of stereochemistry is not applicable, but results in a specific diastereomer. This pathway is favored by soft nucleophiles.

  • SN1-like Pathway (Attack at C2): In the presence of a Lewis acid or strong Brønsted acid, the aziridine nitrogen is protonated or coordinated, forming a more reactive aziridinium ion.[8][9] This positive charge is better stabilized at the more substituted C2 position. The reaction thus proceeds through a pathway with significant SN1 character, favoring nucleophilic attack at C2.[9][10] The stereochemical outcome can be complex, potentially leading to retention or a mixture of stereoisomers if a full carbocationic intermediate is formed.

Control of regioselectivity is therefore a function of balancing steric hindrance against electronic stabilization.[11]

G cluster_c3 C3 Attack (SN2-like) cluster_c2 C2 Attack (SN1-like) start (S)-Aziridine Substrate la_complex Aziridine-Lewis Acid Complex start->la_complex + Lewis Acid (LA) c3_ts Less Hindered Transition State la_complex->c3_ts Soft Nucleophile Low Temperature c2_ts Stabilized Cationic Transition State la_complex->c2_ts Hard Nucleophile Chelating LA product_c3 β-Amino Acid Derivative (Regioisomer 1) c3_ts->product_c3 Attack at C3 product_c2 α-Amino Acid Derivative (Regioisomer 2) c2_ts->product_c2 Attack at C2

Caption: Mechanistic pathways for C2 vs. C3 ring-opening.

Q3: What is the crucial role of Lewis acids in these reactions?

Answer: Lewis acids are essential tools for modulating both the reactivity and selectivity of the ring-opening reaction.[12][13] Their primary roles are:

  • Activation: They coordinate to the aziridine nitrogen (or sometimes the carbonyl oxygen of the Boc group), increasing the ring's electrophilicity and facilitating the ring-opening.[10]

  • Directing Regioselectivity: The choice of Lewis acid can strongly influence the site of attack.

    • Hard Lewis acids (e.g., BF₃·OEt₂, TiCl₄) tend to promote attack at the C2 position by favoring the development of positive charge at the more substituted carbon.[12]

    • Softer or chelating Lewis acids (e.g., Zn(OTf)₂, Cu(OTf)₂) can favor different outcomes depending on their ability to form chelated intermediates, potentially guiding the nucleophile to a specific position.[10][14]

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with this compound.

Problem 1: Low Regioselectivity (Mixture of C2 and C3 Attack Products)
  • Symptoms: ¹H NMR or LC-MS analysis shows a mixture of two primary products corresponding to attack at both ring carbons.

  • Root Cause Analysis: The conditions are not sufficiently biased towards either an SN1-like or SN2 pathway. This is often due to an inappropriate choice of Lewis acid, solvent, or temperature for the specific nucleophile being used.

Potential Cause Scientific Rationale Recommended Solution
Suboptimal Lewis Acid The Lewis acid is not strong enough to fully promote an SN1 pathway, or its sterics do not effectively block one position.Screen Lewis Acids: Create a systematic screen. For C2 attack, try stronger Lewis acids like BF₃·OEt₂ or TiCl₄. For C3 attack, consider milder options or even catalyst-free conditions if the nucleophile is potent enough.[15]
Incorrect Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the undesired pathway, reducing selectivity.Lower the Temperature: Run the reaction at 0 °C, -40 °C, or even -78 °C. This will favor the pathway with the lower activation energy, which is typically the more ordered, kinetically controlled process.
Inappropriate Solvent Polar, protic solvents can stabilize charged intermediates, promoting SN1 character and C2 attack. Non-polar solvents favor SN2 pathways.Solvent Screening: For C3 attack, switch to less polar solvents like THF, Dioxane, or Toluene. For C2 attack, consider polar aprotic solvents like CH₂Cl₂ or CH₃CN.
Troubleshooting Workflow: Improving Regioselectivity

G start Problem: Low Regioselectivity check_goal What is the Desired Regioisomer? start->check_goal c2_path Desired: C2 Attack Product check_goal->c2_path C2 c3_path Desired: C3 Attack Product check_goal->c3_path C3 action_c2_la Use Stronger Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) c2_path->action_c2_la action_c3_la Use Milder Lewis Acid or None (e.g., Zn(OTf)₂) c3_path->action_c3_la action_c2_temp Maintain Moderate Temp (e.g., 0 °C to RT) action_c2_la->action_c2_temp action_c2_solv Use Polar Aprotic Solvent (e.g., CH₂Cl₂) action_c2_temp->action_c2_solv end Re-analyze Product Ratio action_c2_solv->end action_c3_temp Drastically Lower Temperature (e.g., -78 °C to 0 °C) action_c3_la->action_c3_temp action_c3_solv Use Non-Polar Solvent (e.g., THF, Toluene) action_c3_temp->action_c3_solv action_c3_solv->end

Caption: Decision tree for troubleshooting low regioselectivity.

Problem 2: Poor Diastereoselectivity or Epimerization at C2
  • Symptoms: When targeting C2 functionalization, the product is formed as a mixture of diastereomers, indicating a loss of stereochemical integrity from the starting material.

  • Root Cause Analysis: This critical failure points to a reaction mechanism that is too SN1-like, proceeding through a transient, planar carbocationic intermediate at C2 which can be attacked from either face. Alternatively, basic conditions or contaminants could be causing epimerization of the acidic proton at C2.

Potential Cause Scientific Rationale Recommended Solution
Excessively Strong Lewis Acid / High Temp Overly harsh conditions promote the formation of a dissociated aziridinium ion and a planar carbocation at C2, losing all stereochemical information.[9]Use Chelating Lewis Acids: Bidentate Lewis acids (e.g., those with BINOL ligands) can form a rigid, chiral environment around the substrate, blocking one face from attack and preserving stereochemistry.
Presence of Base Trace amounts of base (e.g., from glassware not properly neutralized, or basic nucleophiles) can deprotonate the C2 position, leading to racemization via an enolate intermediate.Ensure Acidic/Neutral Conditions: Acid-wash all glassware. If using a basic nucleophile, pre-form its salt with the Lewis acid before adding the aziridine substrate. Run the reaction under a strict inert atmosphere (N₂ or Ar).
Prolonged Reaction Time Even under mild conditions, extended exposure to reaction media can lead to slow background epimerization.Monitor Reaction Closely: Use TLC or rapid LC-MS analysis to monitor the reaction progress every 15-30 minutes. Quench the reaction as soon as the starting material is consumed.

Section 3: Validated Experimental Protocols

These protocols provide a starting point for your experiments. They are designed to be self-validating by including checkpoints for analysis.

Protocol 1: General Procedure for Regioselective Ring-Opening at C3 with a Thiol Nucleophile (SN2-type)

This protocol prioritizes attack at the less-hindered C3 position.

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Add the thiol nucleophile (e.g., thiophenol, 1.2 equiv) dropwise to the cooled solution.

  • Initiation (Optional): If no reaction is observed after 30 minutes (monitored by TLC), add a mild Lewis acid such as Zn(OTf)₂ (0.1 equiv) as a solution in THF.

  • Reaction Monitoring: Stir at -78 °C and monitor the reaction progress by TLC or LC-MS every hour. Allow the reaction to slowly warm to -40 °C if the reaction is sluggish.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Validation: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The stereochemistry can be confirmed by NOESY experiments or by derivatization and comparison to known compounds.

Protocol 2: Screening Conditions for C2-Selective Ring-Opening with an Organocuprate

This protocol is designed to find optimal conditions for a challenging C2-selective C-C bond formation.

  • Array Setup: Prepare an array of 4 flame-dried reaction tubes, each under an argon atmosphere.

  • Reagent Preparation:

    • To each tube, add the aziridine substrate (1.0 equiv, e.g., 0.1 mmol) in anhydrous CH₂Cl₂ (1 mL).

    • Cool all tubes to the specified temperature (see table).

    • Prepare a stock solution of the organocuprate reagent (e.g., Me₂CuLi, 1.5 equiv).

  • Condition Screening:

TubeLewis Acid (1.1 equiv)Temperature
1 BF₃·OEt₂-78 °C
2 BF₃·OEt₂-40 °C
3 TiCl₄-78 °C
4 TMSOTf-78 °C
  • Execution:

    • Add the specified Lewis acid to each corresponding tube and stir for 5 minutes.

    • Add the organocuprate solution dropwise to each tube.

    • Stir for 2 hours, maintaining the specified temperature.

  • Analysis:

    • Quench a small aliquot from each reaction with saturated NH₄Cl/NH₄OH.

    • Extract with CH₂Cl₂ and analyze the crude organic layer by LC-MS to determine the conversion and the C2:C3 product ratio.

  • Optimization: Based on the best result, the reaction can be scaled up and further optimized by fine-tuning the temperature and reaction time.

References

  • Hu, X. D., et al. (2015). Catalytic Asymmetric Ring-opening of meso-Aziridines. Angewandte Chemie International Edition, 54(45), 13236-13248. [Link]

  • DiVA portal. (n.d.). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. DiVA. [Link]

  • Ocejo, M., et al. (2007). Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones. The Journal of Organic Chemistry, 72(9), 3519-3529. [Link]

  • Maeda, K., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1864-1878. [Link]

  • Stam, J. (1989). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. University of Nijmegen. [Link]

  • Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English, 33(6), 599-619. [Link]

  • Atkinson, R. S. (2014). Aziridines : stereocontrol of ring-making and ring-breaking. University of Leicester. [Link]

  • Reddy, V. P., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5860-5863. [Link]

  • Padwa, A., et al. (2009). Recent Advances in the Stereoselective Synthesis of Aziridines. Chemical Reviews, 109(6), 2438-2463. [Link]

  • Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition, 33(6), 599-619. [Link]

  • Al-Essa, H. S., et al. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2839-2861. [Link]

  • Svoikina, V. V., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]

  • Lee, H., et al. (2013). Highly stereoselective directed reactions and an efficient synthesis of azafuranoses from a chiral aziridine. Organic & Biomolecular Chemistry, 11(22), 3629-3634. [Link]

  • Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1279867. [Link]

  • Kumar, M. P., et al. (2019). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 21(11), 3011-3016. [Link]

  • Carroll, W. R., et al. (2014). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry, 2014(18), 3811-3816. [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Nucleophilic ring opening reactions of aziridines. Current Organic Synthesis, 14(1), 25-45. [Link]

  • Pathipati, S. R., et al. (2017). Lewis Acid Catalyzed Annulation of Nitrones with Oxiranes, Aziridines, and Thiiranes. Organic Letters, 19(21), 5864-5867. [Link]

  • Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

  • Wang, H., et al. (2016). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Angewandte Chemie International Edition, 55(43), 13435-13439. [Link]

  • Zhang, S., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3288. [Link]

Sources

preventing racemization of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to help you maintain the stereochemical integrity of this versatile chiral building block throughout your synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant racemization during a nucleophilic ring-opening reaction. What are the primary causes?

A1: Racemization of this compound, an activated aziridine, is a common issue that can arise from several factors during nucleophilic ring-opening reactions. The electron-withdrawing N-Boc (tert-butyloxycarbonyl) and C2-methyl ester groups increase the susceptibility of the aziridine ring to both desired reactions and undesired side reactions that can compromise stereochemistry.

Primary Causes of Racemization:

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the inversion barrier of the chiral center, leading to racemization.

  • Strongly Basic or Acidic Conditions: Both strong bases and acids can catalyze ring-opening and closing mechanisms that may not be stereospecific.

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, potentially favoring pathways that lead to racemization.

  • Nature of the Nucleophile and Catalyst: Highly reactive nucleophiles or certain Lewis acid catalysts can promote side reactions or alternative mechanisms that erode enantiomeric purity.

Q2: How can I minimize racemization when using a strong nucleophile?

A2: When employing strong nucleophiles, the key is to control the reaction conditions to favor a direct, stereospecific SN2-type ring-opening while minimizing side reactions.

Recommended Strategies:

  • Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start with cryogenic conditions (e.g., -78 °C) and slowly warm the reaction only if necessary.

  • Choice of Lewis Acid: If a Lewis acid is required to activate the aziridine, opt for milder options. For instance, instead of strong Lewis acids like BF₃·OEt₂, consider using weaker ones such as ZnCl₂ or MgBr₂·OEt₂. The choice of catalyst can significantly impact the stereochemical outcome.

  • Solvent Selection: Use non-polar or weakly coordinating solvents like toluene or dichloromethane (DCM) to minimize the stabilization of charged intermediates that could lead to racemization.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that could cause epimerization of the product.

Q3: Can the N-Boc protecting group contribute to stereochemical instability?

A3: Yes, the N-Boc group, while essential for activating the aziridine ring towards nucleophilic attack, can also play a role in its stereochemical lability under certain conditions. The electron-withdrawing nature of the Boc group makes the nitrogen lone pair less available for pyramidal inversion, which generally helps maintain stereochemical integrity. However, under strongly acidic conditions, the Boc group can be cleaved, leading to a non-activated aziridine that may be more prone to racemization under certain conditions.

Furthermore, in the presence of strong bases, deprotonation at the C2 position can occur, forming a stabilized carbanion. Reprotonation of this intermediate may not be stereospecific, leading to racemization.

Q4: What are the best practices for purifying the product without causing racemization?

A4: Purification is a critical step where racemization can occur if not performed carefully.

Purification Best Practices:

  • Avoid Acidic or Basic Conditions: When performing aqueous workups, use neutral or buffered solutions. Avoid strong acids or bases for washing or extraction.

  • Chromatography Considerations:

    • Use neutral stationary phases like silica gel. If your compound is sensitive, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system.

    • Employ a mobile phase with minimal polarity to reduce interaction time with the stationary phase.

    • Keep the purification process as short as possible.

  • Temperature: Perform all purification steps at room temperature or below. Avoid heating during solvent evaporation.

Troubleshooting Guide: A Mechanistic Approach

Understanding the potential pathways for racemization is key to preventing it. The following diagram illustrates the primary racemization mechanism to avoid.

G cluster_0 Desired Stereospecific SN2 Pathway cluster_1 Undesired Racemization Pathway S_Aziridine (S)-Aziridine SN2_TS SN2 Transition State (Inversion of Stereochemistry) S_Aziridine->SN2_TS Nucleophile Attack Ring_Opened Ring-Opened Product (Defined Stereochemistry) SN2_TS->Ring_Opened S_Aziridine_Rac (S)-Aziridine Intermediate Achiral Intermediate (e.g., Ring-Opened Cation/Anion) S_Aziridine_Rac->Intermediate Harsh Conditions (Heat, Strong Acid/Base) Racemic_Product Racemic Product Intermediate->Racemic_Product Non-Stereospecific Ring Closure/Protonation

Caption: Desired SN2 vs. Undesired Racemization Pathway.

Experimental Protocols

Here are detailed protocols for common reactions, designed to preserve the stereochemistry of this compound.

Protocol 1: Stereoretentive Nucleophilic Ring-Opening with a Soft Nucleophile (e.g., Thiol)

This protocol is optimized for nucleophiles that require mild activation of the aziridine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: Add the thiol nucleophile (1.2 eq) to the cooled solution.

  • Catalyst Addition: Slowly add a mild Lewis acid catalyst, such as ZnCl₂ (0.2 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure at room temperature. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: N-Deprotection (Boc Removal) with Minimal Racemization

This protocol uses controlled acidic conditions to remove the Boc group while minimizing side reactions.

  • Preparation: Dissolve the N-Boc protected aziridine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M in a round-bottom flask at room temperature.

  • Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Quenching and Neutralization: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Solvent Removal: Concentrate the solution under reduced pressure at low temperature to obtain the deprotected aziridine. Use the crude product immediately in the next step if possible, as N-H aziridines can be less stable.

Data Summary Table

The following table summarizes recommended conditions to prevent racemization for various reaction types.

Reaction TypeKey Parameters to ControlRecommended ConditionsPotential Pitfalls
Nucleophilic Ring-Opening Temperature, Catalyst, Solvent-78 °C to 0 °C, Mild Lewis Acids (e.g., ZnCl₂), Aprotic/Non-polar Solvents (DCM, Toluene)High temperatures, strong Lewis acids (e.g., AlCl₃), protic solvents.
N-Deprotection (Boc) Acid Strength, TemperatureTFA in DCM at 0 °CStronger acids (e.g., HCl in Dioxane) at elevated temperatures.
Reduction of Ester Reducing Agent, TemperatureDiisobutylaluminium hydride (DIBAL-H) at -78 °CLiAlH₄ at higher temperatures can lead to over-reduction and side reactions.
Workup & Purification pH, Stationary PhaseNeutral pH, Neutralized Silica GelAcidic or basic workup conditions, prolonged chromatography.

Logical Troubleshooting Workflow

If you encounter racemization, follow this logical workflow to diagnose and solve the issue.

G Start Racemization Observed Check_Reaction_Temp Was the reaction run at the lowest possible temperature? Start->Check_Reaction_Temp Check_Reagents Are the acid/base catalysts too strong? Check_Reaction_Temp->Check_Reagents Yes Solution_Temp Action: Rerun at lower temperature (e.g., -78 °C). Check_Reaction_Temp->Solution_Temp No Check_Time Was the reaction time minimized? Check_Reagents->Check_Time No Solution_Reagents Action: Use a milder catalyst (e.g., switch AlCl3 to ZnCl2). Check_Reagents->Solution_Reagents Yes Check_Purification Was the purification performed under neutral conditions? Check_Time->Check_Purification Yes Solution_Time Action: Monitor closely and quench immediately upon completion. Check_Time->Solution_Time No Solution_Purification Action: Neutralize silica gel; use buffered workup. Check_Purification->Solution_Purification No End Stereochemical Integrity Preserved Check_Purification->End Yes Solution_Temp->End Solution_Reagents->End Solution_Time->End Solution_Purification->End

Caption: A step-by-step troubleshooting workflow for racemization issues.

References

  • Ishikawa, T. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2837-2877. [Link]

  • Hu, X., Chen, H., & Pu, L. (2007). Asymmetric synthesis of both enantiomers of α-amino acids through catalytic asymmetric addition of diethyl phosphite to imines and subsequent oxidative cleavage of the C–P bond. Tetrahedron Letters, 48(10), 1775-1778. [Link]

  • Choi, Y., and Ha, H.-J. (2021). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 9, 759483. [Link]

  • Sweeney, J. B. (2002). Aziridines: epoxides' ugly cousins? Chemical Society Reviews, 31(5), 247-258. [Link]

  • Padwa, A., & Murphree, S. S. (2006). Synthetic applications of activated aziridines. Arkivoc, 2006(3), 6-33. [Link]

Validation & Comparative

comparison of synthetic routes to (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

The chiral aziridine, this compound, is a highly valuable synthetic intermediate in medicinal and organic chemistry. Its strained three-membered ring and defined stereochemistry make it a versatile building block for the enantioselective synthesis of complex nitrogen-containing molecules, including unnatural amino acids and pharmacologically active compounds.[1][2] The development of efficient and stereoselective synthetic routes to this compound is therefore of significant interest to researchers in drug development and process chemistry.

This guide provides a comparative analysis of three distinct and prominent synthetic strategies for obtaining this compound. Each route is evaluated based on its underlying chemical principles, experimental feasibility, yield, stereocontrol, and overall efficiency.

Route 1: Diastereoselective Ring Closure from a Chiral Precursor

This classical and reliable approach leverages a chiral pool starting material, L-serine, to establish the desired (S)-stereochemistry at the C2 position of the aziridine ring. The synthesis proceeds through the formation of a β-amino alcohol derivative, which then undergoes an intramolecular cyclization to form the aziridine.[3][4]

Synthetic Strategy and Rationale

The core of this strategy is an intramolecular nucleophilic substitution (SN2) reaction. The synthesis begins with the readily available and optically pure L-serine methyl ester. The amino group is first protected with a tert-butoxycarbonyl (Boc) group, which serves a dual purpose: it prevents side reactions of the amine and acts as the final N-substituent on the aziridine ring. The critical step involves the conversion of the primary hydroxyl group into a good leaving group, typically a tosylate or mesylate. Subsequent treatment with a non-nucleophilic base promotes the deprotonation of the carbamate nitrogen, which then acts as an intramolecular nucleophile, displacing the leaving group to form the strained aziridine ring with inversion of configuration at the carbon bearing the leaving group. However, since the starting material is L-serine, the stereochemistry at C2 is retained.

Experimental Protocol

Step 1: N-Boc Protection of L-Serine Methyl Ester

  • To a solution of L-serine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-serine methyl ester.

Step 2: O-Tosylation of N-Boc-L-Serine Methyl Ester

  • Dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • The combined organic layers are washed with 1 M HCl, brine, dried over anhydrous sodium sulfate, and concentrated to give the tosylated intermediate.

Step 3: Base-Mediated Aziridination

  • Dissolve the crude tosylated product in anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (1.2 eq) at room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Workflow Diagram

Route 1 start L-Serine Methyl Ester step1 N-Boc Protection start->step1 Boc₂O, NaHCO₃ intermediate1 N-Boc-L-Serine Methyl Ester step1->intermediate1 step2 O-Tosylation intermediate1->step2 TsCl, Et₃N intermediate2 Tosylated Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 K-OtBu product (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate step3->product

Figure 1. Synthetic workflow from L-Serine methyl ester.

Route 2: Organocatalytic Asymmetric Aziridination

This modern approach relies on the direct, enantioselective aziridination of an achiral alkene using a chiral organocatalyst. This method is often more atom-economical and can be performed under mild reaction conditions.

Synthetic Strategy and Rationale

The reaction involves the conjugate addition of a nitrogen source to methyl acrylate, catalyzed by a chiral amine catalyst, such as a quinidine-derived catalyst.[5] The nitrogen source is typically a protected hydroxylamine derivative. The chiral catalyst forms a chiral enamine intermediate with the methyl acrylate, which then undergoes a stereocontrolled Michael addition with the nitrogen source. Subsequent intramolecular cyclization with displacement of a leaving group on the nitrogen source furnishes the chiral aziridine. The stereochemistry of the final product is dictated by the chirality of the catalyst.

Experimental Protocol

Step 1: Preparation of the N-Boc-O-tosylhydroxylamine

  • Synthesize N-Boc-hydroxylamine from hydroxylamine hydrochloride and Boc2O.

  • React N-Boc-hydroxylamine (1.0 eq) with p-toluenesulfonyl chloride (1.1 eq) in the presence of pyridine in dichloromethane at 0 °C to yield N-Boc-O-tosylhydroxylamine.

Step 2: Asymmetric Aziridination

  • To a solution of methyl acrylate (2.0 eq) and a chiral quinidine-derived thiourea catalyst (0.1 eq) in toluene at -20 °C, add N-Boc-O-tosylhydroxylamine (1.0 eq).

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography to yield this compound.

Workflow Diagram

Route 2 start1 Methyl Acrylate reaction Asymmetric Aziridination start1->reaction start2 N-Boc-O-tosylhydroxylamine start2->reaction catalyst Chiral Organocatalyst catalyst->reaction product (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate reaction->product

Figure 2. Organocatalytic asymmetric aziridination workflow.

Route 3: N-Boc Protection of (S)-Methyl Aziridine-2-carboxylate

This route is a straightforward approach if the precursor, (S)-methyl aziridine-2-carboxylate, is commercially available or can be synthesized efficiently. It involves the direct protection of the aziridine nitrogen with a Boc group.

Synthetic Strategy and Rationale

This is the most direct route, assuming the availability of the chiral precursor. The reaction involves the nucleophilic attack of the aziridine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a mild base to neutralize the acid byproduct. This method is generally high-yielding and clean, with the primary challenge being the accessibility of the starting material.

Experimental Protocol
  • Dissolve (S)-methyl aziridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary, but is often of high purity.

Workflow Diagram

Route 3 start (S)-Methyl Aziridine-2-carboxylate step1 N-Boc Protection start->step1 Boc₂O, Et₃N product (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate step1->product

Sources

A Comparative Guide to Chiral Auxiliaries: Alternatives to (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries represent a robust and reliable strategy for inducing asymmetry, temporarily guiding the formation of new stereocenters before being cleaved and often recycled.[1][2] While chiral aziridines like (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate serve as powerful chiral building blocks, particularly for the synthesis of complex amino acids and enzyme inhibitors through stereospecific ring-opening reactions, the broader field of asymmetric synthesis often requires auxiliaries that can be appended to a prochiral substrate to direct a wider range of transformations.[3][4]

This guide provides an in-depth comparison of several prominent classes of chiral auxiliaries that serve as powerful alternatives, focusing on their mechanisms, performance in key asymmetric reactions, and practical considerations for their application. We will delve into the utility of Evans' Oxazolidinones, Oppolzer's Sultams, Enders' RAMP/SAMP Hydrazones, and Myers' Pseudoephedrine-based systems, providing the experimental data and procedural insights necessary for informed selection in your synthetic campaigns.

The Benchmark: Understanding Aziridine-2-Carboxylates

This compound and its analogs are valuable chiral synthons. Their utility stems from the high ring strain of the aziridine core, which facilitates predictable and highly regioselective and stereospecific ring-opening by a variety of nucleophiles.[3][5] This reactivity allows for the direct installation of complex functionality, making them precursors for enantiomerically pure α-amino acids and other biologically active molecules.[3] However, their primary role is that of a chiral building block rather than a traditional, recyclable auxiliary that directs reactions on an appended prochiral moiety. For many common asymmetric transformations, such as alkylations, aldol reactions, and conjugate additions, other classes of auxiliaries are more broadly employed.

Key Alternatives and Their Mechanistic Underpinnings

The most effective chiral auxiliaries operate by covalently bonding to a substrate, creating a new molecule with a built-in stereochemical bias. This bias forces subsequent reactions to occur diastereoselectively. The choice of auxiliary is dictated by the desired transformation, the need for specific stereochemical outcomes (e.g., syn vs. anti in aldol reactions), and the ease of removal under conditions that preserve the newly created stereocenter.[2][6]

Evans' Oxazolidinones

Pioneered by David A. Evans, oxazolidinones are among the most versatile and reliable chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[1][7] They are typically derived from readily available and inexpensive chiral amino alcohols.

Mechanism of Stereocontrol: The power of Evans' auxiliaries lies in their ability to form rigid, chelated enolates. Acylation of the oxazolidinone nitrogen is followed by deprotonation with a suitable base (e.g., LDA or NaHMDS). In the presence of a Lewis acid like dibutylboron triflate (Bu₂BOTf), a well-defined Z-enolate is formed, which chelates to the boron center.[6][8] The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or phenyl) effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This leads to predictable and high levels of diastereoselectivity.[1][9]

Workflow for Asymmetric Aldol Reaction Using an Evans' Auxiliary

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Asymmetric Reaction cluster_cleavage Step 3: Auxiliary Removal start N-Acyl Oxazolidinone enolate Formation of Boron (Z)-Enolate (Bu₂BOTf, DIPEA) start->enolate transition Chelated Zimmerman-Traxler Transition State enolate->transition aldehyde Aldehyde aldehyde->transition product Diastereomerically Enriched Aldol Adduct transition->product cleavage Cleavage (e.g., LiOH, H₂O₂ or Me₂AlCl) product->cleavage final_product Enantiopure Aldol Product (e.g., Acid, Alcohol, Ester) cleavage->final_product recycling Recovered Auxiliary cleavage->recycling

Caption: Simplified representation of stereocontrol in an Oppolzer's sultam enolate.

Enders' RAMP/SAMP Hydrazones

The RAMP/SAMP hydrazone methodology, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones. [10]The auxiliaries, (R)- and (S)-1-amino-2-methoxymethylpyrrolidine, are derived from proline.

Mechanism of Stereocontrol: The reaction sequence involves the formation of a hydrazone between the carbonyl compound and the RAMP or SAMP auxiliary. [10]Deprotonation with a strong base like LDA generates a conformationally rigid, chelated azaenolate. The lithium cation is coordinated between the nitrogen of the enolate and the oxygen of the methoxymethyl side chain. [11][12]This rigid structure forces the incoming electrophile to approach from the sterically less encumbered face, opposite to the pyrrolidine ring, leading to excellent stereocontrol. [11]The auxiliary can then be removed by ozonolysis or hydrolysis to regenerate the α-alkylated carbonyl compound. [10]

Myers' Pseudoephedrine and Pseudoephenamine

The use of pseudoephedrine as a chiral auxiliary was pioneered by Andrew G. Myers. [13][14]It is particularly effective for the asymmetric alkylation of carboxylic acid derivatives.

Mechanism of Stereocontrol: Pseudoephedrine is first acylated to form a tertiary amide. Upon treatment with a strong base (e.g., LDA), deprotonation occurs at the α-carbon to the carbonyl and the hydroxyl group, forming a rigid lithium-chelated Z-enolate. [1][13]The stereochemistry of the alkylation is controlled by the conformation of this chelated intermediate, where the phenyl and methyl groups of the auxiliary direct the incoming electrophile to the opposite face. [1]A significant advantage is that the alkylated amide products can be readily cleaved under various conditions to yield enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones. [14][15] Due to restrictions on the sale of pseudoephedrine, a practical alternative, pseudoephenamine, has been developed. It often provides equal or superior diastereoselectivities, especially in the formation of quaternary stereocenters, and its derivatives tend to be more crystalline. [16][17]

Performance Comparison: A Data-Driven Overview

The selection of a chiral auxiliary is often guided by its reported performance in similar transformations. The following table summarizes representative data for the asymmetric alkylation of propionyl derivatives, a common benchmark reaction.

Chiral AuxiliaryElectrophile (E-X)Base / AdditiveDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Benzyl BromideNaHMDS>99:190-95[1]
(1S)-(-)-2,10-Camphorsultam Methyl IodideLDA>98:285-95[18]
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Ethyl IodideLDA>96:480-90[12]
(1S,2S)-(+)-Pseudoephedrine Benzyl BromideLDA, LiCl>98:290[14][15]
(1S,2S)-Pseudoephenamine Benzyl BromideLDA, LiCl>99:193[16][17]

Note: Diastereomeric ratios and yields are highly dependent on the specific substrate, electrophile, and reaction conditions. The data presented are representative examples to illustrate general efficacy.

Experimental Protocols: A Practical Guide

To provide a tangible sense of the application of these auxiliaries, a detailed protocol for an Evans' asymmetric alkylation is provided below.

Protocol: Asymmetric Alkylation of (4R,5S)-4-Methyl-5-phenyl-N-propionyl-2-oxazolidinone

Objective: To synthesize (R)-2-methyl-3-phenylpropanoic acid via asymmetric benzylation.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Standard aqueous workup and purification reagents

Step-by-Step Procedure:

  • N-Acylation:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

    • After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. Purify the crude product by flash chromatography to yield the N-propionyl oxazolidinone.

  • Asymmetric Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under argon.

    • Add NaHMDS (1.1 eq) dropwise over 10 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereoselectivity can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

    • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

    • Stir the mixture vigorously at room temperature for 4-6 hours.

    • Quench the excess peroxide by adding aqueous Na₂SO₃.

    • Acidify the mixture to pH ~1 with aqueous HCl. Extract the desired carboxylic acid with ethyl acetate.

    • The chiral auxiliary can be recovered from the aqueous layer by extraction with dichloromethane.

Conclusion and Strategic Selection

While this compound is an excellent chiral building block for specific synthetic targets, a broader range of asymmetric transformations is enabled by traditional chiral auxiliaries.

  • Evans' Oxazolidinones are a top choice for high diastereoselectivity in alkylation and aldol reactions, with well-understood mechanisms. [7][8]* Oppolzer's Sultams offer excellent stereocontrol and the advantage of highly crystalline derivatives, which can simplify purification. [19][18]* Enders' RAMP/SAMP Hydrazones are unparalleled for the asymmetric α-alkylation of aldehydes and ketones. [10][20]* Myers' Pseudoephedrine/Pseudoephenamine system is highly effective for preparing a variety of enantiomerically enriched carbonyl compounds from a common intermediate, with pseudoephenamine offering a non-regulated alternative. [16][17] The optimal choice depends on the specific reaction, desired product, and practical considerations such as cost, availability, and ease of removal. This guide serves as a foundational resource to aid researchers in navigating these choices and designing robust, stereoselective synthetic routes.

References

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]

  • Oreate AI Blog. (2024). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Available at: [Link]

  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. NIH Public Access. Available at: [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Available at: [Link]

  • Myers, A. G., et al. (1995). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. ProQuest. Available at: [Link]

  • Bull, S. D., et al. (1998). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Seebach, D., et al. (1996). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

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  • Kazmaier, U. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. CORE. Available at: [Link]

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  • Job, A., et al. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron. Available at: [Link]

  • Enders, D., et al. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses. Available at: [Link]

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  • ResearchGate. (2018). Chiral auxiliary removal to generate enantioenriched β-tetralones and... Available at: [Link]

  • Lu, Y., et al. (2016). Chiral Aldehyde Catalysis for the Catalytic Asymmetric Activation of Glycine Esters. PubMed. Available at: [Link]

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validation of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and pharmaceutical development, the unequivocal determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules such as this compound, a versatile building block in organic synthesis.[1][2] The precise arrangement of atoms in this strained three-membered ring system dictates its reactivity and its utility in the stereoselective synthesis of more complex molecules. While single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation, its application can be contingent on obtaining suitable crystalline material. This guide provides an in-depth comparison of X-ray crystallography with powerful alternative techniques for the comprehensive structural and stereochemical validation of this compound and related chiral aziridines.

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, revealing bond lengths, bond angles, and the absolute configuration of chiral centers. The process involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to generate a three-dimensional electron density map of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

A generalized protocol for the crystallographic analysis of a small organic molecule like this compound is as follows:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include hexane, ethyl acetate, or mixtures thereof.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods or Patterson synthesis. The initial model is then refined against the experimental data to obtain the final structure with high precision.

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration is typically determined using anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.

Comparative Analysis of Validation Techniques

In instances where suitable crystals for X-ray diffraction cannot be obtained, a combination of spectroscopic and chromatographic techniques provides a robust alternative for structural and stereochemical validation.

Technique Principle Information Obtained Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Unambiguous, definitive structural determination.Requires high-quality single crystals, which can be difficult to grow. Provides solid-state conformation.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldConnectivity, relative stereochemistry (via NOE and coupling constants), and enantiomeric purity (with chiral solvating agents).Non-destructive, provides information about the solution-state structure and dynamics.Absolute configuration determination is indirect. Signal overlap can be an issue for complex molecules.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightAbsolute configuration.Does not require crystallization. Provides solution-state conformation.Requires comparison with quantum chemical calculations. Can be less sensitive for molecules with low vibrational activity.[5][6][7][8]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phaseEnantiomeric purity (% ee), separation of enantiomers for further characterization.Highly accurate and precise for determining enantiomeric excess. Can be used for preparative separations.[1][9]Does not provide direct structural information. Method development can be time-consuming.

Alternative Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and stereochemistry of a molecule in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the tert-butyl, methyl ester, and aziridine ring protons and carbons.

To determine the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments can be employed. For determining the enantiomeric excess, chiral solvating agents can be used to induce diastereomeric environments, leading to separate signals for the two enantiomers in the NMR spectrum.[10][11]

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
  • Sample Preparation: Dissolve a known amount of the racemic or enantiomerically enriched aziridine dicarboxylate in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Solvating Agent (CSA): Add a stoichiometric amount of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • Acquisition of Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The signals corresponding to the protons of the two enantiomers should be resolved into two distinct sets.

  • Integration and % ee Calculation: Integrate the corresponding signals for each enantiomer to determine the enantiomeric excess (% ee).

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[5][6][7][8] It measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. The experimental spectrum is then compared to a theoretically calculated spectrum for a known enantiomer to make the assignment.

Experimental Workflow: VCD Analysis

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Dissolve Sample in CDCl3 exp_measure Measure IR and VCD Spectra exp_sample->exp_measure exp_spectrum Experimental VCD Spectrum exp_measure->exp_spectrum compare Compare Spectra exp_spectrum->compare comp_model Build 3D Model of (S)-enantiomer comp_calc DFT Calculation (e.g., B3LYP/6-31G*) comp_model->comp_calc comp_spectrum Calculated VCD Spectrum comp_calc->comp_spectrum comp_spectrum->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for absolute configuration determination using VCD.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for determining the enantiomeric purity of a chiral compound.[1][9] The separation is achieved by passing a solution of the analyte through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.

For aziridine-2-carboxylates, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown excellent performance in resolving enantiomers.[1]

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase, for instance, a Chiralpak® or Chiralcel® column.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol.

  • Sample Preparation: Dissolve the aziridine dicarboxylate sample in the mobile phase.

  • Injection and Separation: Inject the sample into the HPLC system. The enantiomers will be separated on the chiral column.

  • Detection and Quantification: Detect the eluted enantiomers using a UV detector (e.g., at 210 nm). The peak areas are integrated to determine the enantiomeric ratio and calculate the enantiomeric excess.

Conclusion

The definitive validation of the structure of this compound, as with any chiral molecule, relies on a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the most detailed and unambiguous structural information, its application is dependent on the availability of high-quality crystals. In its absence, a combination of NMR spectroscopy for determining connectivity and relative stereochemistry, VCD for assigning the absolute configuration in solution, and chiral HPLC for quantifying enantiomeric purity offers a robust and comprehensive strategy for the complete structural elucidation and validation of this important synthetic building block. This integrated approach ensures the scientific integrity of research and development efforts that utilize this and related chiral aziridine derivatives.

References

  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1607-1613. Available at: [Link]

  • Fodor, L., et al. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. The Journal of Organic Chemistry, 85(17), 11348-11357. Available at: [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Available at: [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 18-22. Available at: [Link]

  • Fodor, L., et al. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. ACS Publications. Available at: [Link]

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A Researcher's Guide to the Cost-Effectiveness of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Strained Ring

In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate stands out as a potent and versatile intermediate. Its inherent ring strain (approximately 26-27 kcal/mol) makes it highly susceptible to nucleophilic ring-opening, providing regio- and stereocontrolled access to a diverse array of non-proteinogenic α- and β-amino acids.[1] The presence of the N-Boc (tert-butyloxycarbonyl) activating group enhances this reactivity, allowing for milder reaction conditions and broader substrate scope compared to unactivated aziridines.[2][3]

However, its utility is often weighed against its acquisition cost. Commercial prices for research quantities can be significant, prompting scientists to question its overall cost-effectiveness.[4][5] This guide provides a comprehensive cost-analysis framework, comparing the synthetic route using this aziridine derivative with a common alternative pathway: chiral pool synthesis starting from L-serine. We will delve beyond the sticker price of reagents to evaluate factors such as step economy, yield, and downstream processing costs to present a holistic view for researchers in drug development and process chemistry.

The Central Synthon: Understanding its Reactivity

The power of this compound lies in its predictable reactivity. The N-Boc group activates the aziridine, making the ring carbons electrophilic. Nucleophilic attack can theoretically occur at either the C2 or C3 position. For many synthetically useful nucleophiles, the attack is highly regioselective, predominantly occurring at the less sterically hindered C3 position.[3][6] This reaction proceeds with a clean inversion of stereochemistry, effectively transferring the chirality of the starting aziridine to the newly formed stereocenter in the product.

This predictable outcome is invaluable for constructing complex chiral molecules, as it minimizes the formation of difficult-to-separate diastereomers and simplifies purification processes.

Comparative Analysis: Two Paths to a Chiral β-Amino Acid

To provide a tangible comparison, we will analyze the synthesis of a valuable target molecule, (S)-β-phenylalanine methyl ester, via two distinct routes:

  • Route A: Nucleophilic ring-opening of this compound.

  • Route B: A multi-step synthesis starting from the inexpensive, naturally occurring chiral building block, L-serine.[7]

The following diagram illustrates the conceptual workflow for both synthetic strategies.

G cluster_A Route A: Aziridine Strategy cluster_B Route B: Chiral Pool (L-Serine) Strategy A1 (S)-Aziridine Dicarboxylate A3 Ring-Opening Reaction A1->A3 A2 Cuprate Reagent (from Phenyl Grignard) A2->A3 A4 Target: (S)-β-Phenylalanine Derivative A3->A4 High Yield, Single Step B1 L-Serine B2 Protection Steps (Amine & Acid) B1->B2 Multiple Steps B3 Hydroxyl Activation (e.g., Tosylation) B2->B3 Multiple Steps B4 Nucleophilic Displacement (e.g., with Phenylcuprate) B3->B4 Multiple Steps B5 Deprotection B4->B5 Multiple Steps B6 Target: (S)-β-Phenylalanine Derivative B5->B6 Multiple Steps

Caption: Comparative workflow for synthesizing a chiral β-amino acid.

Head-to-Head Cost & Performance Analysis

The true cost of a synthetic route extends beyond the price of the primary starting materials. It encompasses reagents, solvents, labor (approximated by the number of steps and complexity), and overall yield. The following table provides a model cost-analysis for the synthesis of 10 mmol of the target product.

MetricRoute A: Aziridine MethodRoute B: L-Serine MethodJustification & Causality
Primary Chiral SM This compoundL-SerineThe aziridine is a specialized, high-value synthon, while L-serine is a commodity amino acid.
Estimated SM Cost HighLowBased on typical catalog prices from major chemical suppliers.[4][5]
Number of Steps 1 (Core Transformation)4-5 StepsRoute A is highly step-economical. Route B requires protection, activation, displacement, and deprotection.[7]
Key Reagents Phenylmagnesium bromide, CuIBoc₂O, Diazomethane, TsCl, Phenylmagnesium bromide, CuI, TFARoute B necessitates additional reagents for protection (Boc₂O, CH₂N₂) and activation (TsCl).
Overall Yield ~85-95%~40-60% (Cumulative)Single, high-yielding steps are more efficient than multi-step sequences where yields compound negatively.
Labor & Time Low (1-2 days)High (4-6 days)Fewer reaction setups, workups, and purifications significantly reduce active research time.
Purification Complexity Low (Simple column chromatography)Moderate-High (Multiple chromatographic purifications)Each step in Route B introduces new impurities, requiring repeated, time-consuming purification.
Waste Generation LowHighMore steps inherently lead to greater solvent and reagent waste.
Calculated Cost/Gram Lower than expected Higher than expected While the initial reagent cost for Route B is low, the poor step economy, high labor, and low cumulative yield dramatically increase the final cost per gram of pure product.
Experimental Protocols: A Practical Comparison

To fully appreciate the practical implications of the cost analysis, detailed experimental protocols are provided below.

Protocol A: Synthesis of N-Boc-(S)-β-Phenylalanine Methyl Ester via Aziridine Ring-Opening

This protocol is based on established procedures for the regioselective ring-opening of N-activated aziridine-2-carboxylates.[1][3]

  • Step 1: Preparation of the Organocuprate Reagent

    • To a flame-dried flask under argon, add Copper(I) Iodide (CuI, 1.1 mmol).

    • Cool the flask to -20 °C and add dry THF (10 mL).

    • Slowly add Phenylmagnesium bromide (1.1 mmol, 1.0 M solution in THF).

    • Stir the resulting mixture at -20 °C for 30 minutes.

  • Step 2: Ring-Opening Reaction

    • In a separate flask, dissolve this compound (1.0 mmol) in dry THF (5 mL).

    • Cool this solution to -78 °C.

    • Slowly transfer the prepared organocuprate reagent to the aziridine solution via cannula.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Step 3: Workup and Purification

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure product.

Protocol B: Synthesis from L-Serine

This multi-step protocol is a standard approach derived from chiral pool synthesis principles.[7]

  • Step 1: N-Boc and O-Methyl Protection of L-Serine

    • Suspend L-Serine (1.0 mmol) in Methanol (10 mL) and cool to 0 °C.

    • Bubble Diazomethane (CH₂N₂) gas (generated from Diazald) through the solution until a persistent yellow color is observed. (Caution: Diazomethane is explosive and toxic).

    • Quench excess diazomethane with acetic acid.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) and Triethylamine (1.5 mmol). Stir at room temperature for 12 hours.

    • Purify by extraction and chromatography to yield N-Boc-L-serine methyl ester.

  • Step 2: Activation of the Hydroxyl Group

    • Dissolve the protected serine (1.0 mmol) in Dichloromethane (DCM, 10 mL) and cool to 0 °C.

    • Add Triethylamine (1.5 mmol) followed by p-Toluenesulfonyl chloride (TsCl, 1.2 mmol).

    • Stir for 4 hours, then purify by extraction and chromatography to yield the tosylated intermediate.

  • Step 3: Nucleophilic Displacement

    • Prepare the organocuprate reagent as described in Protocol A, Step 1.

    • Dissolve the tosylated intermediate (1.0 mmol) in THF and add it to the cuprate reagent at -78 °C.

    • Stir and work up as described in Protocol A, Step 3 to yield the target molecule.

Visualization of Key Transformation

The core value of the aziridine synthon is its ability to directly convert a C-N and C-C bond framework into a more complex amino acid structure in a single, stereocontrolled step.

Caption: Mechanism of stereospecific ring-opening.

Conclusion and Strategic Recommendations

While a superficial analysis of starting material costs might favor the L-serine route, a comprehensive evaluation reveals a different story. The use of This compound offers compelling advantages in:

  • Step Economy: Drastically reduces the number of synthetic operations, saving significant time and labor.

  • Overall Yield: Avoids the compounding loss of material inherent in multi-step sequences.

  • Predictability and Purity: The clean, stereospecific reaction simplifies purification and reduces the generation of complex byproduct mixtures.

Recommendation: For research and development settings where speed, efficiency, and predictability are paramount, the aziridine-based approach is often the more cost-effective strategy. The higher upfront cost of the synthon is frequently offset by substantial savings in labor, solvent, and purification costs, ultimately leading to a lower cost-per-gram of the final, pure compound. The chiral pool approach, while appearing cheaper initially, is better suited for situations where the specific starting material is exceptionally inexpensive and the required labor and time are not critical constraints.

References

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  • Schematic reaction scheme of the synthesis of β-amino acids catalyzed... Source: ResearchGate.

  • eMolecules​ 1-TERT-BUTYL 2-METHYL AZIRIDINE-1,2-DICARBOXYLATE | 181212-90-8 | Fisher Scientific. Source: Fisher Scientific.

  • aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Source: KURENAI Repository, Kyoto University.

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A Comparative Guide to the Biological Activity of Compounds Derived from (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate stands as a cornerstone chiral building block in medicinal chemistry. Its inherent ring strain and defined stereochemistry provide a powerful scaffold for the synthesis of a diverse array of biologically active molecules. This guide offers an in-depth comparison of the performance of compounds derived from this versatile synthon against alternative therapeutic strategies, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

The unique three-membered ring structure of aziridines, characterized by significant ring strain, makes them highly reactive electrophiles. This reactivity, when harnessed within a chiral framework, allows for the stereospecific synthesis of complex nitrogen-containing compounds. The (S)-configuration at the C-2 position of the aziridine ring is pivotal, as biological systems often exhibit strict stereoselectivity. The tert-butyl and methyl ester groups on the aziridine-1,2-dicarboxylate offer differential reactivity, enabling selective modification and the introduction of diverse functionalities to modulate biological activity.

This guide will explore the anticancer and enzyme inhibitory properties of compounds synthesized from this chiral aziridine, providing a critical analysis of their efficacy and mechanistic underpinnings in comparison to other relevant compounds.

I. Anticancer Activity: A Tale of Two Enantiomers and Beyond

The cytotoxic potential of aziridine-containing compounds has been extensively documented, with many acting as alkylating agents that crosslink DNA, leading to cell cycle arrest and apoptosis.[1][2] The stereochemistry of the aziridine ring can significantly influence this activity.

Performance Comparison: Aziridine Derivatives vs. Non-Aziridine Anticancer Agents

The following table summarizes the cytotoxic activity (IC50) of various aziridine derivatives against different cancer cell lines, compared with standard chemotherapeutic agents.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
(S)-Aziridine-phosphine oxide 5 HeLa6.4Cell cycle arrest in S phase, induction of reactive oxygen species (ROS)[3]
(S)-Aziridine-phosphine oxide 7 Ishikawa10.5Cell cycle arrest in S phase, induction of ROS[3]
AzGalp (Aziridinyl Galactopyranoside) HL-6011.1Induction of DNA damage (bulky adducts)[4]
Cisplatin (Non-aziridine control) HeLaComparable to 5 & 7DNA cross-linking[3]
Doxorubicin (Non-aziridine control) MCF-74.17DNA intercalation, topoisomerase II inhibition[5]
cis-Stilbene-1,2,3-triazole 9j HCT-1163.25Tubulin polymerization inhibition, G2/M phase cell cycle arrest[6]

Expert Insights: The data clearly indicates that chiral aziridine derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to established drugs like cisplatin.[3] The mechanism often involves the induction of apoptosis through various pathways, including DNA damage and the generation of reactive oxygen species.[3][4] The choice of substituents on the aziridine ring is critical for modulating this activity and selectivity towards cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of living cells.[1]

Step-by-Step Methodology: [1][7]

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells (e.g., HeLa, HCT-116).

    • Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Induction of Apoptosis

Many aziridine-based anticancer agents exert their effect by inducing apoptosis. This programmed cell death can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of caspases.[2][8]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Response cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Cellular Dismantling Aziridine Aziridine Derivative Bax_Bak Bax/Bak Activation Aziridine->Bax_Bak Induces Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Sources

A Comparative Guide to the Reactivity of Chiral N-Activated Aziridines: A Computational Perspective on (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate, a key building block in modern organic synthesis. We will delve into computational studies that elucidate its reaction mechanisms and compare its reactivity profile with other commonly employed N-activated aziridines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of chiral aziridines.

Introduction: The Synthetic Power of Strained Rings

Chiral aziridines are versatile three-membered nitrogen-containing heterocycles that serve as powerful intermediates in the synthesis of complex, nitrogen-containing molecules, including chiral amines and amino acids.[1][2][3] Their utility stems from the high ring strain (approximately 27 kcal/mol), which facilitates regio- and stereoselective ring-opening reactions with a wide array of nucleophiles.[4][5]

The reactivity of the aziridine ring is critically influenced by the substituent on the nitrogen atom. Non-activated aziridines, with alkyl groups on the nitrogen, are relatively inert and require harsh conditions or acid catalysis for ring-opening.[5][6] In contrast, "activated" aziridines, featuring an electron-withdrawing group (EWG) on the nitrogen, are significantly more susceptible to nucleophilic attack under milder conditions.[7][8] This activation is central to their synthetic utility.

This compound is a prime example of an activated aziridine. It features a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the C2 position. These features not only activate the ring but also provide handles for further synthetic transformations, making it a valuable chiral synthon.[9][10]

The Role of Computational Chemistry in Predicting Reactivity

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding and predicting the reactivity of aziridines.[7] By modeling the potential energy surface of a reaction, we can determine key thermodynamic and kinetic parameters that govern its outcome.

Key Computational Metrics:

  • Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur. A lower activation energy corresponds to a faster reaction rate.

  • Reaction Energy (ΔG_rxn): The overall free energy change of a reaction. A negative value indicates a thermodynamically favorable process.

  • Regioselectivity: In cases where a nucleophile can attack multiple sites, comparing the activation energies for each pathway allows for the prediction of the major product.

The insights gained from these computational models enable chemists to select optimal reaction conditions, predict product distributions, and even design novel synthetic routes with greater efficiency.

Reactivity Profile of a Boc-Activated Aziridine

The tert-butoxycarbonyl (Boc) group in this compound serves as a potent activating group. Its electron-withdrawing nature enhances the electrophilicity of the aziridine ring carbons, making them more susceptible to nucleophilic attack.[11][12]

A critical aspect of the reactivity of aziridine-2-carboxylates is the regioselectivity of the ring-opening reaction. Nucleophilic attack can occur at either the C2 (α-carbon) or C3 (β-carbon) position, leading to different product isomers.

  • Attack at C2: This pathway is sterically hindered by the adjacent methyl ester group but can be electronically favored in some cases. It leads to the formation of a β-substituted α-amino acid derivative.

  • Attack at C3: This is often the preferred pathway for many nucleophiles, leading to α-substituted β-amino acid derivatives.[8][13]

The following diagram illustrates the two potential pathways for nucleophilic ring-opening.

cluster_main Regioselectivity in Nucleophilic Ring-Opening Aziridine (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate TS_C3 Transition State (Attack at C3) Aziridine->TS_C3  Path A (β-attack) TS_C2 Transition State (Attack at C2) Aziridine->TS_C2  Path B (α-attack) Nu Nucleophile (Nu⁻) Nu->TS_C3 Nu->TS_C2 Product_C3 β-Amino Acid Derivative (Major Product) TS_C3->Product_C3 Product_C2 α-Amino Acid Derivative (Minor Product) TS_C2->Product_C2

Caption: Potential nucleophilic attack pathways on the aziridine ring.

Computational modeling can precisely quantify the activation energies for both Path A and Path B. For many common nucleophiles, the calculated energy barrier for attack at the C3 position is lower than that for the C2 position, corroborating experimental observations that β-attack is often favored.

Comparison with Other N-Activating Groups

The choice of the N-activating group is a critical decision in designing a synthetic sequence involving aziridines. Different EWGs modulate the reactivity of the aziridine ring in distinct ways. Below is a comparison of the Boc group with other common activating groups.

Activating GroupFormulaElectronic EffectReactivity LevelKey Features & Considerations
Tert-butoxycarbonyl (Boc) -CO₂C(CH₃)₃Moderately Electron-WithdrawingModerateEasily removed under mild acidic conditions (e.g., TFA).[12] Good balance of activation and stability.
Tosyl (Ts) -SO₂C₆H₄CH₃Strongly Electron-WithdrawingHighSignificantly activates the ring for nucleophilic attack.[7] Removal requires harsh reducing conditions.
Benzyloxycarbonyl (Cbz) -CO₂CH₂C₆H₅Moderately Electron-WithdrawingModerateRemovable by hydrogenolysis, offering an orthogonal deprotection strategy.[8][13]
Acetyl (Ac) -COCH₃Moderately Electron-WithdrawingModerateCan be removed under basic or acidic conditions. Susceptible to direct nucleophilic attack at the carbonyl group.

Causality Behind Reactivity Differences:

The degree of activation correlates with the electron-withdrawing ability of the group attached to the nitrogen.[14] A strongly electron-withdrawing group like Tosyl polarizes the C-N bonds of the aziridine ring to a greater extent, making the ring carbons more electrophilic and thus lowering the activation energy for nucleophilic attack.[7] The Boc and Cbz groups provide a more moderate level of activation, which can be advantageous in preventing unwanted side reactions or decomposition of sensitive substrates.

The following workflow illustrates a typical computational approach to comparing these systems.

cluster_workflow Computational Workflow for Reactivity Comparison start Define Aziridine Structures (N-Boc, N-Ts, N-Cbz) and Nucleophile geom_opt Geometry Optimization of Reactants, Transition States, and Products start->geom_opt freq_calc Frequency Calculations to Confirm Stationary Points and Obtain Gibbs Free Energies geom_opt->freq_calc energy_calc Calculate Activation Energies (ΔG‡) and Reaction Energies (ΔG_rxn) freq_calc->energy_calc comparison Compare ΔG‡ to Determine Relative Reactivity and Regioselectivity energy_calc->comparison conclusion Predict Reactivity Order: Ts > Boc ≈ Cbz comparison->conclusion

Caption: A generalized workflow for computational reactivity studies.

Experimental Protocols and Validation

Computational predictions are most powerful when validated by experimental data. Below are representative protocols for the synthesis and reaction of a Boc-activated aziridine.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on established methods for N-Boc protection of aziridines.

  • Starting Material: To a solution of (S)-methyl 2-amino-3-hydroxypropanoate in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cyclization: Convert the hydroxyl group into a good leaving group (e.g., by mesylation or tosylation) to facilitate intramolecular cyclization to the corresponding methyl aziridine-2-carboxylate.

  • Boc Protection: To a solution of the crude methyl aziridine-2-carboxylate in dichloromethane at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[15]

  • Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction, perform an aqueous workup, and purify the final product by column chromatography.

Protocol 2: Nucleophilic Ring-Opening with Thiophenol

This protocol demonstrates a typical regioselective ring-opening reaction.

  • Reaction Setup: In an inert atmosphere, dissolve this compound in an aprotic solvent such as THF.

  • Nucleophile Addition: Add thiophenol and a mild base (e.g., K₂CO₃) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Analysis: After workup and purification, the product ratio (β-attack vs. α-attack) can be determined using ¹H NMR spectroscopy and/or HPLC. This ratio serves as a direct experimental validation of the regioselectivity predicted by computational studies.

The self-validating nature of this system lies in the clear correlation between the predicted lowest-energy transition state and the experimentally observed major product isomer. A strong agreement between computational and experimental results provides high confidence in the mechanistic understanding.

Conclusion

This compound is a valuable and versatile building block in asymmetric synthesis. Its reactivity is governed by the electronic properties of the N-Boc activating group, which provides a favorable balance of stability and reactivity for nucleophilic ring-opening reactions. Computational chemistry offers a powerful, predictive framework for understanding the intricate details of its reactivity, particularly regarding regioselectivity. By comparing the computational and experimental data for different N-activated systems, researchers can make informed decisions in the design and execution of synthetic strategies, ultimately accelerating the development of novel chemical entities.

References

  • Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. MDPI. [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, ACS Publications. [Link]

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  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC, NIH. [Link]

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  • a) Chiral aziridine‐2‐carboxylates can be leveraged as building blocks... ResearchGate. [Link]

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  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PMC, NIH. [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. [Link]

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  • The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Wiley Online Library. [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of Aziridine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Aziridine-2-carboxylate derivatives are foundational chiral building blocks in modern medicinal chemistry and drug development. Their high ring strain makes them versatile synthetic intermediates for producing a wide array of nitrogen-containing molecules, including alpha- and beta-amino acids and complex heterocyclic systems.[1][2] This inherent reactivity, however, presents a significant challenge for their characterization. Ensuring the structural integrity, absolute stereochemistry, and purity of these molecules is not merely a procedural step but a critical determinant of their efficacy and safety in downstream applications.

This guide provides an in-depth comparison of the primary analytical techniques for characterizing these valuable compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals navigate the complexities of their analysis.

Chapter 1: Foundational Structural Elucidation

The first step in any characterization workflow is to confirm the fundamental covalent structure and molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the molecular framework. For aziridine-2-carboxylates, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The diagnostic value of NMR lies in interpreting the chemical shifts and coupling constants of the protons on the three-membered ring. The strained nature of the aziridine ring typically pushes the signals for these protons to an upfield region of the ¹H NMR spectrum. The key to determining the relative stereochemistry lies in the vicinal coupling constant (³J) between the C2-H and C3-H protons. A small coupling constant, typically in the range of 1.5–4.4 Hz, is a definitive indicator of a trans relationship between the protons.[3][4] Conversely, a larger coupling constant (e.g., ~7.0 Hz) would suggest a cis configuration.[4]

¹³C NMR is used to confirm the number and type of carbon environments, with the characteristic signals for the aziridine ring carbons and the ester carbonyl carbon being of primary interest.[5][6]

Trustworthiness: A potential pitfall in the NMR analysis of N-H aziridines is the quadrupolar coupling effect of the nitrogen atom, which can lead to significant broadening of the N-H and adjacent C-H proton signals.[7] This can obscure coupling information. To create a self-validating system, if peak broadening is observed, a simple acetylation of the crude product can be performed. This converts the N-H to an N-acetyl group, eliminating the quadrupolar broadening and yielding sharp, informative signals for analysis.[7][8]

  • Sample Preparation: Accurately weigh 5-10 mg of the aziridine-2-carboxylate derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Solvent Selection: CDCl₃ is a common first choice.[3][5] However, for N-H aziridines, be mindful of potential peak broadening.[7] Deuterated methanol (MeOD) can sometimes provide sharper signals.[5]

  • Data Acquisition:

    • Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is standard. Acquire a sufficient number of scans (often 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H signals to determine proton ratios.

    • Carefully analyze the multiplicity and coupling constants of the aziridine ring protons (typically between δ 1.5 and 3.0 ppm) to assign stereochemistry.[3][5]

    • Identify the signals for the ester group and other substituents to confirm the full structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized derivative. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.

Expertise & Experience: While low-resolution MS (e.g., GC-MS or LC-MS) can confirm the molecular weight of the parent ion [M+H]⁺ or [M+Na]⁺, it lacks the precision to distinguish between compounds with the same nominal mass.[3][5] HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the unambiguous determination of the elemental formula. This is a non-negotiable step for publication and regulatory submission, as it provides definitive proof of the compound's composition.

Trustworthiness: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft ionization method well-suited for these polar molecules and is commonly used.[5] For potentially volatile or genotoxic aziridine impurities, more specialized methods like Headspace GC with Negative Ion Chemical Ionization MS (NCI-MS) may be required for trace-level detection.[9][10]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Infuse the sample directly or via a simple flow injection analysis (FIA) setup.

    • Operate the ESI source in positive ion mode to detect [M+H]⁺, [M+Na]⁺, or other common adducts.

  • Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Use the instrument's software to calculate the elemental formula based on the measured accurate mass.

    • Compare the measured mass to the theoretical mass; a mass error of <5 ppm is considered excellent confirmation.

Chapter 2: The Critical Dimension of Chirality

For aziridine-2-carboxylates, which are almost always used as chiral molecules, determining the stereochemical purity and absolute configuration is paramount.

Comparative Analysis: Chiral HPLC vs. X-ray Crystallography
Technique Information Provided Advantages Limitations Best For
Chiral HPLC Enantiomeric Excess (ee %), Diastereomeric Ratio (dr)High throughput, quantitative, widely accessible.[7]Does not provide absolute configuration, requires method development.Routine quality control, reaction monitoring, determining enantiomeric purity.[8]
X-ray Crystallography Absolute Configuration, Unambiguous 3D StructureProvides definitive proof of stereochemistry and conformation.[4][7]Requires a single, high-quality crystal; not always feasible.Unambiguous assignment of a new compound's absolute stereochemistry.[11]
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Purity

Expertise & Experience: The key to successful chiral HPLC is selecting the right chiral stationary phase (CSP). For aziridine derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often highly effective.[12] The choice of mobile phase, typically a mixture of heptane/isopropanol or heptane/ethanol, is critical for achieving separation. The goal is to find conditions that provide baseline resolution of the enantiomers, allowing for accurate integration and calculation of the enantiomeric excess (ee).

G cluster_prep Preparation cluster_screening Screening Phase cluster_opt Optimization cluster_analysis Analysis prep_sample Prepare Sample (0.1 mg/mL) screen_cols Screen CSPs (e.g., Amylose, Cellulose) prep_sample->screen_cols screen_mp Screen Mobile Phases (Heptane/IPA, Heptane/EtOH) screen_cols->screen_mp opt_ratio Optimize Solvent Ratio screen_mp->opt_ratio opt_flow Adjust Flow Rate opt_ratio->opt_flow run_sample Inject Sample opt_flow->run_sample calc_ee Calculate ee% run_sample->calc_ee

Single-Crystal X-ray Crystallography: The Absolute Answer

Expertise & Experience: When the absolute configuration of a novel aziridine-2-carboxylate must be determined without ambiguity, X-ray crystallography is the gold standard. The primary challenge is not the analysis itself, but obtaining a suitable single crystal. This often requires screening various solvent systems (e.g., slow evaporation from ethyl acetate/hexane). Once a structure is obtained, it provides an incontrovertible 3D model of the molecule, confirming not only the connectivity but the absolute arrangement of atoms in space.[4][7]

Chapter 3: Complementary and Confirming Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick quality check. For an aziridine-2-carboxylate, the most prominent peak will be the strong carbonyl (C=O) stretch of the ester group, typically found around 1740-1772 cm⁻¹.[13][14] If the aziridine is N-unsubstituted (N-H), a characteristic N-H stretching vibration will be observed around 3300-3400 cm⁻¹.[13]

Chapter 4: A Unified Workflow and Field Notes

A logical workflow ensures comprehensive and efficient characterization. The following diagram illustrates a typical path from a newly synthesized compound to a fully characterized molecule.

G cluster_synthesis cluster_initial cluster_purification cluster_final A Crude Product B TLC & Crude ¹H NMR A->B C Confirm Product Formation? B->C C->A No, optimize D Column Chromatography C->D Yes E ¹H, ¹³C NMR (Structure & Diastereopurity) D->E F HRMS (Elemental Formula) D->F G Chiral HPLC (Enantiomeric Excess) D->G H FTIR (Functional Groups) D->H J Fully Characterized Compound E->J F->J I X-ray Crystallography (Absolute Configuration, if needed) G->I Ambiguous? G->J H->J I->J

Field Notes & Troubleshooting
  • Problem: The aziridine derivative decomposes during purification on silica gel chromatography.

  • Insight: This is a frequent issue, especially for N-activated aziridines (e.g., N-tosyl), which are highly susceptible to ring-opening by nucleophiles or trace acids on the silica surface.[15]

  • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing 1-2% triethylamine. Alternatively, if the product is sufficiently non-polar, switch to a less acidic stationary phase like alumina. In some cases, it may be best to use the crude material directly in the next synthetic step to avoid degradation.[15]

Conclusion

The characterization of aziridine-2-carboxylate derivatives demands a multi-faceted analytical approach. While NMR and MS establish the foundational structure, techniques like chiral HPLC and X-ray crystallography are indispensable for defining the critical stereochemical properties. By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can ensure the quality and integrity of these vital chemical building blocks, paving the way for successful drug discovery and development.

References

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  • Povilaitis, P., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis Online.
  • Kuzmič, K., et al. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.
  • Legters, J. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
  • (n.d.). Highlights of the chemistry of enantiomerically pure aziridine-2-carboxylates.
  • Khan, M. A. M. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES.
  • Iuliano, A., et al. (n.d.).
  • Zheng, Y., et al. (2024). Enantiomerically Enriched Aziridine‐2‐carboxylates via Copper‐Catalyzed Reductive Kinetic Resolution of 2H‐Azirines.
  • Lee, W. K., & Park, H. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12).
  • Zheng, Y., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv, Cambridge Open Engage.
  • Pérez-Bálus, F., et al. (2019). Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3Z,3'Z)-3,3'-(ethane-1,2-diylidene)bis(indolin-2-one)
  • Zheng, Y., et al. (n.d.). a) Chiral aziridine‐2‐carboxylates can be leveraged as building blocks....
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  • Wuyts, B., et al. (2019).
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  • Pocurull, E., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed.

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Tert-Butyl Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butyl group is a stalwart of medicinal chemistry, prized for its ability to act as a steric shield, increase receptor specificity, and lock in bioactive conformations.[1][2] However, this bulky, lipophilic moiety often presents a significant challenge in drug development: metabolic instability.[3][4] While seemingly robust, the tert-butyl group is frequently a primary target for oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to high clearance, low oral bioavailability, and short half-lives.[5]

This guide provides an in-depth comparison of the methodologies used to assess the metabolic fate of tert-butyl groups. We will explore the underlying enzymatic mechanisms, compare the industry-standard in vitro assays, and present experimental data from a case study on bioisosteric replacement. This content is designed for drug discovery researchers to make informed decisions, anticipate metabolic liabilities, and strategically design more robust drug candidates.

The Primary Metabolic Pathway: A Target for Oxidation

The metabolic liability of the tert-butyl group stems from the susceptibility of its methyl C-H bonds to oxidation, a reaction primarily catalyzed by the versatile CYP enzyme superfamily.[5][6] This process typically occurs in the liver and is a classic example of Phase I metabolism, which introduces or exposes functional groups to increase polarity and facilitate excretion.[7]

The oxidation proceeds in a stepwise manner:

  • Hydroxylation: A CYP enzyme, often from the CYP3A, CYP2C, or CYP2D families, abstracts a hydrogen atom from one of the three methyl groups.[1][5] This is followed by oxygen rebound to form a primary alcohol (hydroxymethyl derivative).[8] This initial hydroxylation is frequently the rate-limiting step.

  • Further Oxidation: The resulting alcohol can be further oxidized by cytosolic enzymes like alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) to form an aldehyde and then a carboxylic acid.[1]

These metabolites, particularly the initial alcohol, can be active, inactive, or even toxic.[1] For instance, the major active metabolite of the endothelin receptor antagonist bosentan results from the hydroxylation of its tert-butyl group by CYP2C9.[1] Conversely, for other compounds, this metabolic route leads to rapid inactivation and clearance.

G cluster_0 Step 1: Phase I Oxidation cluster_1 Step 2: Further Oxidation Parent Parent Drug (R-C(CH₃)₃) Alcohol Alcohol Metabolite (R-C(CH₃)₂(CH₂OH)) Parent->Alcohol CYP450s (e.g., CYP3A4, CYP2C9) O₂, NADPH Aldehyde Aldehyde Metabolite (R-C(CH₃)₂(CHO)) Alcohol->Aldehyde ADH NAD⁺ CarboxylicAcid Carboxylic Acid Metabolite (R-C(CH₃)₂(COOH)) Aldehyde->CarboxylicAcid ALDH NAD⁺ Excretion Increased Polarity Facilitates Excretion CarboxylicAcid->Excretion G cluster_workflow General In Vitro Metabolic Stability Workflow A 1. Incubation Test compound + Metabolic System (Microsomes, Hepatocytes, etc.) at 37°C B 2. Time-Point Sampling Collect aliquots at specific times (e.g., 0, 5, 15, 30, 60 min) A->B C 3. Reaction Quenching Stop reaction with cold Acetonitrile + Internal Standard B->C D 4. Sample Processing Centrifuge to pellet protein, collect supernatant C->D E 5. LC-MS/MS Analysis Quantify remaining parent compound vs. Internal Standard D->E F 6. Data Analysis Plot ln(% remaining) vs. time E->F G 7. Calculate Parameters Half-life (t½) Intrinsic Clearance (CLint) F->G

Caption: A typical workflow for an in vitro metabolic stability assay.

Case Study: Bioisosteric Replacement to Mitigate Metabolism

When a tert-butyl group is identified as a metabolic hot-spot, a common medicinal chemistry strategy is to replace it with a bioisostere—a group with similar steric and electronic properties but improved metabolic stability. [3][5] A compelling example is the replacement of a metabolically labile tert-butyl group with a 1-trifluoromethylcyclopropyl (Cp-CF₃) group . [5]The rationale for this choice is twofold:

  • Fluorination: The highly electronegative fluorine atoms strengthen the C-H bonds on the adjacent carbon, making hydrogen abstraction by CYPs more difficult.

  • Increased s-character: The C-H bonds on the cyclopropyl ring have higher s-character than those on a typical sp³ hybridized methyl group, which also increases their bond dissociation energy, rendering them less susceptible to abstraction. [5] Experimental data from a study by Novartis demonstrates the success of this strategy. [5]

    Compound Group HLM t½ (min) RLM t½ (min) Rat in vivo CL (mL/min/kg)
    Compound 1 tert-butyl 10 12 67
    Compound 3 Cp-CF₃ >240 >240 11

    HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes; CL: Clearance. Data synthesized from Barnes-Seeman et al., ACS Med. Chem. Lett. 2013, 4, 5, 459–462. [5] The results are unequivocal. The tert-butyl-containing compound 1 was rapidly metabolized in both human and rat liver microsomes and showed high clearance in vivo. [5]In stark contrast, its Cp-CF₃ analogue, compound 3 , was exceptionally stable in microsomes and exhibited significantly lower clearance in rats. [5]This highlights a validated and powerful strategy for addressing the metabolic liabilities of the tert-butyl group.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol describes a standard procedure for determining the metabolic stability of a test compound using pooled human liver microsomes. This self-validating system includes positive controls (compounds with known high and low clearance) to ensure the metabolic competency of the microsomal lot and the accuracy of the procedure.

1. Materials and Reagents:

  • Test Compounds (TCs): 10 mM stock in DMSO.

  • Positive Controls: Verapamil (high clearance), Tolbutamide (low clearance).

  • Human Liver Microsomes (HLM): Pooled, 20 mg/mL stock.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (e.g., NADPH-A/B solutions).

  • Quenching Solution: Acetonitrile with an appropriate internal standard (e.g., 100 ng/mL Labetalol).

  • 96-well incubation and collection plates.

2. Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix of HLM and phosphate buffer. For a final protein concentration of 0.5 mg/mL, dilute the 20 mg/mL HLM stock 1:40 in buffer.

    • Dispense the HLM/buffer mixture into the wells of the incubation plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM. (e.g., add 1 µL of a 100 µM intermediate dilution to 99 µL of the HLM mix).

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This marks the T=0 time point for a separate 0-minute plate.

    • For the T=0 plate, immediately add cold quenching solution to stop the reaction.

  • Incubation and Time-Point Sampling:

    • Incubate the main reaction plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), add cold quenching solution to the corresponding wells to terminate the reaction.

  • Sample Processing:

    • Seal the collection plate and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.

4. Data Analysis:

  • Calculate the percent of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate Half-Life (t½):

    • t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])

By rigorously assessing metabolic stability early, researchers can proactively address potential liabilities of the tert-butyl group, leading to the development of safer and more effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Barnes-Seeman, D., Jain, M., Bell, F., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 459–462. Retrieved from [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

  • Westphal, M. V., Wolfstädter, B., Plancher, J. M., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 463-470. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). Retrieved from [Link]

  • ResearchGate. (2013). Metabolically Stable tert -Butyl Replacement | Request PDF. Retrieved from [Link]

  • Taylor, R. J., et al. (2023). (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of the Tert-Butyl Group in Chemical Synthesis. Retrieved from [Link]

  • Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of hydrocarbon hydroxylation by cytochrome P450 enzymes. Chemical reviews, 104(9), 3947-3980. Retrieved from [Link]

  • Eawag. (n.d.). Methyl tert-butyl ether Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (2012). The tert-butyl group in chemistry and biology | Request PDF. Retrieved from [Link]

  • Denisov, I. G., Makris, T. M., Sligar, S. G., & Schlichting, I. (2005). Hydrocarbon hydroxylation by cytochrome P450 enzymes. Chemical reviews, 105(6), 2253-2278. Retrieved from [Link]

  • ResearchGate. (2012). Natural compounds with t-butyl group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Retrieved from [Link]

  • BioIVT. (2023). ADME 101: Drug Metabolism Studies – Metabolic Stability. Retrieved from [Link]

  • An, H., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Steffan, R. J., et al. (1997). Cometabolism of Methyl tertiary Butyl Ether and Gaseous alkanes by a propane-grown Pseudomonas mendocina. Applied and Environmental Microbiology, 63(11), 4216-4222. Retrieved from [Link]

  • Fasan, R. (2012). Tuning P450 enzymes as oxidation catalysts. ACS Catalysis, 2(4), 647-666. Retrieved from [Link]

  • IARC. (1999). Methyl tert-butyl ether. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon: IARC Press. Retrieved from [Link]

  • Wang, K., et al. (2022). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 27(17), 5691. Retrieved from [Link]

  • Tyagi, V., & Fasan, R. (2016). Use of Chemical Auxiliaries to Control P450 Enzymes for Predictable Oxidations at Unactivated C–H Bonds of Substrates. Methods in enzymology, 580, 239-266. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate. As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework grounded in the chemical principles that dictate these protocols. The advice herein is designed to empower researchers, scientists, and drug development professionals to manage chemical waste with the highest degree of safety and scientific integrity.

Section 1: The Hazard Profile—Understanding the "Why"

The disposal protocols for this compound are dictated by the inherent chemical properties of its core structure: the aziridine ring.

The Aziridine Moiety: A Locus of High Reactivity

The foundational reason for stringent handling is the three-membered aziridine ring. This structure possesses significant ring strain, making it susceptible to ring-opening reactions when exposed to a variety of nucleophiles[1]. This high reactivity is the primary driver behind its classification as a hazardous substance[2][3]. Improper handling or disposal can lead to unintended reactions, potentially releasing energy or creating hazardous byproducts.

Summary of Key Hazards

All personnel must be thoroughly familiar with the hazards associated with this compound and its derivatives before beginning any work.

Hazard ClassificationDescriptionSupporting Evidence
High Reactivity The strained aziridine ring is prone to uncontrolled reactions with incompatible materials[1]. It is crucial to segregate this waste stream.Aziridines are recognized as reactive chemicals that must be managed through dedicated hazardous waste programs[2].
Toxicity Aziridine compounds are toxic if swallowed, inhaled, or in contact with skin[1]. A Safety Data Sheet for a related compound lists "Harmful if swallowed" (H302) as a key hazard statement[4].
Potential Mutagenicity & Carcinogenicity The aziridine class of compounds is associated with mutagenic and carcinogenic effects, warranting handling as a potential carcinogen[1][5][6].
Skin & Eye Irritation Direct contact can cause skin irritation and serious eye damage[1].
Sensitization Aziridines are known skin and respiratory sensitizers; repeated exposure can lead to allergic reactions[1][5].
Aquatic Toxicity This chemical is classified as toxic to aquatic life with long-lasting effects, making environmental release a significant concern.

Section 2: The Core Directive: Mandatory Institutional Disposal

Given the significant and varied hazards, under no circumstances should laboratory personnel attempt to neutralize or treat aziridine-containing waste independently [1]. The only acceptable and safe disposal pathway is through your institution's certified Environmental Health and Safety (EHS) department or an equivalent licensed hazardous waste management provider.

The procedures outlined below are not for the final destruction of the chemical, but for the safe and compliant preparation of the waste for collection by trained professionals.

Section 3: Step-by-Step Disposal Protocol

This protocol establishes a self-validating system, ensuring safety and regulatory compliance from the point of generation to the point of collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

All handling of this compound and its waste must be conducted within a certified chemical fume hood. The minimum required PPE includes:

  • Gloves: Chemical-resistant gloves are mandatory. Inspect them for integrity before each use[7].

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes[7].

  • Lab Coat: A standard laboratory coat must be worn.

Step 2: Identify and Segregate All Contaminated Materials

Hazardous waste is not limited to the unused chemical. A comprehensive segregation approach is critical. The following items must be considered hazardous waste if they have come into contact with the compound:

  • Unused or expired product.

  • Reaction mixtures containing the compound.

  • Solvents used to rinse contaminated glassware.

  • Contaminated labware, including pipette tips, vials, and chromatography columns.

  • Spill cleanup materials (absorbents, wipes).

Action: Designate a specific, clearly marked hazardous waste container for all this compound waste. Do not mix this waste with other chemical waste streams to prevent incompatibilities[8][9].

Step 3: Containerization and Labeling

Proper containment and labeling are critical for safety and compliance.

  • Select a Compatible Container: Use a chemically resistant container with a tightly sealing lid that is in good condition.

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Complete the Label: Fill out the label completely, including:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Reactive," "Toxic," "Potential Carcinogen").

    • The accumulation start date.

Step 4: Safe Interim Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

Step 5: Arrange for EHS Collection

Once the container is full or you have completed the project, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for documentation and collection. This action completes your "cradle-to-grave" responsibility for the waste you generated[10].

Section 4: Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process from the researcher's perspective, emphasizing the handoff to professional services.

cluster_researcher Researcher's Responsibility cluster_ehs Institutional & Professional Responsibility gen_waste 1. Generate Waste ppe Wear Correct PPE segregate 2. Segregate Waste (Chemicals, Labware, PPE) gen_waste->segregate containerize 3. Containerize & Label (Chemical Name, Hazards) segregate->containerize store 4. Store in Satellite Accumulation Area containerize->store contact_ehs 5. Schedule EHS Pickup store->contact_ehs ehs_pickup 6. EHS Collection contact_ehs->ehs_pickup Chain of Custody Transfer disposal_facility 7. Transport to Licensed Waste Disposal Facility ehs_pickup->disposal_facility final_disposal 8. Final Disposition (e.g., High-Temperature Incineration) disposal_facility->final_disposal

Caption: Disposal workflow for this compound.

Section 5: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill: Evacuate the immediate area. Use an appropriate spill kit with absorbent materials to contain the spill, ensuring you are wearing full PPE. All cleanup materials must be treated as hazardous waste[7]. Report the spill to your laboratory supervisor and EHS department immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and seek prompt medical attention[7]. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[7].

By adhering to this comprehensive guide, you fulfill your professional responsibility to ensure safety, protect the environment, and maintain full regulatory compliance in the handling and disposal of this reactive compound.

References

  • Proper Disposal of Aziridine: A Guide for Laboratory Professionals. Benchchem.
  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
  • Reactive and Potentially Explosive Chemicals. Cornell University Environmental Health and Safety.
  • Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Reactivity Characteristic Background Document. U.S. Environmental Protection Agency.
  • Safety Data Sheet. aapptec.
  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency.
  • New Regulatory Measures Proposed for Aziridine Compounds. Foresight.
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. Merck Millipore.
  • 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate. BLD Pharm.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.

Sources

Navigating the Synthesis Frontier: A Comprehensive Guide to the Safe Handling of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher pushing the boundaries of medicinal chemistry and drug development, chiral aziridine scaffolds like (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate represent a cornerstone of modern synthetic strategy. Their inherent ring strain and dense stereochemical information make them invaluable building blocks for complex, biologically active molecules. However, this same reactivity necessitates a profound respect for their handling and a meticulous approach to laboratory safety. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded framework for the safe and effective utilization of this potent reagent.

The Aziridine Moiety: A Double-Edged Sword of Reactivity and Hazard

The synthetic utility of this compound stems directly from the high degree of ring strain in the three-membered aziridine ring. This strain makes the molecule susceptible to nucleophilic ring-opening, a characteristic leveraged in the construction of diverse molecular architectures. However, this reactivity is also the foundation of its potential hazards. Aziridines as a class are recognized for their potential as alkylating agents, a property that underlies their biological activity and, concurrently, their toxicological profile.

As a prudent scientist, it is imperative to recognize that many aziridine-containing compounds are considered potential mutagens and carcinogens due to their ability to alkylate biological macromolecules. Furthermore, they are often potent skin and respiratory sensitizers. The available safety information for this compound (CAS No. 126496-79-5) indicates that it is harmful if swallowed (H302). While a complete, publicly available toxicological profile is not extensive, the structural alerts from the aziridine ring command a high degree of caution.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. Each component of your PPE serves a specific, critical function in mitigating exposure risks.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.The outer glove provides the primary barrier against chemical contact. In the event of a splash or tear, the inner glove offers secondary protection, allowing for the safe removal of the contaminated outer glove. Frequent changes of the outer glove are recommended, especially during prolonged handling.
Eye and Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes of this potentially corrosive and sensitizing compound.
Body Protection A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.This prevents skin contact with any accidental spills. The disposable nature ensures that any contamination is not carried outside of the laboratory. For larger scale operations, a chemically resistant apron over the lab coat is advised.
Respiratory Protection All handling must be conducted in a certified chemical fume hood. For situations with a higher risk of aerosol generation (e.g., cleaning up a large spill), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.The primary route of exposure to be controlled is inhalation of any volatile compound or aerosol. A properly functioning fume hood is the most critical engineering control.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, well-defined operational protocol is paramount. The following steps provide a framework for the safe handling of this compound from receipt to disposal.

Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling pre_op_check Pre-Operational Check: - Verify fume hood certification. - Ensure availability of spill kit and emergency shower/eyewash. ppe_donning Donning of Full PPE pre_op_check->ppe_donning weighing Weighing and Dispensing: - Conduct within the fume hood. - Use controlled dispensing techniques (e.g., spatula, pipette). - Avoid creating dust or aerosols. ppe_donning->weighing reaction_setup Reaction Setup: - Perform all transfers within the fume hood. - Ensure reaction vessel is properly secured and ventilated. weighing->reaction_setup decontamination Decontamination: - Clean all glassware and equipment with an appropriate solvent. - Wipe down the work area within the fume hood. reaction_setup->decontamination waste_segregation Waste Segregation: - Collect all contaminated materials in a designated, labeled hazardous waste container. decontamination->waste_segregation ppe_doffing Doffing of PPE: - Remove PPE in a manner that avoids cross-contamination. - Dispose of disposable PPE in the designated waste stream. waste_segregation->ppe_doffing

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: A Prudent Approach
  • Preparation : Before handling the compound, ensure that a chemical spill kit appropriate for flammable and toxic materials is readily accessible. Verify that the safety shower and eyewash station are unobstructed and have been recently tested.

  • Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the designated handling area.

  • Engineering Controls : All manipulations of this compound, including weighing, dispensing, and addition to a reaction mixture, must be performed within a certified and properly functioning chemical fume hood.

  • Dispensing : When transferring the solid, use a spatula or other appropriate tool to minimize the generation of dust. For solutions, use a calibrated pipette or syringe.

  • Reaction Monitoring : Ensure that the reaction is conducted in a well-ventilated and contained system. Monitor the reaction for any signs of uncontrolled exothermic activity.

  • Post-Reaction Work-up : All quenching and extraction procedures should be performed within the fume hood.

  • Decontamination : Thoroughly decontaminate all glassware and equipment that has come into contact with the aziridine derivative. A suitable organic solvent, followed by a detergent wash, is recommended.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Reagent

The disposal of this compound and any materials contaminated with it must be handled with the utmost care to prevent environmental contamination and exposure to personnel.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_management Waste Management solid_waste Solid Waste: - Contaminated gloves, pipette tips, weighing paper, etc. waste_collection Waste Collection: - Use separate, clearly labeled, and sealed hazardous waste containers for solid and liquid waste. solid_waste->waste_collection liquid_waste Liquid Waste: - Unused reagent, reaction mixtures, solvent from decontamination. liquid_waste->waste_collection storage Temporary Storage: - Store waste containers in a designated, well-ventilated, and secondary containment area. waste_collection->storage disposal Final Disposal: - Arrange for pickup and disposal by a certified hazardous waste management company. - Do NOT dispose of down the drain or in regular trash. storage->disposal

Caption: A systematic plan for the safe disposal of aziridine-containing waste.

Step-by-Step Disposal Protocol:

  • Segregation : All materials that have come into contact with this compound, including disposable gloves, pipette tips, weighing paper, and contaminated labware, must be treated as hazardous waste. This waste should be segregated from non-hazardous laboratory waste.

  • Containment :

    • Solid Waste : Collect in a dedicated, puncture-resistant, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

    • Liquid Waste : Collect in a compatible, sealed, and labeled container. Ensure the container is stored in secondary containment to prevent spills.

  • Storage : Store hazardous waste in a designated, well-ventilated area, away from incompatible materials.

  • Disposal : The final disposal of aziridine-containing waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never attempt to neutralize aziridine waste in the laboratory without a validated and approved procedure.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

  • Spill :

    • Small Spill (in a fume hood) : Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent.

    • Large Spill (or any spill outside of a fume hood) : Evacuate the immediate area. Alert others in the vicinity and contact your institution's emergency response team or EHS office. Do not attempt to clean up a large spill without specialized training and equipment.

By integrating these principles of proactive safety and meticulous planning into your laboratory workflow, you can confidently and responsibly harness the synthetic power of this compound, advancing your research while ensuring the well-being of yourself and your colleagues.

References

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.